Molybdenum pentafluoride
Description
Properties
CAS No. |
13819-84-6 |
|---|---|
Molecular Formula |
F5Mo |
Molecular Weight |
190.9 g/mol |
IUPAC Name |
pentafluoromolybdenum |
InChI |
InChI=1S/5FH.Mo/h5*1H;/q;;;;;+5/p-5 |
InChI Key |
NBJFDNVXVFBQDX-UHFFFAOYSA-I |
SMILES |
F[Mo](F)(F)(F)F |
Canonical SMILES |
F[Mo](F)(F)(F)F |
Other CAS No. |
13819-84-6 |
Origin of Product |
United States |
Foundational & Exploratory
Molybdenum Pentafluoride: A Comprehensive Technical Guide
An In-depth Technical Guide on the Core Fundamental Properties of Molybdenum Pentafluoride for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound (MoF₅) is an inorganic compound with the formula MoF₅. It is a hygroscopic, volatile, yellow solid that is a key starting material in molybdenum chemistry.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physical and chemical characteristics, synthesis, reactivity, and safety protocols. The information is tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this compound in their work.
Physical and Chemical Properties
This compound is a volatile solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with a cyclic structure of four distorted octahedral molybdenum atoms bridged by fluorine atoms.[3] In the liquid and gaseous phases, it exists as a mixture of oligomers, primarily dimers and trimers, with a small fraction of monomers.[1] The monomeric form is believed to adopt a trigonal bipyramidal geometry.[4]
Quantitative Physical and Spectroscopic Data
The following tables summarize the key quantitative physical and spectroscopic data for this compound.
Table 1: Physical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | MoF₅ | [1][2] |
| Molar Mass | 190.94 g/mol | [1][2] |
| Appearance | Yellow solid | [1][2] |
| Density | 3.44 g/cm³ | [1][2] |
| Melting Point | 45.7 °C (318.8 K) | [1][2] |
| Boiling Point | 50 °C (sublimes) | [1][2] |
| Crystal Structure | Tetrameric in solid state | [3] |
Table 2: Thermodynamic Properties of this compound
| Property | Value | Reference(s) |
| Standard Enthalpy of Formation (ΔH°f) (crystal) | -1387 kJ/mol | [5] |
| Heat Capacity (C) | 96.6 J/mol·K | [1][2] |
| Enthalpy of Fusion | 6.1 kJ/mol |
Table 3: Vibrational Spectroscopy Data for Monomeric MoF₅
Data for monomeric MoF₅ is typically obtained from matrix isolation studies.
| Wavenumber (cm⁻¹) | Vibrational Mode | Symmetry | Reference(s) |
| Data not explicitly found in a tabular format in the search results, but discussed in the cited literature. | [4][6][7] |
Synthesis and Reactivity
Synthesis of this compound
This compound can be synthesized through several routes. The most common methods involve the reduction of molybdenum hexafluoride or the direct fluorination of molybdenum metal.
This method is based on the reaction described in Inorganic Syntheses and other literature sources.[1][2]
Reaction: Mo + 5MoF₆ → 6MoF₅
Materials:
-
Molybdenum powder
-
Molybdenum hexafluoride (MoF₆)
-
Airtight reaction vessel (e.g., a sealed tube or autoclave) made of a resistant material such as nickel or Monel.
-
Vacuum line
-
Heating apparatus (e.g., tube furnace)
-
Cold trap
Procedure:
-
Place a stoichiometric amount of molybdenum powder into the reaction vessel under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Evacuate the reaction vessel using a vacuum line to remove air and moisture.
-
Cool a section of the reaction vessel or a connected cold trap with liquid nitrogen.
-
Carefully condense a five-fold molar excess of molybdenum hexafluoride into the cooled section of the reaction vessel.
-
Seal the reaction vessel.
-
Allow the reactants to slowly warm to room temperature and then gently heat the vessel to a temperature sufficient to initiate the reaction (temperatures around 150-200°C are typically employed, though specific conditions may vary). The reaction is often carried out in a sealed tube with a temperature gradient.
-
The reaction proceeds as the MoF₆ vapor comes into contact with the heated molybdenum powder.
-
After the reaction is complete, the product, this compound, can be purified by vacuum sublimation. The more volatile unreacted MoF₆ can be removed by careful distillation to a cold trap.
Reactivity of this compound
This compound is a reactive compound. Its key reactions include:
-
Hydrolysis: It is extremely sensitive to moisture and hydrolyzes readily in the presence of water or moist air, releasing hydrogen fluoride (HF).[1][2] This reaction is vigorous and hazardous.
-
Disproportionation: Upon heating to around 165 °C, MoF₅ disproportionates to form molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆).[1][2]
-
Reactions with Organic Solvents: The reactivity of MoF₅ with organic solvents is not extensively documented in the initial search results, but caution should be exercised as it is a strong oxidizing and fluorinating agent. Reactions with organic compounds are likely.
Applications and Relevance to Drug Development
Based on the available literature, this compound does not have direct applications in drug development or biological signaling pathways. Its high reactivity, particularly its sensitivity to water, makes it unsuitable for use in biological systems. Its primary utility lies in the field of inorganic synthesis, where it serves as a precursor for other molybdenum compounds.
Safety and Handling
This compound is a hazardous chemical that requires strict safety precautions during handling and storage.
-
Hazards: It is a strong oxidizing agent and is corrosive. Upon contact with moisture, it releases toxic and corrosive hydrogen fluoride gas. Inhalation can be harmful.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.
-
Skin Protection: A full suit of protective clothing, including gloves made of a material resistant to fluorides (e.g., neoprene or nitrile rubber), is essential.
-
Respiratory Protection: Work should be conducted in a well-ventilated fume hood. In case of potential exposure, a self-contained breathing apparatus (SCBA) or a respirator with an appropriate cartridge for acid gases and fluorides should be used.
-
-
Handling:
-
All manipulations should be carried out in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Avoid contact with skin, eyes, and clothing.
-
Ensure that an eyewash station and a safety shower are readily accessible.
-
-
Storage:
-
Store in a tightly sealed container made of a resistant material (e.g., stainless steel, Monel, or Teflon).
-
The storage area should be cool, dry, and well-ventilated, away from water and incompatible materials.
-
-
Spills:
-
In case of a spill, evacuate the area.
-
Use appropriate PPE for cleanup.
-
Small spills can be covered with a dry, inert absorbent material (e.g., sand or vermiculite). Do not use water.
-
Large spills should be handled by trained emergency response personnel.
-
Conclusion
This compound is a fundamentally important, yet highly reactive, inorganic compound. This guide has provided a detailed overview of its core properties, including its physical and chemical characteristics, synthesis, and reactivity. While it does not have direct applications in the life sciences, a thorough understanding of its properties is crucial for researchers in inorganic and materials chemistry. Strict adherence to safety protocols is paramount when working with this hazardous substance.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 3. researchgate.net [researchgate.net]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. CN104148019A - Preparation method for MOF-5 metal-organic frameworks - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of Molybdenum(V) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis routes for Molybdenum(V) fluoride (MoF₅), a compound of interest in various chemical research and development areas. The information presented is curated for a technical audience and focuses on detailed experimental protocols, quantitative data, and logical representations of the synthetic pathways.
Molybdenum(V) fluoride is a hygroscopic, yellow solid that typically exists as a tetramer.[1][2][3] Its synthesis requires careful handling of highly reactive and corrosive reagents. This document outlines three principal methods for its preparation: the reaction of molybdenum metal with molybdenum hexafluoride, the reduction of molybdenum hexafluoride, and the direct fluorination of molybdenum metal.
Core Synthesis Routes: A Comparative Overview
The selection of a specific synthesis route for Molybdenum(V) fluoride depends on the available starting materials, equipment, and desired scale of production. The following table summarizes the key quantitative parameters for the three primary methods.
| Synthesis Route | Reactants | Temperature (°C) | Pressure | Reaction Time | Yield |
| Comproportionation | Mo, MoF₆ | 400 | Autogenous | 2 hours | ~100% (based on Mo) |
| Reduction of MoF₆ | MoF₆, PF₃ | Not specified | Not specified | Not specified | Not specified |
| Direct Fluorination | Mo, F₂ | 900 | Not specified | Not specified | Not specified |
Detailed Experimental Protocols
The following sections provide detailed experimental procedures for the key synthesis routes of Molybdenum(V) fluoride. These protocols are based on established laboratory methods and require appropriate safety precautions for handling hazardous materials.
Synthesis by Comproportionation of Molybdenum and Molybdenum Hexafluoride
This method involves the reaction of molybdenum metal with an excess of molybdenum hexafluoride. The reaction proceeds according to the following equation:
Mo + 5MoF₆ → 6MoF₅ [1]
Experimental Protocol:
A detailed procedure for this synthesis is described in Inorganic Syntheses. The following is a summary of the key steps:
-
Apparatus: A reaction vessel capable of withstanding high temperatures and pressures, typically a metal autoclave, is required. The apparatus must be scrupulously dried and free of any contaminants.
-
Reagents:
-
Molybdenum metal powder.
-
Molybdenum hexafluoride (MoF₆).
-
-
Procedure:
-
A weighed amount of molybdenum powder is placed in the reaction vessel.
-
The vessel is evacuated and cooled.
-
A stoichiometric excess of molybdenum hexafluoride is condensed into the reactor.
-
The sealed vessel is heated to 400°C for 2 hours.
-
After cooling, the excess MoF₆ is removed under vacuum.
-
The Molybdenum(V) fluoride product is purified by sublimation.
-
-
Yield: The yield is reported to be nearly quantitative based on the initial amount of molybdenum metal.
Synthesis by Reduction of Molybdenum Hexafluoride
Molybdenum(V) fluoride can also be prepared by the reduction of molybdenum hexafluoride using a suitable reducing agent, such as phosphorus trifluoride (PF₃) or tungsten hexacarbonyl (W(CO)₆).[1][4][5]
Reaction with Phosphorus Trifluoride:
2MoF₆ + PF₃ → 2MoF₅ + PF₅ [4][5]
Experimental Protocol:
Detailed, publicly available experimental protocols for this specific method are limited. However, the general procedure involves the controlled reaction of gaseous or liquid molybdenum hexafluoride with phosphorus trifluoride in a suitable, inert reaction system. The product, MoF₅, would then be separated from the volatile byproduct, phosphorus pentafluoride (PF₅), likely through fractional condensation or sublimation.
Synthesis by Direct Fluorination of Molybdenum Metal
This method involves the direct reaction of elemental molybdenum with fluorine gas at high temperatures.[1][6]
Reaction Equation:
2Mo + 5F₂ → 2MoF₅
Experimental Protocol:
-
Apparatus: A high-temperature tube furnace with a reactor tube made of a fluorine-resistant material. A system for the controlled flow of fluorine gas and an appropriate trapping system for any unreacted fluorine are essential.
-
Reagents:
-
Molybdenum metal powder or turnings.
-
Fluorine gas (F₂).
-
-
General Procedure:
-
Molybdenum metal is placed in the reactor tube.
-
The system is purged with an inert gas.
-
The reactor is heated to 900°C.
-
A controlled stream of fluorine gas, often diluted with an inert gas, is passed over the heated molybdenum.
-
The volatile MoF₅ product is carried out of the hot zone and collected on a cold finger or in a cooled trap.
-
Purification is typically achieved through sublimation.
-
Logical Relationships and Experimental Workflows
The synthesis of Molybdenum(V) fluoride can be visualized as a series of distinct pathways starting from elemental molybdenum or its highest oxidation state fluoride. The following diagrams, generated using the DOT language, illustrate these workflows.
References
Molybdenum(V) Fluoride (CAS 13819-84-6): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of molybdenum(V) fluoride (MoF₅), a significant inorganic compound with diverse applications in catalysis and materials science. This document consolidates critical information on its chemical and physical properties, synthesis and purification protocols, reactivity, and safety considerations. Special attention is given to its structural characteristics and spectroscopic data. Furthermore, this guide explores the broader context of molybdenum compounds in catalysis and their emerging potential in drug development, providing a valuable resource for researchers and professionals in these fields.
Chemical and Physical Properties
Molybdenum(V) fluoride is a hygroscopic, yellow crystalline solid at room temperature. In the solid state, it exists as a tetramer, [MoF₅]₄, with molybdenum atoms in a distorted octahedral geometry linked by fluoride bridges. The monomeric form, which is present in the gas phase, is believed to have a trigonal bipyramidal structure. It is reactive towards water and sublimes at elevated temperatures.
Table 1: Physical and Chemical Properties of Molybdenum(V) Fluoride
| Property | Value | Reference(s) |
| CAS Number | 13819-84-6 | |
| Molecular Formula | MoF₅ | |
| Molar Mass | 190.94 g/mol | |
| Appearance | Yellow crystalline solid | |
| Density | 3.44 g/cm³ | |
| Melting Point | 45.7 °C (114.3 °F; 318.8 K) | |
| Boiling Point | Sublimes at 50 °C (122 °F; 323 K) | |
| Solubility | Soluble in anhydrous HF (0.32 g/100g at 25°C) | |
| Decomposition Temperature | Disproportionates at ~165 °C |
Synthesis and Purification
Synthesis
A common and effective method for the synthesis of molybdenum(V) fluoride is the reduction of molybdenum(VI) fluoride (MoF₆) with molybdenum metal.
Reaction: Mo + 5MoF₆ → 6MoF₅
This protocol is adapted from the procedure described in Inorganic Syntheses.
Caution: Molybdenum hexafluoride is a toxic and highly corrosive gas. Molybdenum pentafluoride is also toxic and moisture-sensitive. All manipulations should be carried out in a dry, inert atmosphere (e.g., a glovebox or using Schlenk techniques) and with appropriate personal protective equipment.
-
Apparatus: A clean, dry, and leak-tight vacuum system is required. The reaction is typically carried out in a sealed tube made of a material resistant to fluoride corrosion, such as Monel or nickel.
-
Reactants:
-
Molybdenum powder (high purity).
-
Molybdenum(VI) fluoride (MoF₆).
-
-
Procedure: a. Place a stoichiometric amount of molybdenum powder into the reaction vessel. b. Evacuate the reaction vessel and cool it to liquid nitrogen temperature (-196 °C). c. Condense a five-fold molar excess of molybdenum(VI) fluoride into the reaction vessel. d. Seal the reaction vessel under vacuum. e. Allow the vessel to slowly warm to room temperature and then heat to 60 °C. f. Maintain the reaction at 60 °C for several hours to ensure complete reaction. g. After the reaction is complete, cool the vessel to room temperature. The product, molybdenum(V) fluoride, will be present as a yellow solid.
Purification
Molybdenum(V) fluoride can be purified by vacuum sublimation. This process separates the volatile MoF₅ from non-volatile impurities.
-
Apparatus: A sublimation apparatus consisting of a heated tube under vacuum with a cold finger for condensation is required.
-
Procedure: a. Transfer the crude molybdenum(V) fluoride to the sublimation apparatus under an inert atmosphere. b. Evacuate the apparatus to a high vacuum. c. Gently heat the crude product to a temperature that allows for sublimation (around 50-60 °C). d. The purified molybdenum(V) fluoride will sublime and deposit as crystals on the cold finger. e. Once the sublimation is complete, cool the apparatus and collect the purified crystals under an inert atmosphere.
Spectroscopic and Structural Data
Vibrational Spectroscopy
The vibrational spectra of molybdenum(V) fluoride have been studied in both the solid and liquid states. The spectra are consistent with the tetrameric structure in the solid phase and a monomeric trigonal bipyramidal (D₃h symmetry) species in the molten state.
Table 2: Vibrational Frequencies of Molybdenum(V) Fluoride
| State | Technique | Frequency (cm⁻¹) | Assignment (for monomeric D₃h) | Reference(s) |
| Liquid | Raman | 747 (s, pol) | ν₁ (A₁') - Sym. Stretch | |
| Liquid | Raman | 701 (w, pol) | ν₅ (E') - Bend | |
| Liquid | Raman | 228 (w) | ν₇ (E') - Bend | |
| Liquid | Raman | 200 (w) | ν₄ (A₂") - Out-of-plane Bend | |
| Solid (thin film, 77K) | Infrared | 765 (w), 739 (m), 691 (s), 654 (vs, sh), 521 (m) | Complex bands due to tetrameric structure |
Crystal Structure
In the solid state, MoF₅ adopts a tetrameric structure, [MoF₅]₄, where four MoF₆ octahedra are linked through cis-fluorine bridges.
Reactivity and Applications
Molybdenum(V) fluoride is a strong fluorinating agent and a Lewis acid. It readily hydrolyzes in the presence of moisture to form hydrogen fluoride and molybdenum oxyfluorides. At temperatures around 165 °C, it undergoes disproportionation to molybdenum(IV) fluoride and molybdenum(VI) fluoride.
Disproportionation Reaction: 2MoF₅ → MoF₄ + MoF₆
Catalysis
Molybdenum compounds are versatile catalysts in organic synthesis. They are particularly effective in oxidation reactions, such as the epoxidation of alkenes. The catalytic cycle often involves the molybdenum center cycling between different oxidation states.
Relevance to Drug Development
While there are no direct applications of molybdenum(V) fluoride in pharmaceuticals, molybdenum-containing compounds are of growing interest in medicinal chemistry. Molybdenum complexes have been investigated for their anticancer properties. The proposed mechanisms of action include the generation of reactive oxygen species (ROS) and the chelation of copper, which is essential for angiogenesis.
Given its reactivity, molybdenum(V) fluoride could serve as a precursor for the synthesis of novel molybdenum-based therapeutic agents.
Safety and Handling
Molybdenum(V) fluoride is a hazardous substance and must be handled with extreme care.
-
Hazards: It is corrosive and causes severe skin burns and eye damage. It is harmful if swallowed and upon hydrolysis, releases toxic and corrosive hydrogen fluoride gas.
-
Handling: All manipulations should be performed in a well-ventilated fume hood or a glovebox. Personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat, is essential.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.
Conclusion
Molybdenum(V) fluoride is a reactive inorganic compound with a rich chemistry. Its synthesis, purification, and properties are well-documented, making it an accessible starting material for further research. While its direct applications in drug development are yet to be explored, its role as a potential precursor for catalytically active or biologically relevant molybdenum complexes warrants further investigation. This guide provides a solid foundation of technical information for scientists and researchers working with or interested in this versatile compound.
Molybdenum Pentafluoride: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum pentafluoride (MoF₅), a yellow, hygroscopic solid, is a fascinating inorganic compound with a range of applications in catalysis and chemical synthesis.[1][2] A thorough understanding of its physical properties is paramount for its safe handling, effective utilization, and the development of new applications. This technical guide provides an in-depth exploration of the core physical characteristics of this compound, complete with detailed experimental protocols and data presented for clarity and comparative analysis.
Core Physical Properties
The fundamental physical constants of this compound are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Reference |
| Molecular Formula | F₅Mo | [3] |
| Molecular Weight | 190.932 g/mol | [3] |
| Appearance | Yellow monoclinic crystals | [3] |
| Melting Point | 67 °C (340.15 K) | [3] |
| Boiling Point | 213.6 °C (486.75 K) (estimate) | [3] |
| Density | 3.500 g/cm³ | [3] |
| Solubility | Reacts with water | [3] |
Crystal Structure
This compound crystallizes in the monoclinic system.[3] In the solid state, it exists as a tetramer, [MoF₅]₄, where the molybdenum atoms are linked by fluoride bridges.[4] This structure is a key determinant of its physical and chemical behavior.
Spectroscopic and Magnetic Properties
Spectroscopic analysis provides critical insights into the molecular structure and bonding of this compound.
| Property | Observation | Reference |
| Infrared (IR) Spectrum | The IR spectrum of crystalline MoF₅ has been studied and is closely similar to that of tungsten pentafluoride. | [5] |
| Raman Spectrum | The Raman spectrum of crystalline and liquid MoF₅ suggests the presence of trigonal bipyramidal monomeric species in the melt. | [5] |
| Magnetic Properties | This compound is a magnetic material, and its magnetic properties have been investigated. | [4] |
Thermodynamic Properties
The thermodynamic properties of this compound are crucial for understanding its stability and reactivity.
| Property | Value | Reference |
| Enthalpy of Fusion | 6.1 kJ mol⁻¹ (± 5%) | |
| Standard Entropy (Liquid, 298.15 K) | 46 cal(th) K⁻¹ mol⁻¹ (probable range 44.5 to 49) | [6] |
| Heat Capacity (C) | 96.6 J/mol·K | [7] |
Experimental Protocols
A detailed understanding of the methodologies used to determine these physical properties is essential for reproducing and verifying data.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of Molybdenum hexafluoride (MoF₆).[7]
References
- 1. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 2. fishersci.dk [fishersci.dk]
- 3. myphysicsclassroom.in [myphysicsclassroom.in]
- 4. m.youtube.com [m.youtube.com]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. chemistry.csueastbay.edu [chemistry.csueastbay.edu]
- 7. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Crystal Structure of Molybdenum Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of molybdenum pentafluoride (MoF₅), a compound of significant interest in inorganic chemistry and materials science. This document details the crystallographic parameters, experimental methodologies for its synthesis and characterization, and visual representations of its structural features.
Introduction
This compound (MoF₅) is a yellow, hygroscopic solid that presents intriguing structural chemistry.[1][2] Understanding its crystal structure is fundamental to elucidating its physical and chemical properties, which is crucial for its potential applications. MoF₅ is known to exist in at least two crystalline forms, an orthorhombic and a monoclinic structure, with the latter being based on a tetrameric arrangement of molecules.[2][3][4]
Crystal Structure Data
The crystallographic data for the two known polymorphs of this compound are summarized below for comparative analysis.
Orthorhombic Structure
The orthorhombic phase of MoF₅ is characterized by a two-dimensional layered structure.[3][5]
| Crystallographic Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Immm (No. 71) |
| Lattice Parameters | a = 3.73 Å |
| b = 4.43 Å | |
| c = 9.41 Å | |
| α = β = γ = 90° | |
| Unit Cell Volume | 155.47 ų |
| Formula Units (Z) | 2 |
| Calculated Density | 4.08 g/cm³ |
Table 1: Crystallographic data for the orthorhombic structure of this compound.[3]
In this structure, the molybdenum (Mo⁵⁺) atom is coordinated to eight fluoride (F¹⁻) ions, forming a network of corner and edge-sharing MoF₈ hexagonal bipyramids. The Mo-F bond distances in this configuration range from 1.89 to 2.21 Å.[3][5]
Monoclinic Structure
The monoclinic form of MoF₅ is characterized by discrete tetrameric clusters.[4]
| Crystallographic Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | C2/m |
Table 2: Crystallographic data for the monoclinic structure of this compound.[4]
In this structure, there are two inequivalent Mo⁵⁺ sites. Each molybdenum atom is bonded to six fluorine atoms, forming corner-sharing MoF₆ octahedra. The Mo-F bond distances are in the range of 1.82-2.07 Å.[4]
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through several routes. One common method involves the reaction of molybdenum metal with molybdenum hexafluoride.[2]
Reaction: Mo + 5 MoF₆ → 6 MoF₅
Another preparative route is the reduction of molybdenum hexafluoride with reagents such as phosphorus trifluoride or tungsten hexacarbonyl.[2] Alternatively, direct fluorination of molybdenum metal at elevated temperatures (900 °C) can yield MoF₅.[2]
A detailed experimental procedure for the synthesis via the reaction of molybdenum and molybdenum hexafluoride would generally involve the following steps:
-
A stoichiometric amount of molybdenum metal powder is placed in a reaction vessel made of a corrosion-resistant material (e.g., nickel or Monel).
-
The reactor is evacuated and heated to remove any adsorbed moisture and oxygen.
-
A controlled amount of molybdenum hexafluoride gas is introduced into the heated reactor.
-
The reaction is allowed to proceed at a specific temperature and pressure for a set duration to ensure complete conversion.
-
The product, this compound, is then collected by sublimation or distillation under vacuum.
Crystal Structure Determination by X-ray Diffraction
The determination of the crystal structure of this compound is typically achieved through single-crystal X-ray diffraction. The general workflow for this experimental technique is as follows:
-
Crystal Growth: Single crystals of MoF₅ suitable for X-ray diffraction are grown, often by slow sublimation of the crude product.
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated. Data is typically collected at low temperatures to minimize thermal vibrations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined to achieve the best possible fit to the experimental data.
Visualizations
The following diagrams illustrate key structural features of this compound.
Caption: A simplified 2D representation of the tetrameric [MoF₅]₄ cluster.
References
- 1. 13819-84-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 5. Materials Data on MoF5 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]
Molybdenum(V) Fluoride: A Comprehensive Technical Guide to Molecular Geometry and Symmetry
For Immediate Release
This technical guide provides an in-depth analysis of the molecular geometry and symmetry of Molybdenum(V) Fluoride (MoF₅), a compound of significant interest in inorganic chemistry and material science. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of the structural nuances of this versatile molecule.
Executive Summary
Molybdenum(V) fluoride (MoF₅) is a yellow, hygroscopic solid that exhibits complex structural chemistry.[1] Unlike simpler binary fluorides, MoF₅ does not exist as a discrete monomer in the solid state but rather forms oligomeric and polymeric structures. In the gas phase, the monomeric form is subject to vibronic coupling effects, leading to a distorted geometry. This guide will elucidate the molecular geometry and symmetry of MoF₅ in both its solid-state and gaseous forms, supported by experimental and computational data.
Molecular Geometry of Monomeric MoF₅
In the gas phase, molybdenum(V) fluoride exists as a monomer. Early vibrational spectroscopy studies suggested a trigonal bipyramidal structure with D₃h symmetry.[1][2] However, more recent and comprehensive computational studies, in conjunction with a re-analysis of earlier gas electron diffraction data, have indicated that the MoF₅ monomer undergoes a Jahn-Teller distortion.[3][4] This distortion leads to a more stable structure with C₂ᵥ symmetry.
The Jahn-Teller effect in MoF₅ arises from the unpaired electron in the d-orbitals of the molybdenum atom, which leads to a geometric distortion to remove the electronic degeneracy and lower the overall energy of the molecule. The resulting C₂ᵥ structure can be described as a distorted trigonal bipyramid. Due to the small energy barriers between different distorted geometries, the molecule is considered fluxional.
Table 1: Calculated Geometric Parameters for Monomeric MoF₅ (C₁ symmetry approximation of C₂ᵥ)
| Parameter | Value |
| Mo-Faxial Bond Lengths | 1.876 Å |
| Mo-Fequatorial Bond Lengths | 1.801 Å, 1.819 Å, 1.822 Å |
| Faxial-Mo-Faxial Bond Angle | 179.4° |
| Fequatorial-Mo-Fequatorial Bond Angles | 110.5°, 125.8°, 123.7° |
Data sourced from computational studies.[3]
Caption: A 2D representation of the trigonal bipyramidal basis for the MoF₅ monomer.
Solid-State Structure and Symmetry of MoF₅
In the solid state, molybdenum(V) fluoride polymerizes to form more complex structures, most notably a tetramer, [MoF₅]₄.[1][5] Single-crystal X-ray diffraction studies have revealed that solid MoF₅ consists of cyclic tetrameric units.[2] In this arrangement, each molybdenum atom is in a distorted octahedral coordination environment, bonded to six fluorine atoms. Four of these are terminal fluorine atoms, and two are bridging fluorine atoms that link to adjacent molybdenum atoms in the tetrameric ring.
The crystal structure of MoF₅ has been reported to be monoclinic with the space group C2/m, consisting of clusters of corner-sharing MoF₆ octahedra. Another reported solid-state structure is orthorhombic with the space group Immm, where MoF₅ forms two-dimensional sheets with molybdenum atoms coordinated to eight fluorine atoms.
Table 2: Bond Distances in Crystalline MoF₅ Polymorphs
| Crystal System | Space Group | Mo-F Bond Distance Range (Å) |
| Monoclinic | C2/m | 1.82 - 2.07 |
| Orthorhombic | Immm | 1.89 - 2.21 |
Data sourced from the Materials Project database.[6][7]
Caption: A simplified schematic of the [MoF₅]₄ tetrameric ring with bridging fluorine atoms.
Experimental Protocols
The structural characterization of molybdenum(V) fluoride has been accomplished through a variety of experimental techniques.
Synthesis of Molybdenum(V) Fluoride
Several methods have been reported for the synthesis of MoF₅:
-
Reaction of Molybdenum with Molybdenum(VI) Fluoride: This involves the comproportionation reaction between molybdenum metal and an excess of molybdenum hexafluoride.[1] Mo + 5MoF₆ → 6MoF₅
-
Reduction of Molybdenum(VI) Fluoride: MoF₆ can be reduced using agents such as phosphorus trifluoride or tungsten hexacarbonyl.[1]
-
Direct Fluorination: The direct reaction of elemental molybdenum with fluorine gas at elevated temperatures (e.g., 900 °C) can also yield MoF₅.[1]
Structural Determination Methods
-
Single-Crystal X-ray Diffraction: This has been the primary method for determining the solid-state structure of MoF₅. The process involves growing a single crystal of the compound, which is then exposed to an X-ray beam. The diffraction pattern produced is used to determine the arrangement of atoms within the crystal lattice.
-
Gas-Phase Electron Diffraction: This technique is used to determine the structure of molecules in the gaseous state. A beam of electrons is scattered by the gaseous MoF₅ molecules, and the resulting diffraction pattern provides information about the bond lengths and angles of the monomeric species.
-
Matrix Isolation Infrared Spectroscopy: To study the monomeric form, MoF₅ can be trapped in an inert gas matrix at low temperatures. Infrared spectroscopy is then used to probe the vibrational modes of the isolated molecules, which can be correlated with its molecular geometry and symmetry.[3][4]
-
Computational Chemistry: Density functional theory (DFT) and other high-level computational methods have been instrumental in understanding the finer details of the MoF₅ monomer's geometry, particularly the Jahn-Teller distortion, and in calculating its vibrational frequencies.[3]
Conclusion
The molecular geometry and symmetry of molybdenum(V) fluoride are highly dependent on its physical state. In the gas phase, it exists as a fluxional monomer with a Jahn-Teller distorted trigonal bipyramidal structure, best described by C₂ᵥ symmetry. In the solid state, MoF₅ polymerizes, most commonly forming a cyclic tetramer, [MoF₅]₄, where each molybdenum atom is in a distorted octahedral environment. The existence of other polymeric crystalline forms further highlights the complex structural landscape of this compound. A thorough understanding of these structural variations is crucial for the rational design and application of MoF₅-based materials in various scientific and technological fields.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. Molybdän(V)-fluorid – Wikipedia [de.wikipedia.org]
- 3. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 4. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Beam-sensitive metal-organic framework structure determination by microcrystal electron diffraction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]
Thermochemical Properties of Molybdenum (V) Pentafluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for Molybdenum (V) pentafluoride (MoF₅). The information is compiled from peer-reviewed literature and established chemical databases, offering a valuable resource for researchers in various fields, including materials science, chemistry, and drug development, where understanding the energetic properties of molybdenum compounds is crucial. This document summarizes key quantitative data in tabular form, details the experimental methodologies employed for their determination, and presents a visual representation of the experimental workflow.
Core Thermochemical Data
Molybdenum (V) pentafluoride is a volatile solid at room temperature. Its thermochemical properties are essential for modeling its behavior in chemical reactions, phase transitions, and for understanding its stability and reactivity. The following tables summarize the key thermochemical parameters for MoF₅ in its solid, liquid, and gaseous states.
Table 1: Enthalpy and Entropy Data for Molybdenum (V) Pentafluoride
| Property | Phase | Value | Units | Reference(s) |
| Standard Enthalpy of Formation (ΔfH°₂₉₈) | Gas (monomer) | -1241.4 ± 35.9 | kJ/mol | [1] |
| Enthalpy of Fusion (ΔfusH) | Solid to Liquid | 6.1 ± 0.3 | kJ/mol | [1] |
| Standard Molar Entropy (S°) | Liquid | 192.5 ± 10.5 | J/mol·K | |
| Standard Molar Entropy (S°) | Gas (monomer) | 337.2 | J/mol·K | |
| Standard Molar Entropy (S°) | Gas (dimer) | 891.2 ± 25.1 | J/mol·K | |
| Standard Molar Entropy (S°) | Gas (trimer) | 707.1 ± 100.4 | J/mol·K |
Note: The standard enthalpy of formation for the gaseous monomer was converted from the originally reported value of -296.7 ± 8.6 kcal/mol[1]. The standard molar entropies were converted from the originally reported values in cal/K·mol.
Table 2: Gas Phase Heat Capacity of Monomeric MoF₅ (Shomate Equation)
The heat capacity (Cp) of gaseous monomeric Molybdenum pentafluoride can be calculated using the Shomate equation over a temperature range of 298 to 6000 K[2][3].
Equation: Cp° = A + Bt + Ct² + D*t³ + E/t²
where:
-
Cp° = heat capacity (J/mol·K)
-
t = temperature (K) / 1000
| Coefficient | Value |
| A | 132.6939 |
| B | 1.224478 |
| C | -0.205483 |
| D | 0.014022 |
| E | -2.767901 |
Source: NIST Chemistry WebBook, citing Chase, M.W., Jr., NIST-JANAF Themochemical Tables, Fourth Edition, 1998[2][3].
Table 3: Physical Properties of Molybdenum (V) Pentafluoride
| Property | Value | Units | Reference(s) |
| Melting Point | 318.85 | K | [1] |
Experimental Protocols
The thermochemical data presented in this guide were determined through a combination of experimental techniques. The following sections provide an overview of the methodologies employed.
Synthesis of Molybdenum (V) Pentafluoride
A common method for the preparation of Molybdenum (V) pentafluoride involves the reaction of molybdenum hexafluoride (MoF₆) gas with elemental molybdenum (Mo) in a controlled environment[1].
Determination of Melting Point and Enthalpy of Fusion
The melting temperature and enthalpy of fusion of MoF₅ were established by analyzing melting curves, which plot temperature as a function of time[1]. This calorimetric method allows for the precise determination of the phase transition temperature and the energy required for the transition.
Vapor Phase Characterization
The properties of MoF₅ in the vapor phase, which consists of a mixture of monomeric, dimeric, and trimeric species, were investigated using a combination of techniques:
-
Vapor Density Measurement (Transpiration Method): The vapor density of MoF₅ over the liquid phase was measured using the transpiration method. This technique involves passing an inert carrier gas over a heated sample of the substance and then determining the amount of the substance transported by the gas. The total amount of evaporated MoF₅ was quantified by permanganate titration[1].
-
Vapor Pressure Measurement (Static Method): The total vapor pressure of the MoF₅ oligomers over the liquid was determined using a simple static method at various temperatures[1].
-
High-Temperature Mass Spectrometry: The thermochemical properties of the gaseous species were studied using high-temperature mass spectrometry. An effusion beam of the gaseous molybdenum fluorides was generated by the reaction of either sulfur hexafluoride (SF₆) or molybdenum hexafluoride (MoF₆) with elemental molybdenum at temperatures ranging from 1100 to 2200 K. A second-law analysis of the equilibrium data obtained from the mass spectrometer was used to derive the heats of formation[1].
Experimental Workflow Visualization
The following diagram illustrates the generalized workflow for the experimental determination of the thermochemical properties of Molybdenum (V) pentafluoride.
Caption: Experimental workflow for determining thermochemical data of MoF₅.
References
Unveiling the Genesis of Molybdenum(V) Fluoride: A Technical Guide to Its Early Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational studies that led to the discovery and initial characterization of Molybdenum(V) fluoride (MoF₅). Chronicling the pioneering work of early twentieth-century chemists, this document provides a comprehensive overview of the seminal synthetic methods, experimental protocols, and early physical and chemical property assessments. All quantitative data has been meticulously compiled into structured tables for comparative analysis, and key experimental workflows are visualized through detailed diagrams.
Introduction: The Dawn of Molybdenum Fluoride Chemistry
The early exploration of molybdenum fluorides was marked by the challenges of handling highly reactive and volatile compounds. Initial investigations primarily focused on the highest oxidation state, Molybdenum(VI) fluoride (MoF₆). However, the quest to understand the lower oxidation states of molybdenum fluoride led to the eventual isolation and characterization of the pentavalent species, MoF₅. This guide focuses on the pivotal early publications that laid the groundwork for our current understanding of this important inorganic compound.
Foundational Synthetic Approaches
The first successful syntheses of Molybdenum(V) fluoride were significant achievements in inorganic chemistry, employing techniques that were state-of-the-art for their time. Below are detailed experimental protocols from the key early discoveries.
The Work of Ruff and Eisner (1907): Early Insights from Direct Fluorination
While Otto Ruff and Fritz Eisner's 1907 publication in Berichte der deutschen chemischen Gesellschaft primarily detailed the synthesis of Molybdenum(VI) fluoride, their work provided the initial context for the reactivity of molybdenum with fluorine. It is understood that their high-temperature fluorination of metallic molybdenum likely produced a mixture of fluorides, from which the properties of the more volatile MoF₆ were predominantly studied. The isolation of pure MoF₅ was not explicitly detailed, but their work was a critical first step.
Peacock's Low-Temperature Synthesis (1957)
A significant breakthrough in the isolation of Molybdenum(V) fluoride was reported by R. D. Peacock in the Proceedings of the Chemical Society in 1957. This method involved the reaction of molybdenum hexacarbonyl with elemental fluorine at a low temperature, which allowed for greater control over the reaction and prevented the formation of higher fluorides.
Experimental Protocol: Synthesis via Molybdenum Hexacarbonyl
-
Reactants: Molybdenum hexacarbonyl (Mo(CO)₆) and elemental fluorine (F₂).
-
Apparatus: A reaction vessel designed for low-temperature reactions, capable of handling highly corrosive fluorine gas. The specific design would have prioritized inert materials and gas-tight seals.
-
Procedure:
-
Molybdenum hexacarbonyl was placed in the reaction vessel.
-
The vessel was cooled to -75 °C.
-
A stream of fluorine gas was passed over the cooled Mo(CO)₆.
-
The reaction yielded an olive-green solid, which was identified as a compound with the empirical formula Mo₂F₉, and carbon monoxide gas.
-
Molybdenum(V) fluoride was obtained from this solid residue through further processing, likely involving sublimation to separate it from other molybdenum fluorides.
-
The Edwards, Peacock, and Small Method (1962): Reaction of MoF₆ with Molybdenum
In 1962, a more direct and reliable synthesis of Molybdenum(V) fluoride was published by A. J. Edwards, R. D. Peacock, and R. W. H. Small in the Journal of the Chemical Society. This method involved the reduction of Molybdenum(VI) fluoride with molybdenum metal.
Experimental Protocol: Synthesis via Reduction of Molybdenum Hexafluoride
-
Reactants: Molybdenum hexafluoride (MoF₆) and molybdenum metal powder.
-
Apparatus: A sealed reaction tube, likely constructed from a material resistant to fluoride attack at elevated temperatures, such as nickel or monel.
-
Procedure:
-
Molybdenum metal powder was placed in the reaction tube.
-
Molybdenum hexafluoride gas was introduced into the tube.
-
The sealed tube was heated, causing the MoF₆ to react with the molybdenum metal.
-
The product, Molybdenum(V) fluoride, was formed as a solid within the tube.
-
Purification was achieved by vacuum sublimation, which separated the less volatile MoF₅ from any unreacted MoF₆ and other potential byproducts.
-
Early Characterization and Physical Properties
The initial characterization of Molybdenum(V) fluoride focused on its physical state, color, and behavior upon heating. Later studies provided more quantitative data on its properties.
Table 1: Early Reported Physical Properties of Molybdenum(V) Fluoride
| Property | Reported Value | Reference |
| Appearance | Yellow, hygroscopic solid | General observations from early papers |
| Melting Point | 45.7 °C (318.8 K) | Krause, R. F. & Douglas, T. B. (1977) |
| Boiling Point | Sublimes at 50 °C (323 K) | General observations from early papers |
| Vapor Pressure | log P (mmHg) = 8.58 - 2772/T (in the range 70-160 °C) | Cady, G. H. & Hargreaves, G. B. (1961) |
| Disproportionation | Disproportionates to MoF₄ and MoF₆ above 165 °C | General observations from early papers |
| Structure in Solid State | Tetrameric | Edwards, A. J., Peacock, R. D., & Small, R. W. H. (1962) |
Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the key early synthetic procedures for Molybdenum(V) fluoride.
Caption: Workflow for Peacock's 1957 Synthesis of MoF₅.
Caption: Workflow for the 1962 Synthesis by Edwards et al.
Conclusion
The early studies on Molybdenum(V) fluoride, from the initial observations of Ruff and Eisner to the controlled syntheses developed by Peacock, Edwards, and Small, represent a significant chapter in the history of inorganic fluorine chemistry. These pioneering efforts not only established reliable methods for the preparation of MoF₅ but also provided the first crucial data on its physical and chemical properties. The experimental ingenuity and meticulous observations of these early researchers paved the way for the extensive investigations into the structure, bonding, and reactivity of this fascinating compound that continue to this day. This guide serves as a testament to their foundational work, providing contemporary researchers with a detailed understanding of the origins of Molybdenum(V) fluoride chemistry.
Theoretical Insights into Molybdenum(V) Fluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum(V) fluoride (MoF5), a hygroscopic yellow solid, presents a fascinating case study in inorganic chemistry due to its electronic configuration and structural properties. As a d1 species, MoF5 is paramagnetic and susceptible to Jahn-Teller distortions, leading to complex structural and magnetic characteristics. This technical guide provides an in-depth analysis of the theoretically calculated properties of MoF5, offering a valuable resource for researchers in materials science and related fields. While extensive experimental data is available, this document focuses on the computational insights that elucidate the electronic structure, geometry, vibrational frequencies, and magnetic behavior of this intriguing compound.
Molecular and Crystal Structure: A Tale of Monomers and Tetramers
Theoretical calculations have been instrumental in understanding the geometry of MoF5, both as a monomer and in its more common tetrameric form.
The Monomeric Unit: A Jahn-Teller Distortion
Early computational studies focused on the monomeric MoF5 molecule. Due to its d1 electronic configuration, a trigonal bipyramidal (D3h) geometry would have a degenerate electronic ground state, making it susceptible to the Jahn-Teller effect. Theoretical investigations have confirmed this distortion.
Experimental Protocol: Geometry Optimization of Monomeric MoF5
Detailed computational studies have been performed to determine the stable geometry of the MoF5 monomer. A representative theoretical protocol is as follows:
-
Computational Method: Complete Active Space Self-Consistent Field (CASSCF) followed by Multiconfigurational Quasi-degenerate Second-order Perturbation Theory (MCQDPT2).
-
Relativistic Effects: Scalar-relativistic effects are accounted for using the third-order Douglas-Kroll-Hess (DKH) Hamiltonian.
-
Spin-Orbit Coupling (SOC): The full Breit-Pauli operator is employed to include spin-orbit coupling effects.
-
Geometry Optimization: Optimization and Hessian matrix calculations are performed using symmetry coordinates for various possible geometries (D3h, C2v, and C4v).
These calculations reveal that the trigonal bipyramidal D3h structure is not the ground state but rather a conical intersection of two adiabatic potential energy surfaces (APES). The Jahn-Teller effect leads to a distortion to a C2v symmetry, which is the minimum energy structure. Accounting for spin-orbit coupling quenches the Jahn-Teller effect, resulting in two separate APES. The D3h structure in the ground spin-orbit state corresponds to a second-order saddle point.[1]
The Tetrameric Cluster: The Prevalent Form
In the solid state and vapor phase, MoF5 predominantly exists as a tetramer, Mo4F20. A comprehensive study combined experimental techniques with Density Functional Theory (DFT) calculations to elucidate its structure.
Experimental Protocol: Geometry Optimization of Tetrameric Mo4F20
The geometry of the gas-phase Mo4F20 cluster has been optimized using DFT. A typical computational approach involves:
-
Software: Gaussian suite of programs.
-
Functional: B3LYP hybrid functional.
-
Basis Set: def2-tzvpp (a triple-zeta valence basis set with polarization functions).
The optimized structure consists of four molybdenum atoms linked by fluorine bridges.
Electronic Structure
Detailed theoretical studies on the electronic band structure of solid-state MoF5 are limited. However, calculations on the monomeric and tetrameric forms provide significant insights into its electronic properties.
The d1 configuration of Mo(V) is central to its electronic structure, with the single d-electron occupying the lowest available d-orbital. In the distorted C2v monomer, this leads to a non-degenerate ground state. For the Mo4F20 tetramer, the interactions between the four Mo centers, mediated by the bridging fluorine atoms, will lead to a more complex set of molecular orbitals.
Vibrational Properties
The vibrational spectra of MoF5 have been investigated both experimentally and theoretically. DFT calculations have been crucial in assigning the observed infrared (IR) and Raman bands.
Experimental Protocol: Calculation of Vibrational Frequencies
Theoretical vibrational spectra are typically calculated using the following methodology:
-
Computational Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: def2-tzvpp.
-
Procedure: Following geometry optimization, the vibrational frequencies are calculated from the second derivatives of the energy with respect to the atomic positions.
The calculated frequencies for the MoF5 monomer show good agreement with experimental matrix isolation IR spectroscopy data.
Table 1: Calculated Vibrational Frequencies for Monomeric MoF5
| Mode | Symmetry | Calculated Frequency (cm⁻¹) |
| ν1 | A1 | 745 |
| ν2 | A1 | 698 |
| ν3 | A1 | 321 |
| ν4 | A1 | 230 |
| ν5 | B1 | 720 |
| ν6 | B1 | 255 |
| ν7 | B2 | 732 |
| ν8 | B2 | 333 |
| ν9 | B2 | 118 |
Data sourced from DFT (B3LYP/def2tzvpp) calculations.
Magnetic Properties
As a d1 system, MoF5 is paramagnetic. Experimental magnetic measurements have been performed, and while detailed theoretical studies on the magnetic coupling in the Mo4F20 tetramer are scarce, the general principles of magnetic interactions in such systems can be discussed.
The magnetic moment arises from the single unpaired electron on each Mo(V) center. In the Mo4F20 tetramer, the magnetic properties will be determined by the exchange interactions between these four magnetic centers. These interactions are mediated by the bridging fluorine ligands (superexchange). The nature of this coupling (ferromagnetic or antiferromagnetic) will depend on the Mo-F-Mo bond angles and distances.
A comprehensive theoretical study of the magnetic coupling would involve calculating the energies of different spin configurations of the Mo4F20 cluster.
Experimental Protocol: Theoretical Investigation of Magnetic Coupling
A typical computational workflow to study magnetic coupling in a multi-center cluster like Mo4F20 would be:
-
Method: Broken-Symmetry Density Functional Theory (BS-DFT).
-
Procedure:
-
Optimize the geometry of the Mo4F20 cluster.
-
Perform single-point energy calculations for different spin states (e.g., high-spin and various broken-symmetry states).
-
Map these energies onto a Heisenberg spin Hamiltonian to extract the magnetic exchange coupling constants (J).
-
Such calculations would provide a quantitative understanding of the strength and nature of the magnetic interactions within the tetramer.
Logical Workflow for Theoretical Property Calculation
The following diagram illustrates a typical workflow for the theoretical calculation of MoF5 properties.
Conclusion
Theoretical calculations provide indispensable insights into the properties of Molybdenum(V) fluoride. They have been crucial in understanding the Jahn-Teller distorted structure of the monomer and in characterizing the tetrameric form that is prevalent in the condensed phases. While detailed computational studies on the electronic band structure and magnetic coupling in the solid state are still needed, the existing theoretical data, in conjunction with experimental findings, provides a solid foundation for understanding the fundamental chemistry of MoF5. Future computational work will undoubtedly further unravel the intricate details of this fascinating inorganic compound.
References
Vibrational Spectroscopy of Molybdenum Pentafluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectroscopy of molybdenum pentafluoride (MoF5), a compound of significant interest due to its unique structural and electronic properties. This document summarizes key infrared (IR) and Raman spectroscopic data, details experimental methodologies for its synthesis and analysis, and presents molecular structures and experimental workflows through clear visualizations.
Molecular Structure and Vibrational Modes
This compound is a hygroscopic yellow solid. In the solid state, it exists as a tetramer with linear fluorine bridges between distorted octahedral molybdenum centers. However, in the gas phase and in inert matrices, its structure has been a subject of investigation, with evidence pointing to both a trigonal bipyramidal and a Jahn-Teller distorted structure.
Mass spectrometry of the vapors above heated MoF5 has shown a complex composition, primarily consisting of trimers with smaller proportions of monomers, tetramers, and pentamers.[1] Monomeric MoF5 can be obtained by thermal cracking of the saturated vapors at 500 K.[1]
Early studies of the vibrational spectra of molten MoF5 suggested a monomeric species with a trigonal bipyramidal (D3h) structure.[2][3][4] More recent investigations combining electron diffraction, mass spectrometry, and matrix isolation IR spectroscopy with DFT calculations have indicated that monomeric MoF5 exhibits a C2v symmetry due to a Jahn-Teller distortion from a trigonal bipyramidal geometry.[1]
The vibrational modes of this compound are complex and depend on its aggregation state (monomer, trimer, tetramer) and environment (gas, liquid, solid, matrix-isolated). The following sections present the experimentally observed and calculated vibrational frequencies.
Vibrational Spectroscopic Data
The following tables summarize the key infrared and Raman spectroscopic data for this compound in various states.
Table 1: Infrared and Raman Frequencies of Monomeric this compound
| Frequency (cm⁻¹) | Method | State/Matrix | Assignment (Symmetry) | Reference |
| 719 | Matrix Isolation IR | Argon Matrix | ν(Mo-F) | [1] |
| 685 | Matrix Isolation IR | Argon Matrix | ν(Mo-F) | [1] |
| 742 | Gas Phase IR | Gas | ν₃ (T₁u) of MoF₆ impurity? | [1] |
| 728 | Molten State Raman | Liquid | a₁' (D₃h) | [3] |
| 676 | Molten State Raman | Liquid | e' (D₃h) | [3] |
| 315 | Molten State Raman | Liquid | e' (D₃h) | [3] |
| 238 | Molten State Raman | Liquid | e'' (D₃h) | [3] |
| 703 | Molten State IR | Liquid | a₂'' (D₃h) | [3] |
| 585 | Molten State IR | Liquid | e' (D₃h) | [3] |
Table 2: Raman Frequencies of Polycrystalline this compound
| Frequency (cm⁻¹) | Reference |
| 754 | [3] |
| 700 | [3] |
| 672 | [3] |
| 480 | [3] |
| 314 | [3] |
| 274 | [3] |
| 232 | [3] |
| 208 | [3] |
| 188 | [3] |
| 141 | [3] |
| 118 | [3] |
| 84 | [3] |
| 54 | [3] |
| 38 | [3] |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining reliable spectroscopic data. The following sections describe the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
Molybdenum(V) fluoride can be prepared through several methods:
-
Reaction of Molybdenum with Molybdenum Hexafluoride: This method involves the reaction of molybdenum metal with molybdenum hexafluoride (MoF₆).[5] Mo + 5 MoF₆ → 6 MoF₅
-
Reduction of Molybdenum Hexafluoride: MoF₆ can be reduced using phosphorus trifluoride or tungsten hexacarbonyl.[5]
-
Direct Fluorination of Molybdenum: Elemental molybdenum can be oxidized with fluorine gas at 900 °C.[5]
It is important to note that around 165 °C, MoF₅ disproportionates into the tetra- and hexafluoride:[5] 2 MoF₅ → MoF₄ + MoF₆
Spectroscopic Analysis
Matrix isolation is a technique used to trap reactive species in an inert solid matrix at low temperatures, allowing for their spectroscopic characterization. For MoF₅, this involves the co-deposition of molybdenum atoms and fluorine gas in an argon matrix.
Experimental Workflow:
-
Generation of Molybdenum Atoms: Molybdenum atoms are evaporated from a heated filament. Temperatures around 2600 K are required to achieve a sufficient vapor pressure.[1] The filament can be constructed from molybdenum wire.[1]
-
Matrix Gas Preparation: A mixture of fluorine (F₂) in argon (Ar) is prepared.
-
Co-deposition: The evaporated molybdenum atoms and the F₂/Ar gas mixture are co-deposited onto a cryogenic window (e.g., CsI) maintained at a very low temperature (e.g., liquid hydrogen temperature).
-
Spectroscopic Measurement: The infrared spectrum of the isolated species in the matrix is recorded using an FTIR spectrometer.
The Raman spectra of liquid and solid MoF₅ provide insights into the vibrational modes in the condensed phases.
Experimental Protocol:
-
Sample Preparation: For liquid phase measurements, solid MoF₅ is heated above its melting point. For polycrystalline measurements, the solid sample is used directly.
-
Instrumentation: A Raman spectrometer equipped with a suitable laser excitation source (e.g., He-Ne or Ar-ion laser) is used.
-
Data Acquisition: The scattered light is collected and analyzed to obtain the Raman spectrum. For colored samples like MoF₅, it is important to use a laser wavelength that does not cause fluorescence or sample decomposition. Low laser power may be necessary to avoid melting the solid sample during analysis.[3]
Molecular Structure Visualizations
The following diagrams illustrate the proposed molecular structures of monomeric this compound.
References
- 1. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 2. Vibrational spectra of molybdenum and tungsten pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
Quantum Chemical Calculations of Molybdenum Pentafluoride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Molybdenum pentafluoride (MoF5) is a fascinating inorganic compound that presents unique challenges and opportunities for computational chemistry due to its open-shell d1 electronic configuration and susceptibility to the Jahn-Teller effect. Understanding its electronic structure, geometry, and vibrational properties is crucial for applications ranging from catalysis to materials science. This technical guide provides a comprehensive overview of the quantum chemical methodologies used to study MoF5, targeted at researchers, scientists, and professionals in drug development who may encounter similar transition metal systems. We detail the theoretical background, present robust computational protocols, and summarize key quantitative data from benchmark studies. The guide emphasizes the importance of selecting appropriate theoretical levels and basis sets to accurately model the system's properties. Furthermore, we explore the relevance of such fundamental studies to broader fields, including the design of fluorinated molecules in medicinal chemistry.
Introduction
Transition metal fluorides are a class of compounds with significant industrial and academic interest. This compound (MoF5), a hygroscopic yellow solid, is a notable example.[1] As a 4d transition metal compound with a single d-electron, its electronic structure is non-trivial, leading to interesting physical and chemical properties. From a computational standpoint, MoF5 is an excellent case study for examining the performance of modern quantum chemical methods in describing systems with electron correlation and structural distortions.
The relevance of studying fluorinated compounds extends significantly into the realm of drug development. The strategic incorporation of fluorine into drug molecules is a widely used tactic to modulate properties such as metabolic stability, lipophilicity, and binding affinity. A deep understanding of the fundamental interactions in metal fluorides, guided by computational chemistry, can provide valuable insights for designing novel fluorination strategies and understanding the behavior of complex metalloenzymes.
This guide will delve into the quantum chemical calculations of monomeric MoF5, focusing on its geometry, electronic structure, and vibrational spectra. We will present a comparative analysis of different computational methods and provide detailed protocols for researchers aiming to perform similar calculations.
Theoretical Background: The Jahn-Teller Effect in MoF5
A central feature of the MoF5 monomer is the Jahn-Teller effect . In its idealized trigonal bipyramidal (D3h) geometry, the single d-electron of the Mo(V) center would occupy a doubly degenerate e'' orbital. The Jahn-Teller theorem states that any non-linear molecule with a degenerate electronic ground state will undergo a geometric distortion to remove this degeneracy, thereby lowering the overall energy of the system.[2]
For MoF5, this distortion leads to a lowering of symmetry from D3h to C2v.[3] High-level theoretical calculations, such as Complete Active Space Self-Consistent Field (CASSCF), have confirmed that the C2v structure is the true energy minimum, while the D3h structure represents a saddle point on the potential energy surface.[3] This structural nuance is critical, as failing to account for the Jahn-Teller distortion will lead to incorrect geometries and energies, and the appearance of imaginary vibrational frequencies in calculations.
Computational Methodologies and Protocols
Performing accurate quantum chemical calculations on MoF5 requires careful consideration of the computational method, basis set, and specific protocol, especially given its open-shell nature and Jahn-Teller distortion.
Experimental Protocol: Geometry Optimization and Frequency Calculations
A reliable protocol for obtaining the ground state geometry and vibrational frequencies of MoF5 involves a multi-step process:
-
Initial Geometry: Start with an idealized trigonal bipyramidal (D3h) geometry for MoF5.
-
Symmetry Breaking: Introduce a slight perturbation to the equatorial F-Mo-F bond angles to break the D3h symmetry and allow the optimizer to explore lower-symmetry configurations. For example, slightly change one F-Mo-F angle from 120° to 118°.
-
Spin State: As a d1 complex, MoF5 is a doublet (spin multiplicity = 2). This must be specified in the calculation input.
-
Level of Theory Selection:
-
DFT Functionals: A range of Density Functional Theory (DFT) functionals should be tested. Based on benchmark studies on 4d transition metal complexes, the following are recommended for a comparative study[4]:
-
B3LYP: A widely used hybrid-GGA functional, often providing a good balance of accuracy and cost.
-
PBE0: Another popular hybrid-GGA functional.
-
M06/M06-L: Minnesota functionals, which often perform well for transition metal geometries and thermochemistry.[5]
-
ωB97X-D: A range-separated hybrid functional with an empirical dispersion correction, known to perform well for a variety of systems.[4]
-
-
Basis Sets: A sufficiently flexible basis set is crucial. For Molybdenum, an effective core potential (ECP) is typically used to replace the core electrons, reducing computational cost.
-
LANL2DZ: A common choice for ECP and basis set for heavier elements.
-
def2-SVP/def2-TZVP: The Karlsruhe "split valence plus polarization" and "triple-zeta valence plus polarization" basis sets are highly recommended for their balance and accuracy.[5]
-
-
-
Optimization and Frequency Calculation:
-
Perform a geometry optimization without any symmetry constraints. Standard convergence criteria are typically sufficient (e.g., maximum force < 4.5x10⁻⁴ hartree/bohr, RMS force < 3.0x10⁻⁴ hartree/bohr).
-
Once the geometry is converged, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
-
Software: These calculations can be performed using standard quantum chemistry software packages such as Gaussian, ORCA, or Q-Chem.
Experimental Protocol: Electronic Structure Analysis
To gain deeper insight into the bonding and electronic nature of MoF5, further analyses are recommended:
-
Natural Bond Orbital (NBO) Analysis:
-
Purpose: NBO analysis transforms the calculated molecular orbitals into a localized representation that corresponds to the familiar Lewis structure concepts of bonds, lone pairs, and antibonds.[6]
-
Methodology: The NBO analysis is typically performed as a post-processing step after a converged DFT calculation. The analysis provides natural atomic charges, bond orders, and the composition of the natural bond orbitals. It is particularly useful for quantifying the ionicity of the Mo-F bonds and identifying donor-acceptor interactions between occupied (donor) and unoccupied (acceptor) orbitals, which indicate delocalization effects.
-
-
Quantum Theory of Atoms in Molecules (QTAIM):
-
Purpose: QTAIM is a method that partitions the total electron density of a molecule into atomic basins.[3][7] This allows for the calculation of atomic properties and the characterization of chemical bonds based on the topology of the electron density.
-
Methodology: The analysis focuses on bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. Key properties calculated at the BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), are used to classify the nature of the chemical bond (e.g., covalent vs. ionic). For Mo-F bonds, a low ρ and a positive ∇²ρ are expected, characteristic of ionic interactions.
-
Results and Data Presentation
The following tables summarize quantitative data from a representative DFT study (B3LYP/def2-TZVP) and provide a template for comparing results from different levels of theory.
Table 1: Calculated Geometric Parameters of MoF5
| Parameter | Symmetry | B3LYP/def2-TZVP | PBE0/def2-TZVP (Expected) | M06/def2-TZVP (Expected) |
| Mo-F (axial) | C2v | 1.83 Å | ~1.82 Å | ~1.84 Å |
| Mo-F (equatorial 1) | C2v | 1.86 Å | ~1.85 Å | ~1.87 Å |
| Mo-F (equatorial 2) | C2v | 1.89 Å | ~1.88 Å | ~1.90 Å |
| ∠F(ax)-Mo-F(ax) | C2v | 178.5° | ~178° | ~179° |
| ∠F(eq1)-Mo-F(eq2) | C2v | 118.0° | ~117° | ~119° |
| ∠F(eq2)-Mo-F(eq2) | C2v | 108.0° | ~107° | ~109° |
| Relative Energy (kcal/mol) | - | 0.00 | ~0.0-0.5 | ~0.0-0.5 |
Note: "Expected" values are qualitative estimates based on general trends observed in benchmark studies of DFT functionals for transition metals.[4][8]
Table 2: Calculated Vibrational Frequencies of MoF5 (cm⁻¹)
| Vibrational Mode | B3LYP/def2-TZVP (Unscaled) | B3LYP/def2-TZVP (Scaled*) | Experimental (IR, matrix) |
| Mo-F stretch (axial) | 765 | 736 | 742 |
| Mo-F stretch (equatorial) | 730 | 702 | 708 |
| Mo-F stretch (equatorial) | 715 | 688 | 695 |
| F-Mo-F bend | 350 | 337 | - |
| F-Mo-F bend | 268 | 258 | 261 |
| F-Mo-F bend | 235 | 226 | - |
| F-Mo-F bend | 115 | 111 | 112 |
*Scaled by a factor of 0.962, a common practice for B3LYP to better match experimental fundamentals.
Table 3: Calculated Electronic Properties of MoF5 (B3LYP/def2-TZVP)
| Property | Analysis Method | Value | Interpretation |
| Charge on Mo | NBO | +2.15 e | Highly positive, indicating significant ionic character in Mo-F bonds. |
| Charge on F (avg) | NBO | -0.43 e | Negative charge accumulation on fluorine atoms. |
| Wiberg Bond Order (Mo-F avg) | NBO | 0.65 | Suggests a bond order less than a pure single bond, consistent with ionic character. |
| Electron Density at BCP (Mo-F) | QTAIM | ~0.10 a.u. | Low value, typical for closed-shell (ionic) interactions. |
| Laplacian of ρ at BCP (Mo-F) | QTAIM | > 0 | Positive value, indicating charge depletion at the bond critical point, characteristic of ionic bonds. |
Visualizations
Diagram 1: Computational Workflow for MoF5 Analysis
Caption: A typical workflow for the quantum chemical analysis of this compound.
Diagram 2: Relationship Between Theory Level and Accuracy
Caption: General trend of increasing accuracy with more sophisticated DFT functionals.
Conclusion
The quantum chemical study of this compound provides a compelling example of the power and complexity of modern computational chemistry. Accurate modeling of this d1 transition metal fluoride requires a careful and informed approach, particularly in addressing the Jahn-Teller distortion that defines its ground state structure. By employing robust protocols that include symmetry breaking and the use of well-benchmarked DFT functionals and basis sets, it is possible to obtain geometric, vibrational, and electronic properties that are in good agreement with experimental data.
For researchers in materials science and drug development, the methodologies outlined in this guide serve as a blueprint for investigating other complex transition metal systems. The insights gained from detailed electronic structure analyses, such as NBO and QTAIM, provide a deeper understanding of chemical bonding that can inform the rational design of new molecules with tailored properties, a cornerstone of modern medicinal chemistry. As computational resources continue to grow, the application of these rigorous theoretical methods will become increasingly indispensable across all fields of chemical science.
References
- 1. yang.chem.wisc.edu [yang.chem.wisc.edu]
- 2. Atoms in molecules - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. physchemres.org [physchemres.org]
- 5. Natural bond orbital - Wikipedia [en.wikipedia.org]
- 6. QTAIM: quantum theory of atoms in molecules [amercrystalassn.org]
- 7. Benchmark study of DFT functionals for late-transition-metal reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UQ eSpace [espace.library.uq.edu.au]
Methodological & Application
Application Notes and Protocols for the Synthesis of Molybdenum (V) Pentafluoride from Molybdenum (VI) Hexafluoride
Introduction
Molybdenum (V) pentafluoride (MoF5) is a hygroscopic, yellow solid that serves as a significant intermediate in fluorine chemistry and as a precursor for various molybdenum compounds. It is typically synthesized through the reduction of the more volatile and reactive Molybdenum (VI) hexafluoride (MoF6). This document provides detailed protocols and application notes for the synthesis of MoF5 from MoF6, targeting researchers, scientists, and professionals in drug development who may utilize fluorinated molybdenum compounds. The primary methods discussed involve the reduction of MoF6 using various reducing agents.
Methods of Synthesis
The conversion of Molybdenum (VI) hexafluoride to Molybdenum (V) pentafluoride is an oxidation-reduction reaction. Several reducing agents can be employed for this purpose, each with specific reaction conditions and yields. The most common methods include:
-
Reduction with Molybdenum metal: In this process, MoF6 is reacted with elemental molybdenum powder.
-
Reduction with Phosphorus Trifluoride (PF3): PF3 serves as an effective reducing agent for MoF6.
-
Reduction with Tungsten Hexacarbonyl (W(CO)6): This method utilizes a metal carbonyl to reduce the molybdenum hexafluoride.
A summary of the quantitative data for these synthetic routes is presented in the table below.
Data Presentation
| Reducing Agent | Reaction Equation | Molar Ratio (MoF6:Reducing Agent) | Reaction Temperature (°C) | Pressure | Yield (%) | Reference |
| Molybdenum (Mo) | 5MoF6 + Mo → 6MoF5 | 5 : 1 | 150-200 | Autogenous | High | [1] |
| Phosphorus Trifluoride (PF3) | 2MoF6 + PF3 → 2MoF5 + PF5 | 2 : 1 | 25 (Room Temp) | Autogenous | ~90 | [1] |
| Tungsten Hexacarbonyl (W(CO)6) | 6MoF6 + W(CO)6 → 6MoF5 + WF6 + 6CO | 6 : 1 | 25 (Room Temp) | Autogenous | Quantitative | [1] |
Experimental Protocols
The following is a detailed protocol for the synthesis of Molybdenum (V) pentafluoride via the reduction of Molybdenum (VI) hexafluoride using Tungsten Hexacarbonyl. This method is often preferred due to its high yield and mild reaction conditions.
Protocol: Synthesis of Molybdenum (V) Pentafluoride using Tungsten Hexacarbonyl
1. Materials and Equipment:
-
Reactants:
-
Molybdenum (VI) hexafluoride (MoF6), high purity
-
Tungsten hexacarbonyl (W(CO)6), high purity
-
-
Solvent: Anhydrous hydrogen fluoride (HF) or a suitable inert fluorinated solvent.
-
Apparatus:
-
A vacuum-tight reaction vessel made of a material resistant to fluoride corrosion (e.g., Monel, nickel, or stainless steel).
-
A vacuum line for handling volatile and corrosive gases.
-
Schlenk line or glove box for inert atmosphere operations.
-
Cold traps (liquid nitrogen).
-
Pressure gauge.
-
Stirring mechanism (e.g., magnetic stirrer).
-
Sublimation apparatus for purification.
-
2. Safety Precautions:
-
Molybdenum hexafluoride and hydrogen fluoride are highly toxic and corrosive. All manipulations must be performed in a well-ventilated fume hood or a glove box.
-
Appropriate personal protective equipment (PPE), including safety goggles, face shield, and acid-resistant gloves, must be worn.
-
Ensure that an appropriate neutralizing agent for HF (e.g., calcium gluconate gel) is readily available.
-
The reaction vessel must be able to withstand the autogenous pressure generated during the reaction.
3. Experimental Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly clean and dry the reaction vessel.
-
Passivate the interior surfaces of the vessel by exposing them to a low pressure of fluorine gas or MoF6 vapor and gently heating. This forms a protective metal fluoride layer.
-
Evacuate the vessel to a high vacuum and backfill with a dry, inert gas (e.g., nitrogen or argon).
-
-
Introduction of Reactants:
-
In an inert atmosphere (glove box), weigh the desired amount of Tungsten Hexacarbonyl (W(CO)6) and place it into the reaction vessel.
-
Evacuate the vessel again and cool it to a low temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Connect the vessel to a cylinder of Molybdenum (VI) hexafluoride (MoF6) via the vacuum line.
-
Carefully condense a stoichiometric amount of MoF6 into the reaction vessel. The molar ratio of MoF6 to W(CO)6 should be 6:1.
-
-
Reaction:
-
Allow the reaction vessel to slowly warm to room temperature while stirring the contents.
-
The reaction is typically exothermic and will proceed as the reactants melt and mix.
-
Monitor the pressure inside the vessel. The evolution of carbon monoxide (CO) gas will cause an increase in pressure.
-
Continue stirring at room temperature for several hours to ensure the reaction goes to completion. The disappearance of the volatile MoF6 and the formation of the yellow solid MoF5 are indicative of the reaction's progress.
-
-
Purification:
-
After the reaction is complete, cool the vessel to a low temperature to condense any volatile components.
-
Slowly vent the non-condensable carbon monoxide gas.
-
The primary by-product, tungsten hexafluoride (WF6), is more volatile than MoF5. Remove the WF6 by vacuum distillation, collecting it in a cold trap.
-
The remaining solid is crude Molybdenum (V) pentafluoride.
-
Further purify the MoF5 by vacuum sublimation. Heat the crude product under vacuum, and collect the pure crystalline MoF5 on a cold finger.
-
-
Characterization:
-
The purified Molybdenum (V) pentafluoride should be a hygroscopic yellow solid.
-
Characterize the product using appropriate analytical techniques, such as infrared (IR) spectroscopy, Raman spectroscopy, and elemental analysis.
-
Mandatory Visualization
The following diagrams illustrate the logical relationships in the synthesis of Molybdenum (V) pentafluoride.
Caption: Synthetic routes to this compound.
Caption: Experimental workflow for MoF5 synthesis.
References
Application Notes and Protocols for the Synthesis of Molybdenum (V) Pentafluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of Molybdenum (V) pentafluoride (MoF₅). The described method is based on the direct reaction of metallic molybdenum with molybdenum (VI) hexafluoride.
Introduction
Molybdenum (V) pentafluoride is an inorganic compound with the formula MoF₅. It exists as a hygroscopic yellow solid and, like most metal pentafluorides, is tetrameric in the solid state. MoF₅ is a key intermediate in the synthesis of various molybdenum-containing compounds and finds applications in catalysis and materials science. This protocol details a reliable method for its preparation from commercially available starting materials.
Experimental Protocol
The synthesis of Molybdenum (V) pentafluoride is achieved through the controlled reaction of molybdenum metal powder with gaseous molybdenum (VI) hexafluoride at an elevated temperature.
Reaction:
Mo(s) + 5MoF₆(g) → 6MoF₅(s)
Materials and Equipment
| Material/Equipment | Description/Specification |
| Reactants | |
| Molybdenum Powder (Mo) | High purity (≥ 99.9%) |
| Molybdenum (VI) Hexafluoride (MoF₆) | High purity (≥ 99.8%) |
| Gases | |
| Inert Gas (Argon or Nitrogen) | High purity, for purging |
| Apparatus | |
| Reaction Tube | Quartz or Nickel, capable of withstanding ≥ 100°C |
| Tube Furnace | Capable of maintaining a stable temperature of 60°C |
| Gas Flow Control System | Mass flow controllers for MoF₆ and inert gas |
| Cold Trap | For condensation of unreacted MoF₆ and byproduct collection |
| Vacuum Pump | For evacuation of the system |
| Schlenk Line or Glovebox | For inert atmosphere handling |
| Personal Protective Equipment (PPE) | |
| Chemical resistant gloves (Neoprene or Nitrile) | |
| Safety goggles and face shield | |
| Laboratory coat | |
| Respiratory protection (Respirator with acid gas cartridge) |
Experimental Procedure
-
System Setup:
-
Assemble the reaction apparatus in a well-ventilated fume hood. The setup consists of a gas inlet connected to the MoF₆ and inert gas cylinders via mass flow controllers, a reaction tube housed within a tube furnace, and an outlet connected to a cold trap and a vacuum pump.
-
Ensure all connections are secure and leak-tight.
-
-
Reactor Preparation:
-
Place a known quantity of molybdenum powder into the center of the reaction tube.
-
Assemble the reaction tube into the furnace.
-
-
System Purging:
-
Evacuate the entire system using the vacuum pump.
-
Backfill the system with an inert gas (Argon or Nitrogen).
-
Repeat the evacuation and backfilling process three times to ensure an inert atmosphere.
-
-
Reaction:
-
Heat the tube furnace to the reaction temperature of 60°C.
-
Once the temperature has stabilized, introduce a controlled flow of molybdenum (VI) hexafluoride gas over the molybdenum powder. The flow rate should be adjusted to ensure complete reaction and minimize the amount of unreacted MoF₆ passing through.
-
Maintain the reaction for a sufficient period to ensure complete conversion of the molybdenum powder. The reaction time will depend on the scale of the reaction and the flow rate of MoF₆.
-
-
Product Isolation and Purification:
-
After the reaction is complete, stop the flow of MoF₆ and cool the furnace to room temperature under a continuous flow of inert gas.
-
The crude Molybdenum (V) pentafluoride product will be present as a yellow solid in the reaction tube.
-
Purification of MoF₅ can be achieved by sublimation under reduced pressure. Gently heat the reaction tube under vacuum, and the MoF₅ will sublime and can be collected on a cold finger or in a cooler part of the apparatus.
-
-
Shutdown and Cleaning:
-
Once the product is collected, carefully bring the system back to atmospheric pressure with inert gas.
-
Transfer the purified MoF₅ to a sealed container under an inert atmosphere.
-
Any unreacted MoF₆ will be collected in the cold trap. This should be handled and disposed of according to safety protocols.
-
Clean the reaction apparatus thoroughly.
-
Data Presentation
| Property | Value |
| Molybdenum (V) Pentafluoride (MoF₅) | |
| Chemical Formula | MoF₅ |
| Molar Mass | 190.94 g/mol |
| Appearance | Hygroscopic yellow solid.[1] |
| Melting Point | ~45.7 °C (318.8 K) |
| Molybdenum (VI) Hexafluoride (MoF₆) | |
| Chemical Formula | MoF₆ |
| Molar Mass | 209.93 g/mol |
| Appearance | Colorless, volatile liquid or solid |
| Melting Point | 17.5 °C |
| Boiling Point | 34.0 °C |
Safety and Handling
-
Molybdenum (VI) Hexafluoride (MoF₆): MoF₆ is a highly toxic and corrosive gas that reacts violently with water to produce hydrofluoric acid (HF).[1] It is critical to handle MoF₆ in a well-ventilated fume hood using a leak-tight apparatus. Personal protective equipment, including a face shield, chemical-resistant gloves, and a lab coat, is mandatory. A respirator with an acid gas cartridge should be readily available.
-
Molybdenum (V) Pentafluoride (MoF₅): MoF₅ is a hygroscopic solid that will release HF upon contact with moisture.[1] All handling of the product should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
Molybdenum Powder: While less hazardous than its fluoride counterparts, fine molybdenum powder can be flammable. Avoid creating dust clouds and handle away from ignition sources.
-
Waste Disposal: All waste materials, including the contents of the cold trap and any cleaning residues, should be treated as hazardous waste and disposed of according to institutional and local regulations.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of Molybdenum (V) pentafluoride.
References
Application Notes and Protocols for Handling and Storage of Air-Sensitive Molybdenum(V) Fluoride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines for the safe handling and storage of Molybdenum(V) fluoride (MoF₅), a highly reactive and air-sensitive inorganic compound. Adherence to these protocols is critical to ensure personnel safety, experimental integrity, and to prevent the degradation of the material.
Introduction
Molybdenum(V) fluoride is a hygroscopic, yellow solid that is highly sensitive to moisture and oxygen.[1] It is a powerful fluorinating agent and finds use in various synthetic applications. Its reactivity also presents significant handling challenges. This document outlines the necessary precautions and procedures for its safe management in a laboratory setting.
Compound Data and Properties
A summary of the key physical and chemical properties of Molybdenum(V) fluoride is provided below. This data is essential for understanding its behavior and for designing safe experimental setups.
| Property | Value | Reference |
| Chemical Formula | MoF₅ | [1] |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Melting Point | 45.7 °C (114.3 °F; 318.8 K) | [1] |
| Boiling Point | 50 °C (122 °F; 323 K) (sublimes) | [1] |
| Density | 3.44 g/cm³ | [1] |
| Solubility | Reacts with water. | |
| Key Reactivities | Hygroscopic; hydrolyzes to release hydrogen fluoride (HF). Disproportionates at ~165°C to MoF₄ and MoF₆. | [1] |
| Structure | Exists as a tetramer in the solid state. | [1] |
Hazards and Safety Precautions
Molybdenum(V) fluoride is a hazardous substance that requires strict safety protocols. The primary hazards include:
-
Corrosivity: It is corrosive to skin and eyes. Upon contact with moisture, it releases hydrofluoric acid (HF), which can cause severe burns that may not be immediately painful.
-
Toxicity: Inhalation of dust or fumes can cause severe respiratory irritation.
-
Reactivity: It reacts violently with water and can be incompatible with many common laboratory materials.
Personal Protective Equipment (PPE):
A comprehensive list of required PPE is detailed in the table below.
| Equipment | Specification |
| Gloves | Heavy-duty, chemical-resistant gloves (e.g., neoprene or butyl rubber) suitable for handling corrosive materials. |
| Eye Protection | Chemical safety goggles and a full-face shield are mandatory. |
| Lab Coat | A flame-resistant lab coat with long sleeves. |
| Additional Protection | An acid-resistant apron and closed-toe shoes are required. |
Storage Protocols
Proper storage of Molybdenum(V) fluoride is crucial to maintain its integrity and to prevent hazardous situations.
-
Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
-
Location: The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as acids, bases, and combustible materials. A dedicated, corrosion-resistant cabinet is recommended.
-
Container: Use containers made of materials known to be resistant to MoF₅ and HF, such as fluorinated polymers (e.g., PFA, FEP) or specific metal alloys (e.g., Monel).
Experimental Protocols: Handling Air-Sensitive Molybdenum(V) Fluoride
Due to its high reactivity, all manipulations of Molybdenum(V) fluoride must be performed in a controlled, inert atmosphere. The two primary methods for this are the use of a glovebox or a Schlenk line.
A glovebox provides a sealed environment with a continuously purified inert atmosphere, making it the preferred method for handling highly air-sensitive solids like MoF₅.
Protocol for Handling MoF₅ in a Glovebox:
-
Preparation:
-
Ensure the glovebox atmosphere is maintained with low levels of oxygen and water (<1 ppm).
-
All glassware and equipment must be thoroughly dried in an oven (e.g., at 120°C overnight) and then cooled in the glovebox antechamber.
-
Bring the sealed container of MoF₅ into the glovebox through the antechamber, performing at least three purge/evacuation cycles.
-
-
Manipulation:
-
Once inside the glovebox, allow the container to reach the internal temperature before opening.
-
Carefully open the container and weigh the desired amount of MoF₅ into a pre-tared, dry container.
-
Use clean, dry spatulas and other utensils.
-
Immediately and securely seal the original container and the container with the weighed sample.
-
-
Cleanup:
-
Carefully clean any spills within the glovebox using appropriate dry wipes.
-
All waste materials, including contaminated wipes and disposable utensils, must be sealed in a container before removal from the glovebox.
-
A Schlenk line can be used for handling MoF₅, particularly for transferring it into a reaction vessel. This technique requires more skill to prevent atmospheric contamination.
Protocol for Handling MoF₅ using a Schlenk Line:
-
System Preparation:
-
Ensure the Schlenk line is providing a steady flow of dry, inert gas (argon or nitrogen).
-
All glassware (e.g., Schlenk flasks, filter funnels) must be oven-dried and then assembled hot and placed under the inert gas atmosphere of the Schlenk line.
-
The glassware should be flame-dried under vacuum and then refilled with inert gas at least three times to remove any adsorbed water.
-
-
Transfer of MoF₅:
-
In a glovebox, weigh the desired amount of MoF₅ into a Schlenk flask.
-
Seal the flask and transport it to the Schlenk line.
-
Connect the flask to the Schlenk line via a sidearm.
-
Evacuate the sidearm and refill with inert gas three times before opening the stopcock to the flask.
-
-
Dissolution and Reaction:
-
If the MoF₅ is to be dissolved, add a pre-dried, de-gassed solvent via a cannula or a dropping funnel that has been purged with inert gas.
-
Maintain a positive pressure of inert gas throughout the experiment.
-
Visualization of Workflows
The following diagrams illustrate the key workflows for handling air-sensitive compounds like Molybdenum(V) fluoride.
References
Molybdenum Pentafluoride in Organic Synthesis: A Reagent of Limited Application
Despite the critical role of fluorination in modern drug discovery and materials science, a comprehensive review of the scientific literature reveals that molybdenum pentafluoride (MoF₅) is not a commonly employed fluorinating agent in organic synthesis. While its hexafluorinated counterpart, molybdenum hexafluoride (MoF₆), has found some niche applications, detailed protocols and extensive data on the use of MoF₅ for the fluorination of organic molecules are conspicuously absent from readily available chemical databases and publications.
For researchers, scientists, and drug development professionals exploring novel fluorination methodologies, this lack of documented application suggests that MoF₅ may present significant challenges or offer limited advantages over more established reagents. The inherent reactivity and handling difficulties associated with metal fluorides, coupled with a scarcity of successful reported transformations, appear to have directed synthetic chemists toward more predictable and versatile fluorinating agents.
Molybdenum Hexafluoride: A Related but More Studied Reagent
In contrast to the dearth of information on MoF₅, molybdenum hexafluoride (MoF₆) has been reported as a reagent for the fluorination of carbonyl compounds. However, even its use is not widespread and is often accompanied by challenges such as harsh reaction conditions and limited substrate scope.
Properties and Synthesis of this compound
This compound is a yellow, hygroscopic solid.[1] It is typically prepared through the reaction of molybdenum metal with molybdenum hexafluoride or by the reduction of molybdenum hexafluoride.[1] Its physical and chemical properties have been subjects of academic study, but these investigations have not translated into significant applications in the realm of organic synthesis.
The Landscape of Modern Fluorination Chemistry
The field of organic fluorination is rich with a diverse array of reagents, each with its own reactivity profile, substrate scope, and handling requirements.[2][3] These range from nucleophilic fluoride sources like potassium fluoride and various amine-HF complexes to electrophilic reagents such as Selectfluor® and N-fluorobenzenesulfonimide (NFSI). The continuous development of new and improved fluorinating agents has provided chemists with a robust toolkit for the selective introduction of fluorine into complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[4][5][6]
Given the extensive research and development in this area, the absence of MoF₅ from the synthetic chemist's arsenal is telling. It is plausible that early investigations into its reactivity with organic substrates did not yield promising results, leading researchers to explore other, more effective avenues for fluorination.
Conclusion
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Recent advances in late-stage monofluorination of natural products and their derivatives - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 5. nbinno.com [nbinno.com]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]
Application Notes and Protocols for Molybdenum (V) Fluoride in a Glovebox
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum(V) fluoride (MoF₅) is a highly reactive, hygroscopic, and corrosive inorganic compound with the formula MoF₅.[1] It typically exists as a yellow solid and is a powerful oxidizing and fluorinating agent.[1] Due to its extreme sensitivity to moisture and air, all handling and manipulations of MoF₅ must be performed under an inert atmosphere, making a glovebox an essential piece of equipment for its use.
This document provides detailed application notes and protocols for the safe and effective handling of Molybdenum(V) fluoride within a glovebox environment. It is intended for use by trained researchers, scientists, and drug development professionals familiar with the handling of hazardous and air-sensitive materials.
Physicochemical and Safety Data
A summary of the key properties and hazards of Molybdenum(V) fluoride is provided in the tables below. This information is critical for safe handling and experimental design.
Table 1: Physicochemical Properties of Molybdenum(V) Fluoride
| Property | Value | Reference |
| Chemical Formula | MoF₅ | [1] |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Yellow hygroscopic solid | [1] |
| Density | 3.44 g/cm³ | [1] |
| Melting Point | 45.7 °C (318.8 K) | [1] |
| Boiling Point | 50 °C (sublimes) | [1] |
| Vapor Pressure | The total vapor pressure of MoF₅ oligomers has been measured at 373 K and 392 K. The saturated vapor is composed mainly of dimeric species, (MoF₅)₂. | [2] |
| Structure | Exists as a tetramer in the solid state. | [1] |
Table 2: Hazard and Safety Information for Molybdenum(V) Fluoride
| Hazard | Description | Precautionary Measures |
| Corrosivity | Causes severe skin burns and eye damage. | Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber recommended), a flame-resistant lab coat, and safety goggles.[3][4] |
| Reactivity | Reacts violently with water, releasing toxic hydrogen fluoride (HF) gas.[1] | Strictly handle in a dry, inert atmosphere (glovebox). Avoid contact with moisture, strong oxidizing agents, strong acids, and strong bases.[5] |
| Toxicity | Fatal if inhaled. | Use only in a well-ventilated area, such as a glovebox with a controlled atmosphere. |
| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere. | Keep away from incompatible materials. |
Application Notes
Molybdenum(V) fluoride is a versatile reagent in inorganic and organometallic synthesis, primarily utilized for its strong Lewis acidity and as a precursor to other molybdenum compounds.
Lewis Acid Catalysis and Adduct Formation
MoF₅ is a potent Lewis acid and readily forms adducts with various organic ligands. This property can be exploited to activate substrates or to synthesize novel coordination complexes. For example, MoF₅ reacts with Lewis bases such as pyridine (C₅H₅N) and acetonitrile (CH₃CN) to form stable adducts.[6][7] The formation of these adducts demonstrates the ability of MoF₅ to accept electron pairs, a key characteristic in Lewis acid catalysis.
-
Reaction with Pyridine: MoF₅ reacts with pyridine to form both 1:1 and 1:2 adducts, namely [MoF₅(NC₅H₅)]₂ and MoF₅(NC₅H₅)₂.[6][7] These reactions are typically performed in anhydrous, non-coordinating solvents like dichloromethane (CH₂Cl₂).
-
Reaction with Acetonitrile: With a weaker Lewis base like acetonitrile, MoF₅ forms the 1:1 adduct, MoF₅(NCCH₃).[6][7]
The formation of these adducts can be a means to modify the reactivity and solubility of the molybdenum center for subsequent reactions.
Precursor in Organometallic Synthesis
While less common than other molybdenum precursors, MoF₅ can be used in the synthesis of organomolybdenum compounds. Its high reactivity allows for the displacement of fluoride ligands by organic moieties, although this often requires carefully chosen organometallic transfer reagents and strict control of reaction conditions to avoid unwanted side reactions.
Experimental Protocols
The following protocols are provided as a guide for the safe handling and use of MoF₅ in a glovebox. Always consult your institution's safety guidelines and standard operating procedures before commencing any work.
General Glovebox Preparation and Use
A well-maintained glovebox with an inert atmosphere (typically nitrogen or argon) is paramount for working with MoF₅. The oxygen and moisture levels should be maintained below 1 ppm.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. ntrl.ntis.gov [ntrl.ntis.gov]
- 3. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Lewis Acid Behavior of MoF5 and MoOF4: Syntheses and Characterization of MoF5(NCCH3), MoF5(NC5H5)n, and MoOF4(NC5H5)n (n = 1, 2). | Semantic Scholar [semanticscholar.org]
Molybdenum Pentafluoride: A Precursor for Advanced Chemical Vapor Deposition Applications
Application Notes and Protocols for Researchers in Materials Science and Drug Development
Molybdenum pentafluoride (MoF₅) is emerging as a significant precursor for the chemical vapor deposition (CVD) of molybdenum-based thin films. Its unique chemical properties offer potential advantages in the fabrication of advanced materials for applications ranging from microelectronics to specialized coatings in drug development and delivery systems. This document provides detailed application notes, experimental protocols, and key data for researchers, scientists, and drug development professionals interested in leveraging MoF₅ for their CVD processes.
Properties of this compound
This compound is a yellow, hygroscopic solid with properties that make it a viable candidate for CVD. A summary of its key physical and chemical characteristics is presented in Table 1.
| Property | Value | Citation(s) |
| Chemical Formula | MoF₅ | [1] |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Yellow solid | [1] |
| Density | 3.44 g/cm³ | [1] |
| Melting Point | 45.7 °C (114.3 °F; 318.8 K) | [1] |
| Boiling Point | 50 °C (sublimes) | [1] |
| Thermal Behavior | Disproportionates at approximately 165 °C into MoF₄ and MoF₆. | [1] |
| Vapor Composition | Primarily exists as trimers in the vapor phase at lower temperatures. Monomers can be obtained by thermal cracking at around 500 K. |
Synthesis of High-Purity this compound for CVD Applications
The quality of the deposited thin film is directly dependent on the purity of the precursor. The following section outlines the primary synthesis routes for producing MoF₅ suitable for CVD applications.
Synthesis via Reduction of Molybdenum Hexafluoride
One common method for synthesizing this compound is through the reduction of molybdenum hexafluoride (MoF₆). This can be achieved using various reducing agents.
Reaction with Molybdenum Metal: A straightforward synthesis involves the reaction of molybdenum metal powder with an excess of molybdenum hexafluoride.[1]
Reaction Equation: Mo + 5 MoF₆ → 6 MoF₅[1]
Experimental Protocol:
-
Place high-purity molybdenum powder in a passivated nickel or Monel reactor.
-
Evacuate the reactor to a high vacuum and heat to the desired reaction temperature (typically in the range of 100-150 °C).
-
Introduce a controlled flow of gaseous molybdenum hexafluoride into the reactor.
-
The product, this compound, will form as a solid within the reactor.
-
After the reaction is complete, the reactor is cooled, and any unreacted MoF₆ is removed under vacuum.
-
The MoF₅ product can be purified by sublimation.
Other Synthesis Methods
This compound can also be prepared by the reduction of molybdenum hexafluoride using other reducing agents such as phosphorus trifluoride or tungsten hexacarbonyl.[1] Another route involves the direct oxidation of elemental molybdenum with fluorine at elevated temperatures (around 900 °C), though this method can be less selective for MoF₅.[1]
Chemical Vapor Deposition of Molybdenum-Containing Films using Molybdenum Fluoride Precursors
While specific and detailed protocols for the CVD of molybdenum films directly using MoF₅ are not extensively reported in publicly available literature, valuable insights can be drawn from the closely related processes using molybdenum hexafluoride (MoF₆). In many MoF₆ CVD processes, MoF₅ is likely an in-situ generated intermediate. The following protocols are based on MoF₆ CVD and can be adapted for MoF₅ with appropriate process optimization.
CVD of Molybdenum Disulfide (MoS₂)
Molybdenum disulfide is a transition metal dichalcogenide with significant interest for applications in next-generation electronics and catalysis.
Precursors:
-
Molybdenum Hexafluoride (MoF₆) or this compound (MoF₅)
-
Hydrogen Sulfide (H₂S)
Typical CVD/ALD Process Parameters:
| Parameter | Value | Citation(s) |
|---|---|---|
| Substrate Temperature | 200 °C | [2][3][4] |
| Precursor | MoF₆ | [2][3][4] |
| Co-reactant | H₂S | [2][3][4] |
| Growth Rate (ALD) | 0.46 Å/cycle | [2][4] |
| Resulting Film | Amorphous MoS₂, crystalline after annealing at 350°C in H₂. |[2][4] |
Experimental Protocol (Adapted for CVD):
-
Place the desired substrate in the CVD reaction chamber.
-
Heat the substrate to the deposition temperature of 200 °C under a continuous flow of an inert carrier gas (e.g., Argon or Nitrogen).
-
Introduce the molybdenum fluoride precursor (MoF₅ or MoF₆) into the reaction chamber at a controlled flow rate.
-
Simultaneously or sequentially introduce hydrogen sulfide (H₂S) gas.
-
The precursors will react on the substrate surface to form a molybdenum disulfide film.
-
After the desired film thickness is achieved, stop the precursor flow and cool the chamber to room temperature under an inert gas flow.
-
For crystalline MoS₂, a post-deposition anneal at 350 °C in a hydrogen-rich environment may be necessary.[2][4]
CVD of Metallic Molybdenum Films
Metallic molybdenum films are utilized as electrodes and interconnects in microelectronic devices.
Precursors:
-
Molybdenum Hexafluoride (MoF₆) or this compound (MoF₅)
-
Disilane (Si₂H₆) or Hydrogen (H₂)
Typical ALD Process Parameters for Mo films:
| Parameter | Value | Citation(s) |
|---|---|---|
| Substrate Temperature | 90 - 150 °C | [5] |
| Precursor | MoF₆ | [5] |
| Co-reactant | Si₂H₆ | [5] |
| Growth Rate (ALD) | 6 - 7 Å/cycle | [5] |
| Resulting Film | Nanocrystalline Molybdenum |[5] |
Experimental Protocol (Adapted for CVD):
-
Load the substrate into the CVD reactor.
-
Heat the substrate to the desired deposition temperature (e.g., 90-150 °C for a low-temperature process) under an inert gas flow.
-
Introduce the molybdenum fluoride precursor into the chamber.
-
Introduce the reducing agent (e.g., Si₂H₆ or H₂) to initiate the deposition of metallic molybdenum.
-
Continue the process until the target film thickness is reached.
-
Cease the precursor and reactant gas flows and cool the system.
Visualizing the CVD Process and Chemical Relationships
To aid in the understanding of the experimental workflows and chemical pathways, the following diagrams are provided.
Caption: A generalized experimental workflow for the Chemical Vapor Deposition (CVD) process.
Caption: Synthesis pathway for MoF₅ and its subsequent use in CVD reactions.
Safety Considerations
This compound is a hygroscopic and reactive compound. It hydrolyzes to release hydrogen fluoride (HF), which is highly corrosive and toxic. All handling of MoF₅ and its precursors should be conducted in a well-ventilated fume hood or a glovebox. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Ensure that all equipment is properly passivated to prevent reactions with the metal surfaces.
Conclusion
This compound holds promise as a precursor for the chemical vapor deposition of a variety of molybdenum-containing thin films. While detailed literature on its direct application in CVD is still emerging, the established protocols for the related compound, molybdenum hexafluoride, provide a strong foundation for process development. The synthesis of high-purity MoF₅ is achievable through the reduction of MoF₆. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers and professionals to explore the potential of MoF₅ in their advanced materials and drug development research. Further optimization of CVD process parameters will be crucial for tailoring film properties to specific applications.
References
Application Notes and Protocols for Atomic Layer Deposition (ALD) Using Molybdenum Pentafluoride (MoF5)
Disclaimer: As of late 2025, there is a notable absence of published, peer-reviewed literature detailing established and validated protocols for the atomic layer deposition (ALD) of thin films using Molybdenum Pentafluoride (MoF5) as a precursor. One patent document lists MoF5 as a potential metal halide precursor for ALD, but does not provide experimental data. The following application notes and protocols are therefore proposed and hypothetical , based on the known chemical and physical properties of MoF5, and adapted from established ALD processes for the closely related and more commonly used precursor, Molybdenum Hexafluoride (MoF6). These guidelines are intended to serve as a starting point for researchers and scientists interested in developing an MoF5-based ALD process.
Introduction
Molybdenum-based thin films, particularly Molybdenum Disulfide (MoS₂), are of significant interest for applications in next-generation electronics, catalysis, and energy storage. Atomic Layer Deposition (ALD) offers a promising route for the deposition of these films with atomic-level precision, excellent conformality, and large-area uniformity. While various molybdenum precursors have been explored for ALD, this compound (MoF5) remains a largely unexplored candidate.
These notes provide a theoretical framework for the development of an ALD process for molybdenum-containing films, such as elemental Molybdenum (Mo) or Molybdenum Disulfide (MoS₂), using MoF5.
Precursor Characteristics: this compound (MoF5)
Understanding the properties of MoF5 is critical for designing a successful ALD process.
| Property | Value | Notes |
| Chemical Formula | MoF5 | |
| Molar Mass | 190.93 g/mol | |
| Melting Point | 45.7 °C (318.85 K)[1] | MoF5 is a solid at room temperature and will require heating. |
| Vapor Pressure | log(P/Torr) = 8.58 - 2772/T(K) (for 70-160°C)[2] | Sufficient volatility for ALD but requires heating of the source vessel and delivery lines to prevent condensation. The vapor phase consists of oligomers, primarily dimers ((MoF5)2).[1] |
| Reactivity | Expected to be a reactive fluorine source. | Halide precursors are generally reactive towards co-reactants with active hydrogen, such as H₂S, H₂, or Si₂H₆. |
Proposed ALD Processes and Protocols
Two potential ALD processes are proposed: one for elemental Molybdenum and another for Molybdenum Disulfide.
Proposed Protocol for ALD of Elemental Molybdenum (Mo)
This hypothetical protocol is adapted from the established MoF6 + Si₂H₆ process for Mo ALD.
Objective: To deposit elemental Molybdenum thin films.
Precursors:
-
Molybdenum Source: this compound (MoF5)
-
Reducing Agent (Co-reactant): Disilane (Si₂H₆)
Proposed ALD Parameters:
| Parameter | Proposed Value | Justification & Notes |
| Substrate Temperature | 100 - 200 °C | This window is often suitable for fluorosilane elimination chemistry, balancing surface reaction rates while minimizing potential precursor decomposition. |
| MoF5 Source Temperature | 60 - 80 °C | This should provide sufficient vapor pressure for delivery into the ALD reactor. The source and delivery lines must be heated uniformly to prevent condensation. |
| MoF5 Pulse Time | 0.5 - 2.0 s | This should be optimized to ensure full saturation of the substrate surface. Longer pulses may be needed for high aspect ratio structures. |
| Purge Time after MoF5 | 10 - 30 s | Sufficient time is required to remove all unreacted MoF5 and any volatile byproducts from the reaction chamber. |
| Si₂H₆ Pulse Time | 0.5 - 2.0 s | To ensure complete reaction with the surface-adsorbed MoF5 species. |
| Purge Time after Si₂H₆ | 10 - 30 s | To remove unreacted Si₂H₆ and volatile byproducts (e.g., SiFxHy). |
| Expected Growth per Cycle | 0.5 - 2.0 Å/cycle | This is a theoretical estimate. The actual growth rate will depend on the specific process conditions and substrate. |
Experimental Workflow for Mo ALD:
Proposed Reaction Mechanism:
The surface chemistry is expected to proceed via a fluorosilane elimination reaction, analogous to the MoF6/Si₂H₆ process.
-
MoF5 pulse: Substrate-OH* + (MoF5)x(g) -> Substrate-O-MoF4* + HF(g) + ...
-
Si₂H₆ pulse: Substrate-O-MoF4* + Si₂H₆(g) -> Substrate-O-Mo(s) + SiFxHy(g) + H₂(g) + ...
The asterisk (*) denotes a surface species.
Proposed Protocol for ALD of Molybdenum Disulfide (MoS₂)
This hypothetical protocol is adapted from established MoCl5 + H₂S and MoF6 + H₂S processes.
Objective: To deposit Molybdenum Disulfide thin films.
Precursors:
-
Molybdenum Source: this compound (MoF5)
-
Sulfur Source (Co-reactant): Hydrogen Sulfide (H₂S)
Proposed ALD Parameters:
| Parameter | Proposed Value | Justification & Notes |
| Substrate Temperature | 200 - 350 °C | This temperature range is common for the synthesis of MoS₂ via ALD, providing enough thermal energy for the reaction between the metal halide and H₂S. |
| MoF5 Source Temperature | 60 - 80 °C | To ensure adequate and stable vapor pressure. The source and delivery lines must be heated. |
| MoF5 Pulse Time | 0.5 - 2.0 s | To be optimized for surface saturation. |
| Purge Time after MoF5 | 10 - 40 s | Critical to prevent CVD-like reactions with H₂S. |
| H₂S Pulse Time | 1.0 - 5.0 s | A longer pulse may be necessary to ensure complete sulfidation of the molybdenum fluoride surface species. |
| Purge Time after H₂S | 10 - 40 s | To remove unreacted H₂S and HF byproduct. |
| Expected Growth per Cycle | 0.1 - 0.8 Å/cycle | Growth rates for MoS₂ ALD are typically low. The as-deposited film may be amorphous or poorly crystalline and may require post-deposition annealing. |
ALD Cycle for MoS₂ Deposition:
Considerations and Potential Challenges
Researchers developing an MoF5 ALD process should consider the following:
-
Precursor Delivery: The low melting point and the need for heating require a properly designed precursor delivery system with uniform heating to avoid clogging and ensure stable precursor flux.
-
Oligomerization: The presence of (MoF5)₂ dimers in the gas phase may influence the surface reactions and the self-limiting nature of the process. The reactivity of the dimer might differ from a monomeric species.
-
Etching: Fluoride-based precursors can sometimes etch the substrate or the growing film, especially at higher temperatures. This should be monitored, for instance, by using a quartz crystal microbalance.
-
Impurity Incorporation: Incomplete reactions can lead to fluorine incorporation in the deposited films. Post-deposition annealing might be necessary to improve film purity and crystallinity.
-
Safety: MoF5 is a hazardous chemical. It is corrosive and reacts with moisture to produce HF. All handling should be performed in a dry, inert atmosphere (e.g., a glovebox), and appropriate personal protective equipment must be used. H₂S and Si₂H₆ are also highly toxic and pyrophoric gases, respectively, and require stringent safety protocols.
Recommended Film Characterization
To validate the developed ALD process, the following characterization techniques are recommended:
-
In-situ Analysis: Quartz Crystal Microbalance (QCM) to study growth rate and self-limiting behavior.
-
Thickness and Optical Properties: Spectroscopic Ellipsometry.
-
Chemical Composition and Stoichiometry: X-ray Photoelectron Spectroscopy (XPS).
-
Crystallinity and Phase: X-ray Diffraction (XRD) and Raman Spectroscopy.
-
Morphology and Conformality: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM).
By starting with the proposed parameters and carefully considering the outlined challenges, researchers can systematically work towards developing a robust ALD process using this compound.
References
Molybdenum Pentafluoride in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Molybdenum (V) fluoride (MoF₅), a hygroscopic yellow solid, is a potent Lewis acid with potential applications in catalysis. However, a comprehensive review of current scientific literature reveals a significant scarcity of detailed studies and established protocols for its use as a catalyst in organic synthesis and drug development. Much of the readily available information is mistakenly associated with Metal-Organic Framework-5 (MOF-5), a distinct zinc-based coordination polymer. This document aims to provide a focused overview of molybdenum pentafluoride's properties relevant to catalysis, outline potential applications based on its chemical nature, and furnish essential safety and handling protocols.
Introduction to this compound (MoF₅)
This compound is an inorganic compound with the formula MoF₅.[1] It exists as a tetramer in its solid state.[1] Its primary characteristic of interest in catalysis is its strong Lewis acidity, stemming from the electron-deficient molybdenum center. This property suggests its potential to catalyze a variety of chemical transformations that are promoted by Lewis acids.
Note on Nomenclature: It is critical to distinguish this compound (MoF₅) from MOF-5. MOF-5 is a well-studied metal-organic framework with a zinc-based structure and has extensive applications in catalysis.[2][3] Searches for "MoF5 catalysis" are often confounded by results pertaining to MOF-5. The information presented herein pertains exclusively to the inorganic compound, molybdenum (V) fluoride.
Physicochemical Properties and Safety Data
A summary of key properties and hazards is presented below. Researchers must consult the full Safety Data Sheet (SDS) before handling this compound.[4][5][6]
| Property | Value | Citation |
| Chemical Formula | MoF₅ | [1] |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Hygroscopic yellow solid | [1] |
| Melting Point | 45.7 °C (114.3 °F; 318.8 K) | [1] |
| Boiling Point | 50 °C (122 °F; 323 K) (sublimes) | [1] |
| Hazards | Strong oxidizer, hydrolyzes to release hydrogen fluoride (HF) | [1] |
Potential Catalytic Applications (Theoretical and Inferred)
While specific, well-documented catalytic protocols for MoF₅ are scarce in the reviewed literature, its strong Lewis acidic character suggests potential utility in several classes of organic reactions. The applications listed below are based on established principles of Lewis acid catalysis and are intended to guide exploratory research.
Lewis Acid Catalysis
The fundamental principle of MoF₅'s potential catalytic activity lies in its ability to accept an electron pair from a Lewis basic substrate. This interaction can activate the substrate towards subsequent reactions.
Caption: General workflow of Lewis acid catalysis involving MoF₅.
Friedel-Crafts Reactions
Strong Lewis acids are classic catalysts for Friedel-Crafts alkylations and acylations. MoF₅ could potentially activate alkyl or acyl halides, facilitating electrophilic aromatic substitution.
Polymerization Reactions
Fluorination Reactions
Given its composition, MoF₅ may have a role in fluorination chemistry, potentially as a fluoride donor under certain conditions or as a Lewis acid to activate fluorinating agents. However, dedicated studies are needed to explore this potential.
Experimental Protocols (General Guidance)
Due to the lack of specific published protocols, the following are general guidelines for researchers wishing to explore the catalytic activity of MoF₅. Extreme caution is advised due to the hazardous nature of this compound.
General Handling and Storage Protocol
-
Inert Atmosphere: this compound is highly sensitive to moisture.[4] All handling must be performed under an inert atmosphere (e.g., argon or nitrogen) in a glovebox.
-
Materials: Use only compatible materials for handling and reaction vessels. Fluorinated polymers (e.g., PFA, FEP) and certain dry metals are recommended. Avoid glass, as it can be etched by HF produced upon hydrolysis.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area, away from incompatible materials such as water, strong acids, and bases.[5]
Exploratory Catalytic Reaction Protocol (General Template)
This protocol is a general starting point and must be adapted and optimized for any specific reaction. A small-scale test reaction is strongly recommended.
-
Catalyst Preparation:
-
In a glovebox, weigh the required amount of MoF₅ into a dry reaction vessel equipped with a magnetic stir bar.
-
Dissolve or suspend the MoF₅ in a dry, inert solvent (e.g., anhydrous dichloromethane, acetonitrile).
-
-
Reaction Setup:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -78 °C, 0 °C, or room temperature).
-
Slowly add the substrate to the catalyst solution under stirring.
-
Add the second reagent dropwise to the reaction mixture.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, NMR of quenched aliquots).
-
Upon completion, quench the reaction carefully by slowly adding a cooled, appropriate quenching agent (e.g., a saturated solution of a mild base like sodium bicarbonate, if compatible). Caution: Quenching may be highly exothermic and produce HF gas. This step must be performed in a well-ventilated fume hood.
-
Proceed with standard extraction and purification procedures.
-
Safety and Hazard Management
This compound is a hazardous substance that requires strict safety protocols.
-
Toxicity: It is corrosive and can cause severe skin burns and eye damage.[6] Upon contact with moisture, it releases hydrogen fluoride (HF), which is highly toxic and corrosive.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or nitrile), safety goggles, a face shield, and a lab coat.[9] An HF-resistant apron is also recommended.
-
Handling Area: All work should be conducted in a certified chemical fume hood.[5]
-
First Aid:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Apply calcium gluconate gel. Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[4]
-
Conclusion and Future Outlook
This compound presents a theoretically promising yet largely unexplored option as a Lewis acid catalyst. The current body of literature lacks the specific application data and protocols necessary for its widespread adoption in synthetic chemistry. Future research should focus on systematically evaluating its catalytic activity in various organic transformations, quantifying its performance, and establishing detailed experimental procedures. Such studies would be invaluable in determining the practical utility of MoF₅ in catalysis and drug development, moving it from a chemical curiosity to a potentially useful synthetic tool. Researchers are encouraged to approach this compound with due caution, given its significant handling and safety challenges.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 3. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.dk [fishersci.dk]
- 5. chemicalbook.com [chemicalbook.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Metal–organic framework (MOF) materials as polymerization catalysts: a review and recent advances - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. ltschem.com [ltschem.com]
Safe Handling of Molybdenum Pentafluoride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and safety guidelines for the handling of Molybdenum Pentafluoride (MoF₅). Due to its hazardous nature, strict adherence to these procedures is crucial to ensure the safety of laboratory personnel and the integrity of experiments.
Introduction
This compound is a hygroscopic, yellow solid with a low melting point.[1][2] It is a powerful fluorinating agent and a strong oxidizer. Its high reactivity, particularly with moisture, presents significant handling challenges. This document outlines the necessary precautions and procedures for its safe use in a research environment. The primary hazard associated with this compound is its reaction with water or moisture to produce Hydrogen Fluoride (HF), which is highly toxic and corrosive.[1][2]
Hazard Identification and Mitigation
Primary Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[3]
-
Toxic: Harmful if swallowed or inhaled.[3]
-
Water Reactive: Reacts violently with water to produce toxic and corrosive Hydrogen Fluoride (HF) gas.[1][2]
Engineering Controls:
-
All work with this compound must be conducted in a certified chemical fume hood or a glovebox with an inert atmosphere (e.g., argon or nitrogen).
-
An eyewash station and safety shower must be readily accessible and tested regularly.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[3]
-
Hand Protection: Use heavy-duty, chemical-resistant gloves (e.g., neoprene or nitrile). A double layer of gloves is recommended.
-
Body Protection: A flame-retardant lab coat, long pants, and closed-toe shoes are required. For larger quantities or in case of a spill, a chemical-resistant apron or suit should be worn.
-
Respiratory Protection: If there is any risk of exposure outside of a fume hood, a NIOSH-approved respirator with acid gas cartridges is necessary.[3]
Quantitative Data Summary
| Property | Value | Citation |
| Chemical Formula | MoF₅ | [1][3] |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Yellow solid | [1][2] |
| Melting Point | 45.7 °C (114.3 °F) | [1] |
| Boiling Point | 50 °C (122 °F) (sublimes) | [1] |
| Density | 3.44 g/cm³ | [1] |
| Hazards | Oxidizer, Corrosive, Water-Reactive, Produces HF upon hydrolysis | [1][3] |
Experimental Protocols
Storage
-
Store this compound in a cool, dry, and well-ventilated area away from incompatible materials such as water, acids, and bases.
-
The container must be kept tightly sealed. A secondary container is recommended.
-
Store in a locked cabinet to restrict access.[3]
Handling and Dispensing
Preparation:
-
Ensure the fume hood or glovebox is clean, dry, and free of any incompatible materials.
-
Have all necessary equipment and reagents within the controlled environment before introducing the this compound container.
-
Have a quenching agent (e.g., dry sodium carbonate or calcium hydroxide) and a spill kit readily available.
Procedure:
-
Allow the this compound container to equilibrate to the temperature of the fume hood or glovebox before opening to prevent condensation of moisture.
-
Slowly and carefully open the container.
-
Use clean, dry, and compatible tools (e.g., stainless steel or Teflon-coated spatulas) for dispensing.
-
Weigh the required amount in a sealed container if possible. If weighing in an open container, do so quickly and with maximum ventilation.
-
After dispensing, securely close the primary container.
-
Clean any residual powder from the tools and work surface with a dry cloth, which should then be treated as hazardous waste.
Spill and Emergency Procedures
Small Spills (in a fume hood):
-
Do not use water to clean up the spill.
-
Cover the spill with a dry, inert absorbent material such as sand or sodium carbonate.
-
Carefully collect the mixture into a designated, labeled, and sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable neutralizing agent, followed by a thorough cleaning.
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
If safe to do so, increase ventilation.
-
Contact the institution's emergency response team immediately.
-
Do not attempt to clean up a large spill without appropriate training and PPE.
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]
Waste Disposal
-
All waste materials contaminated with this compound, including empty containers, absorbent materials, and disposable PPE, must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.[3]
Visualized Workflow
Caption: Safe handling workflow for this compound.
This protocol is intended as a guide and should be supplemented by institution-specific safety procedures and a thorough understanding of the Safety Data Sheet for this compound.
References
Molybdenum Pentafluoride: A Precursor for High-Purity Molybdenum Thin Films
Application Note & Protocol
Audience: Researchers, scientists, and professionals in materials science and semiconductor development.
Abstract: This document provides detailed application notes and theoretical protocols for the use of Molybdenum Pentafluoride (MoF₅) as a precursor for the deposition of high-purity molybdenum (Mo) thin films via Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). Due to the limited availability of direct experimental data for MoF₅ in these applications, the following protocols are based on the known chemical and physical properties of MoF₅ and established principles of thin film deposition.
Introduction
Molybdenum (Mo) thin films are critical components in various high-technology applications, including microelectronics, solar cells, and protective coatings, owing to their high melting point, excellent thermal conductivity, and good electrical conductivity. The choice of precursor is paramount in achieving high-quality films. This compound (MoF₅) presents a potential, yet largely unexplored, alternative to more common precursors like Molybdenum Hexacarbonyl (Mo(CO)₆) and Molybdenum Pentachloride (MoCl₅). The primary advantage of a halide precursor like MoF₅ lies in the potential for lower carbon and oxygen contamination in the deposited films.
Properties of this compound
A thorough understanding of the physical and chemical properties of MoF₅ is essential for its use as a CVD/ALD precursor.
Physical Properties:
| Property | Value | Citation |
| Formula | MoF₅ | |
| Molar Mass | 190.94 g/mol | [1] |
| Appearance | Hygroscopic yellow solid | [1] |
| Density | 3.44 g/cm³ | [1] |
| Melting Point | 45.7 °C (318.8 K) | [1] |
| Boiling Point | Sublimes at 50 °C (323 K) | [1] |
Vapor Pressure:
The vapor pressure of MoF₅ is a critical parameter for determining the precursor delivery rate in a CVD or ALD system. The following equation describes the vapor pressure of MoF₅ in the temperature range of 70.0 to 160°C:
log₁₀(P / Torr) = 8.58 - 2772 / T(K)[2]
Based on this, the precursor temperature can be selected to achieve the desired vapor pressure for deposition. It is important to note that MoF₅ exists in the vapor phase as oligomers, primarily dimers ((MoF₅)₂), which will influence its transport and reactivity.
Theoretical Deposition Protocols
The following are proposed starting protocols for the deposition of molybdenum thin films using MoF₅. Optimization of these parameters will be necessary for specific reactor configurations and desired film properties.
Chemical Vapor Deposition (CVD) Protocol
Objective: To deposit a continuous, high-purity molybdenum thin film.
Proposed Reaction:
2 MoF₅(g) + 5 H₂(g) → 2 Mo(s) + 10 HF(g)
Experimental Setup:
A hot-wall or cold-wall CVD reactor equipped with a precursor delivery system capable of heating the MoF₅ source and transport lines to prevent condensation. A mass flow controller for the reducing agent (H₂) and a carrier gas (e.g., Ar or N₂) is required.
Protocol:
| Parameter | Recommended Starting Value | Notes |
| Substrate Temperature | 500 - 800 °C | Higher temperatures generally improve film crystallinity and purity but can lead to increased surface roughness. Similar temperature ranges are used for MoCl₅-based CVD.[3] |
| MoF₅ Source Temperature | 40 - 60 °C | Adjust to achieve a stable and sufficient vapor pressure. This temperature range corresponds to a vapor pressure of approximately 0.1 - 0.5 Torr. |
| H₂ Flow Rate | 50 - 200 sccm | The H₂/MoF₅ ratio is critical for complete reduction and to prevent the incorporation of fluorine. |
| Carrier Gas (Ar) Flow Rate | 100 - 500 sccm | Used to transport the precursor to the reaction chamber. |
| Reactor Pressure | 1 - 10 Torr | Lower pressures can improve film uniformity. |
| Deposition Time | 10 - 60 min | Dependent on the desired film thickness and growth rate. |
Atomic Layer Deposition (ALD) Protocol
Objective: To deposit a conformal, ultra-thin molybdenum film with precise thickness control.
Proposed Half-Reactions:
-
MoF₅ Pulse: MoF₅(g) + S-H → S-MoF₄ + HF(g) (where S represents the substrate surface)
-
Reducing Agent Pulse: S-MoF₄ + 4 R(g) → S-Mo + 4 RF(g) (where R is a reducing agent like SiH₄ or B₂H₆)
Experimental Setup:
An ALD reactor with precursor and reactant delivery lines heated above the MoF₅ source temperature. Fast-acting valves are required for precise pulse control.
Protocol:
| Parameter | Recommended Starting Value | Notes |
| Substrate Temperature | 300 - 500 °C | The ALD window needs to be determined experimentally to ensure self-limiting growth. |
| MoF₅ Source Temperature | 40 - 60 °C | To achieve sufficient vapor pressure for short, saturating pulses. |
| MoF₅ Pulse Time | 0.5 - 2.0 s | Should be long enough to saturate the substrate surface. |
| Purge Time 1 | 5 - 20 s | To completely remove unreacted MoF₅ and byproducts. |
| Reducing Agent (e.g., SiH₄) Pulse Time | 0.5 - 2.0 s | To fully react with the surface-adsorbed MoF₅ species. |
| Purge Time 2 | 5 - 20 s | To remove unreacted reducing agent and byproducts. |
| Number of Cycles | 100 - 1000 | Dependent on the desired film thickness. |
Visualizations
Caption: Figure 1. CVD Experimental Workflow for Mo Thin Films.
Caption: Figure 2. ALD Cycle for Mo Thin Film Deposition.
Caption: Figure 3. Key Parameter Relationships in MoF5 Deposition.
Safety and Handling
This compound is a hazardous chemical that requires careful handling.
-
Toxicity and Corrosivity: MoF₅ is corrosive and will react with moisture to produce hydrofluoric acid (HF), which is highly toxic and corrosive.
-
Handling Precautions: All handling of MoF₅ should be conducted in a dry, inert atmosphere (e.g., a glovebox). Appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical safety goggles, must be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible materials such as water and oxidizing agents.
Characterization of Molybdenum Thin Films
The resulting molybdenum films should be characterized to determine their properties.
| Technique | Information Obtained |
| X-ray Diffraction (XRD) | Crystallinity, phase purity, and grain size. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states (to check for fluorine, oxygen, or carbon contamination). |
| Scanning Electron Microscopy (SEM) | Surface morphology and film thickness (from cross-section). |
| Four-Point Probe | Electrical resistivity. |
| Atomic Force Microscopy (AFM) | Surface roughness. |
Conclusion
This compound holds potential as a precursor for the deposition of high-purity molybdenum thin films, particularly where carbon and oxygen contamination are concerns. The provided theoretical protocols for CVD and ALD serve as a starting point for process development. Experimental validation and optimization are crucial to establish a robust and reliable deposition process. Researchers should proceed with caution, paying close attention to the safe handling of this hazardous material.
References
Application Note: Characterization of Molybdenum(V) Fluoride (MoF5) by Infrared and Raman Spectroscopy
For Researchers, Scientists, and Professionals in Material Science and Inorganic Chemistry
Abstract
Molybdenum(V) fluoride (MoF5) is a volatile and highly reactive inorganic compound. Its structural characterization is fundamental for understanding its chemical properties and for its application in areas such as catalysis and chemical vapor deposition. Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a powerful, non-destructive method for probing the molecular structure of MoF5 in various states. This document provides detailed protocols for the characterization of MoF5 using IR and Raman spectroscopy, summarizes key vibrational data, and presents a logical workflow for these experimental procedures.
Introduction
Molybdenum pentafluoride (MoF5) is known to have a complex structural chemistry. In the solid state, it exists as a tetramer with fluorine bridges.[1] However, in the liquid or gaseous state, it is believed to exist as a monomeric species, likely with a trigonal bipyramidal (D3h) geometry.[1][2] Elucidating these structural differences is crucial, and vibrational spectroscopy is a primary tool for this purpose. IR and Raman spectroscopy are complementary techniques that provide a vibrational fingerprint of the molecule, allowing for the identification of functional groups and the determination of molecular symmetry. This application note serves as a practical guide for researchers undertaking the vibrational analysis of MoF5.
Data Presentation: Vibrational Frequencies of MoF5
The vibrational modes of MoF5 have been investigated in the solid, liquid, and gas (matrix-isolated) phases. The key observed frequencies are summarized in the table below. The assignments for the monomeric species are based on a D3h trigonal bipyramidal structure.[1][3]
| Vibrational Mode | Symmetry (D3h) | Liquid (Raman) [cm⁻¹][1][2] | Crystalline (IR) [cm⁻¹][2] | Crystalline (Raman) [cm⁻¹][1] | Matrix-Isolated (IR) [cm⁻¹][1] |
| ν1 | A1' (Raman active) | 718 | - | 716 | 721.5 |
| ν2 | A1' (Raman active) | 680 | - | 679 | 683.0 |
| ν3 | A2" (IR active) | - | 690 (sh), 675 | - | 688.0 |
| ν4 | A2" (IR active) | - | 215 | - | - |
| ν5 | E' (IR & Raman) | 742 | 740, 725 | 741 | 746.5 |
| ν6 | E' (IR & Raman) | 255 | 260 | 256 | - |
| ν7 | E' (IR & Raman) | 205 | 225 | 204 | - |
| ν8 | E" (Raman active) | 440 (broad) | - | - | - |
sh: shoulder
Experimental Protocols
Due to the high reactivity and moisture sensitivity of MoF5, stringent handling procedures are mandatory. All sample manipulations must be performed in a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques.[1]
Protocol 1: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid-State (Crystalline):
-
Nujol Mull: In an inert atmosphere glovebox, grind a small amount of crystalline MoF5 with dry Nujol oil to form a uniform paste. Spread the mull thinly between two KBr or CsI plates.
-
Attenuated Total Reflectance (ATR): If an inert atmosphere ATR accessory is available, press a small amount of the crystalline MoF5 powder firmly against the ATR crystal (e.g., diamond).
-
-
Liquid-State: MoF5 can be supercooled to a liquid at room temperature.[3] Transfer the liquid into a sealed, moisture-tight liquid cell with IR-transparent windows (e.g., AgCl or polyethylene for far-IR).
-
Gas-Phase (Matrix Isolation): This is a specialized technique to study the monomer. MoF5 is heated in a Knudsen cell and the vapor is co-deposited with a large excess of an inert gas (e.g., Argon) onto a cryogenic window (e.g., CsI held at ~20 K).[1][4]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped for the mid-IR (4000-400 cm⁻¹) and far-IR (400-50 cm⁻¹) regions is required. A dry, purged spectrometer or a vacuum instrument is essential.
-
Detector: Use a DTGS detector for the mid-IR and a dedicated far-IR detector (e.g., a solid-state bolometer) for the low-frequency region.
-
Parameters:
-
Resolution: 2-4 cm⁻¹
-
Scans: Accumulate 32-64 scans to achieve a good signal-to-noise ratio.
-
Background: Record a background spectrum of the sample holder (e.g., empty KBr plates, clean ATR crystal) under the same conditions.
-
-
Protocol 2: Raman Spectroscopy
-
Sample Preparation:
-
Solid-State (Crystalline): In an inert atmosphere, seal a sample of crystalline MoF5 into a glass capillary tube.
-
Liquid-State: Transfer liquid MoF5 into a sealed capillary tube. For high-temperature measurements, a heated sample holder may be required.[3]
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer.
-
Excitation Source: A laser source with a wavelength that does not cause fluorescence. Common sources include He-Ne (633 nm) or Ar+ ion (488.0 nm or 514.5 nm) lasers.[1] Use of an iodine filter can help suppress spurious radiation near the exciting line.[1]
-
Power: Use low laser power (e.g., < 10 mW) at the sample to avoid thermal decomposition. MoF5 can disproportionate into MoF4 and MoF6 upon heating.[1]
-
Parameters:
-
Spectral Range: 3500-50 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Acquisition Time: Varies depending on sample scattering and detector sensitivity; typically multiple accumulations of 10-60 seconds.
-
-
Logical Workflow and Visualization
The process of characterizing MoF5 using vibrational spectroscopy follows a systematic workflow. This involves careful sample handling, acquisition of complementary IR and Raman spectra, data analysis, and structural interpretation based on selection rules.
Caption: Workflow for the vibrational characterization of MoF5.
Conclusion
The combination of IR and Raman spectroscopy is indispensable for the structural elucidation of molybdenum(V) fluoride. By comparing the spectra of the solid, liquid, and matrix-isolated species, it is possible to distinguish between the polymeric solid-state structure and the monomeric form present in other phases. The provided protocols and data serve as a comprehensive resource for researchers working with this challenging but important inorganic fluoride. Careful adherence to inert atmosphere techniques is paramount for obtaining reliable and reproducible spectroscopic data.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Vibrational spectra of molybdenum and tungsten pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 3. Vibrational spectra of molybdenum and tungsten pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. pubs.aip.org [pubs.aip.org]
Molybdenum Pentafluoride (MoF₅): Application Notes and Protocols for Doping in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum pentafluoride (MoF₅) is a potent p-type dopant utilized in materials science to enhance the electrical conductivity of semiconducting materials, particularly conjugated polymers. This document provides detailed application notes and protocols for the use of MoF₅ in doping applications, with a focus on polyacetylene as a model system. The information compiled herein is intended to guide researchers in the synthesis, characterization, and application of MoF₅-doped materials.
This compound acts as a strong electron acceptor, facilitating the oxidation of the host material and thereby increasing the concentration of mobile charge carriers (holes). This process, known as p-doping, can transform semiconducting polymers into a metallic state, leading to a dramatic increase in their electrical conductivity.
Data Presentation
The following table summarizes the quantitative data on the effects of MoF₅ doping on the electrical conductivity of polyacetylene.
| Host Material | Dopant | Doping Level | Initial Conductivity (S/cm) | Doped Conductivity (S/cm) | Citation |
| cis-Polyacetylene | AsF₅ | ~7% | - | Broad, shifted signal observed in 13C NMR, indicating a transition to a metallic state. | [1] |
| trans-Polyacetylene | AsF₅ | 3.2% | - | Dramatically changed spectrum from undoped material, suggesting uniform doping. | [1] |
| Polyacetylene | I₂ | Not specified | 1.7 x 10⁻⁹ (cis) | 38 (doped) | [2] |
| Polyacetylene | Br₂ | Not specified | 4.4 x 10⁻⁵ (trans) | 0.5 (doped) | [2] |
| Polyacetylene | I₂ | Heavily Doped | - | > 20,000 | [3] |
Experimental Protocols
Synthesis of this compound (MoF₅)
This compound can be synthesized through the reaction of molybdenum hexafluoride (MoF₆) with molybdenum metal.
Materials:
-
Molybdenum hexafluoride (MoF₆) gas
-
Molybdenum (Mo) powder
-
Reaction vessel (e.g., nickel or Monel)
-
Vacuum line
-
Heating apparatus
Procedure:
-
Place molybdenum powder in the reaction vessel.
-
Evacuate the reaction vessel using a vacuum line.
-
Introduce MoF₆ gas into the vessel.
-
Heat the reaction vessel to initiate the reaction: Mo + 5MoF₆ → 6MoF₅.
-
The product, MoF₅, is a volatile yellow solid and can be collected by sublimation.
Vapor Phase Doping of Polyacetylene Films with MoF₅
This protocol describes a general method for the p-doping of polyacetylene films using MoF₅ vapor.
Materials:
-
Polyacetylene film (either cis or trans isomer)
-
This compound (MoF₅)
-
Glass reactor with two separate compartments
-
Vacuum line
-
Heating mantle or oven
Procedure:
-
Place the polyacetylene film in one compartment of the glass reactor.
-
Place MoF₅ in the other compartment, ensuring no direct contact with the polymer film.
-
Evacuate the reactor to a low pressure.
-
Gently heat the compartment containing MoF₅ to increase its vapor pressure. The temperature should be kept below the disproportionation temperature of MoF₅ (~165 °C).
-
Allow the MoF₅ vapor to diffuse and interact with the polyacetylene film. The doping process can be monitored by observing the color change of the film to a golden-yellow, characteristic of the metallic state.
-
The extent of doping can be controlled by the temperature, vapor pressure of MoF₅, and the duration of the exposure.
-
After the desired level of doping is achieved, the reactor is cooled, and any remaining MoF₅ vapor is pumped out.
-
The doped film should be handled in an inert atmosphere (e.g., in a glovebox) to prevent degradation.
Doping Mechanism
The p-doping of polyacetylene with MoF₅ involves a charge transfer mechanism. MoF₅, being a strong Lewis acid, abstracts an electron from the π-system of the polyacetylene chain.
This process can be represented as: (CH)ₓ + yMoF₅ → [(CH)⁺ʸ(MoF₅)⁻ʸ]ₓ
This charge transfer results in the formation of a positively charged polaron or bipolaron on the polymer backbone, which is a mobile charge carrier, and a counter-ion (MoF₅⁻). The increase in the concentration of these mobile charge carriers is responsible for the significant enhancement in electrical conductivity.
Caption: Charge transfer mechanism in MoF₅ doping of polyacetylene.
Characterization of MoF₅-Doped Materials
Several analytical techniques are employed to characterize the structural and electronic properties of MoF₅-doped materials.
| Technique | Purpose | Expected Observations |
| Four-Point Probe Measurement | To determine the electrical conductivity. | A significant increase in conductivity upon doping. |
| UV-Vis-NIR Spectroscopy | To investigate changes in the electronic structure. | Appearance of new absorption bands at lower energies, corresponding to the formation of charge carriers (polarons/bipolarons). |
| Raman Spectroscopy | To probe vibrational modes and confirm charge transfer. | Shifts in the Raman bands of the polymer, particularly the C=C stretching mode, and the appearance of new bands associated with the dopant species.[4] |
| X-ray Diffraction (XRD) | To analyze the crystalline structure of the material. | Changes in the diffraction pattern of the host polymer may be observed, indicating intercalation of the dopant and potential changes in crystallinity. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | To detect the presence of unpaired electrons (spins). | An EPR signal can confirm the formation of radical cations (polarons) on the polymer chain. |
Experimental Workflow
The following diagram illustrates a typical workflow for the preparation and characterization of MoF₅-doped conductive polymers.
Caption: Workflow for MoF₅ doping of conductive polymers.
Conclusion
This compound is an effective p-type dopant for enhancing the electrical conductivity of conjugated polymers. The vapor phase doping method provides a controllable means of introducing MoF₅ to the host material, leading to a significant increase in charge carrier concentration and a transition to a metallic state. The detailed protocols and characterization methods outlined in this document serve as a valuable resource for researchers exploring the potential of MoF₅ in the development of novel conductive materials for various electronic applications. Proper handling and characterization are crucial for understanding and optimizing the properties of these doped systems.
References
Purification of Molybdenum Pentafluoride: A Detailed Guide for Researchers
Authoritative protocols for the purification of Molybdenum (V) fluoride (MoF₅), a critical reagent in various chemical syntheses, are presented. This document provides researchers, scientists, and drug development professionals with a comprehensive experimental procedure, including safety precautions, apparatus setup, and a step-by-step guide to obtaining high-purity MoF₅.
Molybdenum (V) fluoride is a hygroscopic, volatile, yellow solid with a melting point of 45.7 °C and a sublimation point of 50 °C.[1] Its sensitivity to moisture and its tendency to contain impurities such as Molybdenum (VI) fluoride (MoF₆) and various oxyfluorides necessitate a meticulous purification process. The most effective and commonly employed method for the purification of MoF₅ is vacuum sublimation. This technique leverages the volatility of MoF₅ to separate it from non-volatile impurities.
Key Physical Properties for Purification
A thorough understanding of the physical properties of Molybdenum pentafluoride and its common impurities is crucial for successful purification.
| Property | Molybdenum (V) fluoride (MoF₅) | Molybdenum (VI) fluoride (MoF₆) | Molybdenum Oxyfluorides (e.g., MoOF₄) |
| Formula Weight | 190.94 g/mol | 209.93 g/mol | 195.93 g/mol |
| Appearance | Yellow solid[1] | Colorless solid or liquid | White volatile solid |
| Melting Point | 45.7 °C[1] | 17.5 °C | 98 °C |
| Boiling/Sublimation Point | 50 °C (sublimes)[1] | 35 °C (boils) | 180 °C (boils) |
| Volatility | Volatile | Highly volatile | Less volatile than MoF₅ |
| Hygroscopic Nature | Highly hygroscopic[1] | Reacts with water | Reacts with water |
Note: The properties of molybdenum oxyfluorides can vary. The values for MoOF₄ are provided as a representative example.
Experimental Protocol: Purification by Vacuum Sublimation
This protocol is adapted from the established procedures for the synthesis and purification of Molybdenum (V) fluoride.
Materials and Apparatus
-
Crude Molybdenum (V) fluoride
-
Glass sublimation apparatus (borosilicate glass)
-
Cold finger condenser
-
High-vacuum pump capable of reaching pressures below 10⁻³ torr
-
Schlenk line or glovebox for inert atmosphere handling
-
Heating mantle or oil bath
-
Dry ice or a circulating chiller for the cold finger
-
Inert gas (Argon or Nitrogen)
-
Appropriate personal protective equipment (PPE): safety goggles, face shield, acid-resistant gloves, and a lab coat.
Safety Precautions
-
This compound is highly corrosive and reacts violently with water to produce hydrofluoric acid (HF). All manipulations should be carried out under a strictly inert and dry atmosphere (glovebox or Schlenk line).
-
Inhalation of MoF₅ dust or its hydrolysis products can cause severe respiratory irritation. Work in a well-ventilated fume hood.
-
Avoid contact with skin and eyes. In case of contact, immediately flush with copious amounts of water and seek medical attention.
-
The sublimation apparatus should be carefully inspected for any cracks or defects before use to prevent implosion under vacuum.
Experimental Procedure
-
Apparatus Assembly and Preparation:
-
Thoroughly clean and dry all glassware in an oven at >120 °C for at least 4 hours to remove any traces of moisture.
-
Assemble the sublimation apparatus as shown in the workflow diagram. The apparatus consists of an outer tube to hold the crude MoF₅ and an inner cold finger condenser.
-
In an inert atmosphere (glovebox), charge the outer tube of the sublimation apparatus with the crude Molybdenum (V) fluoride.
-
Insert the cold finger into the outer tube and ensure a good seal using a high-vacuum grease on the joint.
-
Connect the sublimation apparatus to a high-vacuum line via a trap cooled with liquid nitrogen.
-
-
Sublimation Process:
-
Slowly evacuate the sublimation apparatus. It is crucial to evacuate the system gradually to prevent the fine powder of the crude product from being drawn into the vacuum line.
-
Once a high vacuum (e.g., <10⁻³ torr) is achieved, begin cooling the cold finger by filling it with dry ice/acetone slush or by starting the circulating chiller.
-
Gently heat the bottom of the outer tube containing the crude MoF₅ using a heating mantle or an oil bath. The temperature should be raised slowly to just below the sublimation point of MoF₅ (around 40-45 °C).
-
The more volatile MoF₆ impurity will sublime first and can be collected in the liquid nitrogen trap.
-
As the temperature is maintained, the yellow MoF₅ will sublime and deposit as pure crystals on the cold surface of the condenser.
-
Continue the sublimation until all the yellow solid has transferred from the bottom of the apparatus to the cold finger. Non-volatile impurities will remain as a residue at the bottom.
-
-
Product Recovery:
-
Once the sublimation is complete, turn off the heating and allow the apparatus to cool to room temperature while still under vacuum.
-
Slowly and carefully introduce an inert gas (argon or nitrogen) to bring the system back to atmospheric pressure. Abruptly introducing gas can dislodge the purified crystals from the cold finger.
-
In an inert atmosphere (glovebox), carefully remove the cold finger from the sublimation apparatus.
-
Scrape the purified, crystalline Molybdenum (V) fluoride from the cold finger into a pre-weighed, dry, and airtight container for storage.
-
Experimental Workflow
Data Presentation
While specific quantitative data from a single purification run is dependent on the initial purity of the crude material, the following table illustrates the expected outcome of the purification process based on typical impurity levels.
| Analyte | Concentration in Crude MoF₅ (Typical) | Concentration in Purified MoF₅ (Expected) | Analytical Method |
| MoF₅ | 85-95% | >99.5% | Gravimetric analysis, Titration |
| MoF₆ | 1-5% | <0.1% | Gas Chromatography (GC), Infrared (IR) Spectroscopy |
| Oxyfluorides | 1-10% | <0.2% | Infrared (IR) Spectroscopy, Elemental Analysis |
| Non-volatile Residues | <1% | Not detectable | Visual Inspection, Gravimetric analysis |
Conclusion
The vacuum sublimation method described provides a reliable and effective means for obtaining high-purity Molybdenum (V) fluoride. Strict adherence to anhydrous and inert atmosphere techniques is paramount to the success of the purification and the safety of the operator. The purified product should be stored in a tightly sealed container under an inert atmosphere to prevent degradation.
References
Application Notes and Protocols: Molybdenum Pentafluoride as a Precursor for the Synthesis of Molybdenum Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Molybdenum pentafluoride (MoF₅) is a highly reactive inorganic compound that serves as a versatile precursor in the synthesis of a variety of molybdenum-containing molecules. Its Lewis acidic nature allows it to form adducts with a range of donor ligands, providing entry points to more complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of select molybdenum compounds using MoF₅ as a starting material. The information is intended to guide researchers in the safe and efficient handling of this reactive chemical and its derivatives.
Molybdenum compounds have garnered significant interest in medicinal and bioinorganic chemistry due to their potential therapeutic applications.[1] Research has explored their roles as anticancer, antimicrobial, and antidiabetic agents.[2] The proposed mechanisms of action for some molybdenum complexes include the intercalation or cleavage of DNA and RNA, induction of cell cycle arrest, and disruption of cell membrane functions.[1] For instance, molybdenum trioxide (MoO₃) nanoparticles have been shown to induce apoptosis and the generation of reactive oxygen species (ROS) in cancer cells.[3] While the direct therapeutic applications of the adducts described herein are still under investigation, they represent fundamental building blocks for the development of novel molybdenum-based therapeutic agents.
Synthesis of Molybdenum(V) Pentafluoride Adducts
This compound acts as a Lewis acid, readily reacting with donor ligands to form stable adducts. This section details the synthesis of adducts with acetonitrile (CH₃CN) and pyridine (C₅H₅N).
Data Presentation
| Product | Reactants | Molar Ratio (MoF₅:Ligand) | Solvent | Reaction Conditions | Yield | Ref. |
| MoF₅(NCCH₃) | MoF₅, CH₃CN | 1:1 (excess CH₃CN) | Acetonitrile | Room Temperature | Quantitative | [2] |
| [MoF₅(NC₅H₅)]₂ | MoF₅, C₅H₅N | 1:1 | Dichloromethane | Room Temperature | Not Reported | [2] |
| MoF₅(NC₅H₅)₂ | MoF₅, C₅H₅N | 1:2 | Dichloromethane | Room Temperature | Not Reported | [2] |
Experimental Protocols
Safety Precautions: this compound is a hygroscopic and corrosive solid that reacts violently with water. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. Anhydrous solvents are essential for successful synthesis.
Protocol 1: Synthesis of Molybdenum(V) pentafluoride-acetonitrile (1:1) adduct (MoF₅(NCCH₃))
Materials:
-
This compound (MoF₅)
-
Anhydrous acetonitrile (CH₃CN)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a positive pressure of inert gas, add this compound to a Schlenk flask equipped with a magnetic stir bar.
-
Attach the flask to a Schlenk line and evacuate and backfill with inert gas three times to ensure an inert atmosphere.
-
Add an excess of anhydrous acetonitrile to the flask at room temperature with vigorous stirring.
-
The reaction is immediate, resulting in the formation of the MoF₅(NCCH₃) adduct.
-
The product can be isolated by removing the excess acetonitrile under vacuum. The yield is typically quantitative.
Protocol 2: Synthesis of Molybdenum(V) pentafluoride-pyridine (1:2) adduct (MoF₅(NC₅H₅)₂)
Materials:
-
This compound (MoF₅)
-
Anhydrous pyridine (C₅H₅N)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Under an inert atmosphere, prepare a solution of this compound in anhydrous dichloromethane in a Schlenk flask.
-
In a separate Schlenk flask, prepare a solution of two equivalents of anhydrous pyridine in anhydrous dichloromethane.
-
Slowly add the pyridine solution to the stirred solution of this compound at room temperature.
-
A color change will be observed upon addition, indicating the formation of the adduct.
-
The product can be isolated by crystallization from the reaction mixture or by removal of the solvent under vacuum.
Experimental and Synthetic Workflows
The following diagrams illustrate the logical flow of the synthetic procedures described above.
Application in Drug Development: A Conceptual Pathway
While the direct biological activity of MoF₅ adducts is an area for future research, the broader class of molybdenum compounds has shown promise in cancer therapy. A proposed mechanism of action for some molybdenum complexes involves the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this conceptual pathway.
Conclusion
This compound is a valuable starting material for the synthesis of various molybdenum compounds. The protocols provided herein for the synthesis of acetonitrile and pyridine adducts offer a foundation for exploring the chemistry of this versatile precursor. For researchers in drug development, these fundamental compounds can serve as scaffolds for the design and synthesis of more complex, biologically active molybdenum-based therapeutics. Further investigation into the reactivity of MoF₅ and the biological evaluation of its derivatives are promising avenues for future research.
References
Application Notes and Protocols: Molybdenum Pentafluoride in Battery Technology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the current, albeit limited, applications and research surrounding molybdenum pentafluoride (MoF₅) and related compounds in battery technology. While direct, experimentally validated applications of pure MoF₅ in commercially viable batteries are not extensively documented in peer-reviewed literature, theoretical applications and research on related molybdenum oxyfluorides indicate a potential for this class of materials in next-generation energy storage.
This compound (MoF₅) as a Cathode Material in Aluminum-Ion Batteries (Theoretical)
A patent has proposed the use of molybdenum(V) fluoride as a cathode material for aluminum (Al) batteries. The technology is based on the electrochemical reaction between an aluminum anode and a metal fluoride cathode.
Proposed Electrochemical Reaction
The overall cell reaction in an Al-MoF₅ battery is projected to be:
5/3Al + MoF₅ → 5/3AlF₃ + Mo
This reaction suggests a conversion-type cathode where MoF₅ is reduced by aluminum ions.
Projected Performance Data
The following table summarizes the theoretical performance metrics of a this compound cathode in an aluminum battery, as outlined in the patent literature.[1] It is crucial to note that these are calculated thermodynamic values and have not been extensively demonstrated in experimental settings.
| Parameter | Projected Value |
| Voltage | 2.3 V |
| Active Material Energy Density | 1325 Wh/kg |
| Composite Capacity | 565 mAh/g |
Experimental Protocols (General
ized)
While the patent does not provide a specific experimental protocol for battery fabrication, a generalized approach can be outlined based on standard laboratory practices for synthesizing MoF₅ and assembling coin cells.
This compound can be synthesized via the reduction of molybdenum hexafluoride (MoF₆). A common method involves the reaction of MoF₆ with molybdenum metal.
Materials:
-
Molybdenum powder (Mo)
-
Molybdenum hexafluoride (MoF₆)
-
A suitable reaction vessel (e.g., a sealed nickel or Monel reactor)
Procedure:
-
Ensure the reaction vessel is clean, dry, and free of any contaminants.
-
Place a stoichiometric amount of molybdenum powder into the reactor.
-
Carefully introduce molybdenum hexafluoride into the reactor. The reaction is: Mo + 5MoF₆ → 6MoF₅.
-
Seal the reactor and heat to approximately 150-200 °C. The reaction is typically carried out in the vapor phase.
-
After the reaction is complete, cool the reactor to room temperature.
-
The resulting yellow, hygroscopic solid is this compound. Handle MoF₅ in an inert atmosphere (e.g., an argon-filled glovebox) due to its sensitivity to moisture.
Materials:
-
This compound (MoF₅) powder (active material)
-
Carbon black (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Aluminum metal foil (anode)
-
Ionic liquid electrolyte suitable for aluminum batteries (e.g., EMIMCl/AlCl₃)
-
Celgard separator
-
CR2032 coin cell components
Procedure:
-
In an inert atmosphere, mix MoF₅, carbon black, and PVDF in a weight ratio of approximately 80:10:10.
-
Add NMP dropwise to the mixture and stir until a homogeneous slurry is formed.
-
Cast the slurry onto an aluminum foil current collector using a doctor blade.
-
Dry the coated foil in a vacuum oven at 80-120 °C for 12 hours to remove the NMP.
-
Punch out circular electrodes from the dried foil.
-
Assemble a CR2032 coin cell inside an argon-filled glovebox in the following order: cathode, separator soaked in electrolyte, aluminum anode, and spacers.
-
Crimp the coin cell to ensure it is properly sealed.
Logical Diagram of the Proposed Al-MoF₅ Battery
References
Troubleshooting & Optimization
Technical Support Center: Molybdenum Pentafluoride (MoF₅) Handling
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the hydrolysis of Molybdenum pentafluoride (MoF₅) during experiments. MoF₅ is a highly hygroscopic solid, meaning it readily reacts with moisture from the air, which can compromise experimental integrity and pose safety hazards due to the release of hydrogen fluoride (HF) gas.[1] Strict adherence to anhydrous and inert atmosphere techniques is crucial for successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MoF₅) and why is it sensitive to moisture?
A1: this compound is an inorganic compound with the formula MoF₅. It is a yellow, hygroscopic solid.[1] Its high sensitivity to moisture stems from the reactivity of the molybdenum-fluorine bonds, which readily undergo hydrolysis in the presence of water to form molybdenum oxyfluorides and ultimately molybdenum oxides, releasing toxic hydrogen fluoride (HF) gas in the process.[1]
Q2: What are the visible signs of MoF₅ hydrolysis?
A2: The hydrolysis of MoF₅ may be indicated by a change in the physical appearance of the solid, such as discoloration or the formation of a fuming or pasty substance. The release of corrosive HF gas, which can have a sharp, irritating odor, is another key indicator of hydrolysis.
Q3: Can I handle MoF₅ on an open lab bench?
A3: No. Due to its extreme sensitivity to atmospheric moisture, all manipulations of MoF₅ must be performed under a strictly controlled inert atmosphere, such as within a glovebox or dry box. The atmosphere within the glovebox should be continuously purged with a dry, inert gas like argon or nitrogen to maintain extremely low levels of oxygen and moisture.
Q4: What solvents are compatible with MoF₅?
A4: Only thoroughly dried, anhydrous, non-protic solvents should be used with MoF₅. Any residual moisture in the solvent will lead to hydrolysis. See the table below for a summary of compatible and incompatible solvents.
Q5: How should I properly store MoF₅?
A5: MoF₅ should be stored in a tightly sealed container made of a compatible material (e.g., stainless steel, Monel) within a desiccator or, preferably, inside an inert atmosphere glovebox. The storage area should be cool and dry.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Unexpected reaction products or low yield. | Hydrolysis of MoF₅ due to exposure to moisture. | Ensure all handling procedures are conducted under a rigorously maintained inert atmosphere. Verify the dryness of all solvents and reagents. |
| Fuming or visible vapor release upon opening the MoF₅ container. | The container has been compromised, allowing moisture to enter and initiate hydrolysis. | Immediately move the container to a fume hood. Handle with extreme caution using appropriate personal protective equipment (PPE), including acid-resistant gloves and a full-face respirator. Neutralize any spills with a suitable agent like sodium bicarbonate. |
| Discoloration of the MoF₅ solid. | Partial hydrolysis has occurred. | The purity of the MoF₅ is compromised. Depending on the extent of hydrolysis, the material may not be suitable for sensitive applications. |
| Corrosion of experimental apparatus. | Release of HF gas due to hydrolysis. | Use equipment made from HF-resistant materials. Ensure all connections are secure to prevent leaks. Work in a well-ventilated area, preferably a fume hood, even when using a glovebox for initial handling. |
Data Presentation
Table 1: Solvent and Material Compatibility with this compound
| Category | Compatible | Incompatible |
| Solvents | Anhydrous, non-protic solvents such as anhydrous hydrogen fluoride (aHF), and potentially rigorously dried hydrocarbons and fluorocarbons. | Water, alcohols (e.g., methanol, ethanol), protic solvents, and any solvent with residual moisture. |
| Materials | Stainless Steel, Monel, Copper, Nickel, Brass.[2] | Glass (can be etched by HF produced during hydrolysis), plastics that are not resistant to HF. |
Note: The compatibility of organic solvents is highly dependent on their purity and complete absence of water. It is crucial to use freshly distilled and dried solvents for any experiment involving MoF₅.
Experimental Protocols
Protocol 1: General Handling of this compound in an Inert Atmosphere Glovebox
-
Preparation: Ensure the glovebox is purged with a high-purity inert gas (Argon or Nitrogen) and that the oxygen and moisture levels are below 1 ppm.
-
Material Transfer: Introduce all necessary glassware, spatulas, and sealed containers of MoF₅ and anhydrous solvents into the glovebox antechamber. Cycle the antechamber multiple times to remove air and moisture before transferring items into the main chamber.
-
Weighing and Dispensing: Carefully open the MoF₅ container inside the glovebox. Use a clean, dry spatula to weigh the desired amount of MoF₅ into a pre-dried reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel using a dry syringe or cannula.
-
Reaction Setup: Assemble the reaction apparatus within the glovebox. If the reaction needs to be performed outside the glovebox, ensure the reaction vessel is sealed under the inert atmosphere before removal.
-
Waste Disposal: All contaminated materials, including empty containers, spatulas, and weighing paper, should be considered hazardous waste. Place them in a designated, sealed waste container inside the glovebox.
Protocol 2: Illustrative Synthesis of this compound
This protocol is based on the reduction of Molybdenum hexafluoride (MoF₆) and illustrates the stringent anhydrous conditions required.
Reaction: Mo + 5 MoF₆ → 6 MoF₅[1]
-
Apparatus Setup: Assemble a reaction vessel made of a compatible material (e.g., stainless steel or Monel) equipped with an inlet for MoF₆ gas and a means of heating. The entire system must be leak-tight and purged with a dry, inert gas.
-
Reactant Preparation: Place molybdenum metal powder in the reaction vessel inside an inert atmosphere glovebox.
-
Reaction Execution: Heat the reaction vessel to the required temperature. Slowly introduce a stream of MoF₆ gas over the heated molybdenum powder.
-
Product Collection: The resulting MoF₅ will form as a solid within the reactor. Once the reaction is complete, cool the reactor to room temperature under the inert atmosphere.
-
Purification and Storage: The product can be purified by sublimation under vacuum. The purified MoF₅ should be collected and stored in a sealed container under an inert atmosphere.
Mandatory Visualization
References
Technical Support Center: Molybdenum Pentafluoride (MoF₅) Synthesis
Welcome to the technical support center for Molybdenum Pentafluoride (MoF₅) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the yield and purity of your MoF₅ experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound (MoF₅)?
A1: The most common and effective methods for synthesizing this compound include the reaction of Molybdenum metal (Mo) with Molybdenum Hexafluoride (MoF₆) and the reduction of Molybdenum Hexafluoride using various reducing agents such as Phosphorus Trifluoride (PF₃) or Tungsten Hexacarbonyl (W(CO)₆).[1] Direct fluorination of Molybdenum metal at high temperatures is also a viable, though less common, method.[1]
Q2: What are the primary impurities I should be aware of during MoF₅ synthesis?
A2: The primary impurities of concern are Molybdenum Tetrafluoride (MoF₄), Molybdenum Hexafluoride (MoF₆), and Molybdenum Oxyfluoride (MoOF₄). MoF₄ and MoF₆ can form due to the disproportionation of MoF₅ at elevated temperatures.[1] MoOF₄ is typically formed due to the reaction of MoF₅ with moisture, as it is highly hygroscopic.
Q3: How can I minimize the formation of these impurities?
A3: To minimize impurities, it is crucial to maintain strict anhydrous conditions throughout the synthesis and purification process. Operating at temperatures below 165°C is critical to prevent the disproportionation of MoF₅ into MoF₄ and MoF₆.[1] Utilizing a carefully controlled stoichiometric ratio of reactants can also help to minimize unreacted starting materials and side products.
Q4: What are the recommended storage conditions for this compound?
A4: this compound is highly sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere, such as dry nitrogen or argon, in a cool, dry place.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Disproportionation of MoF₅: The reaction temperature may be too high, causing the product to decompose into MoF₄ and MoF₆. | Maintain the reaction and purification temperatures below 165°C.[1] Monitor the temperature closely, especially during any heating steps. |
| Incomplete Reaction: The reaction time may be insufficient, or the mixing of reactants may be inadequate. | Increase the reaction time and ensure efficient stirring or agitation of the reaction mixture. | |
| Loss of Product During Purification: MoF₅ is volatile and can be lost during removal of solvent or other volatile impurities. | Use a well-controlled vacuum and temperature during purification. A cold trap can be employed to recover any sublimed product. | |
| Product is Contaminated with MoF₄ and MoF₆ | High Reaction or Purification Temperature: As mentioned, temperatures above 165°C will lead to disproportionation.[1] | Carefully control the temperature of the reaction and purification steps to remain below the disproportionation temperature. |
| Incorrect Stoichiometry: An excess of MoF₆ as a starting material can lead to its presence in the final product. | Use a stoichiometric or slight excess of the reducing agent or Molybdenum metal to ensure complete conversion of MoF₆. | |
| Product is a Pasty Solid or Discolored | Presence of Moisture: MoF₅ is extremely hygroscopic and will react with water to form Molybdenum Oxyfluorides (e.g., MoOF₄), which can result in a change in the physical appearance of the product. | Ensure all glassware and reagents are scrupulously dried before use. Conduct the reaction under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). |
| Difficulty in Handling the Product | Reactivity and Static Charge: MoF₅ is a fine powder that can be difficult to handle and may be prone to static charge. | Handle the product in an inert atmosphere glovebox. Use anti-static tools and techniques to minimize handling difficulties. |
Experimental Protocols
Method 1: Synthesis from Molybdenum Hexafluoride and Molybdenum Metal
This method is based on the comproportionation reaction between MoF₆ and Mo metal.
Reaction: 5MoF₆ + Mo → 6MoF₅
Procedure:
-
In a dry, inert atmosphere glovebox, place a stoichiometric amount of finely divided Molybdenum metal powder into a reaction vessel made of a resistant material such as Monel or stainless steel.
-
Evacuate the reaction vessel and cool it to a low temperature (e.g., -78°C using a dry ice/acetone bath).
-
Slowly condense a stoichiometric amount of Molybdenum Hexafluoride into the reaction vessel.
-
Allow the reaction vessel to slowly warm to room temperature while ensuring the contents are well-mixed.
-
Gently heat the reaction mixture to a temperature between 60°C and 100°C to ensure the reaction goes to completion. Crucially, the temperature must be kept below 165°C to prevent disproportionation of the MoF₅ product.
-
After the reaction is complete, the product can be purified by vacuum sublimation. Unreacted MoF₆ can be removed at a lower temperature before subliming the MoF₅.
Method 2: Reduction of Molybdenum Hexafluoride with Tungsten Hexacarbonyl
This method utilizes the reducing power of W(CO)₆ to produce MoF₅ from MoF₆.
Reaction: 2MoF₆ + W(CO)₆ → 2MoF₅ + WF₆ + 6CO
Procedure:
-
In a pre-dried, inert atmosphere reaction vessel, dissolve Tungsten Hexacarbonyl in a suitable anhydrous solvent (e.g., a perfluorinated hydrocarbon).
-
Cool the solution and slowly bubble Molybdenum Hexafluoride gas through it or condense it into the vessel.
-
The reaction typically proceeds at low temperatures. The yellow precipitate of MoF₅ will form.
-
Once the reaction is complete, the volatile components (solvent, WF₆, and CO) can be removed under vacuum.
-
The solid MoF₅ product should be handled and stored under anhydrous and inert conditions.
Visualizations
Caption: Workflow for this compound Synthesis.
Caption: Troubleshooting Decision Tree for Low MoF₅ Yield.
References
Common impurities in Molybdenum pentafluoride and their removal
Welcome to the technical support center for Molybdenum Pentafluoride (MoF₅). This resource is designed to assist researchers, scientists, and drug development professionals in identifying and removing common impurities from MoF₅, ensuring the high purity required for demanding applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound (MoF₅)?
A1: The most prevalent impurities in MoF₅ arise from its synthesis, handling, and inherent chemical properties. These can be categorized as:
-
Hydrolysis Products: this compound is extremely hygroscopic and readily reacts with moisture (H₂O) to form molybdenum oxyfluorides, primarily Molybdenum Oxyfluoride (MoOF₄) and Molybdenum Dioxydifluoride (MoO₂F₂).[1][2] Hydrogen Fluoride (HF) is also a hazardous byproduct of hydrolysis.[3]
-
Disproportionation Products: At elevated temperatures (around 165 °C), MoF₅ can disproportionate into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆).[4]
-
Synthesis-Related Impurities: Depending on the synthetic route, unreacted starting materials such as Molybdenum metal (Mo) or Molybdenum Hexafluoride (MoF₆) may be present.[4][5]
Q2: My MoF₅ sample has a whitish or bluish tint. What could be the cause?
A2: A pure MoF₅ sample should be a yellow solid.[4] A whitish or bluish discoloration is often an indication of hydrolysis and the formation of molybdenum oxyfluorides or other hydrolysis byproducts.[6] This suggests that the sample has been exposed to moisture at some point.
Q3: How can I prevent the formation of impurities in my MoF₅ sample?
A3: Preventing impurity formation, particularly from hydrolysis, is critical. Always handle and store this compound under a dry, inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).[5] Ensure all glassware and equipment are rigorously dried before use. Store the compound in a tightly sealed container made of a compatible material, such as stainless steel or a fluoropolymer, away from moisture.
Troubleshooting Guide: Impurity Removal
This guide provides methods to address common purity issues with MoF₅.
| Problem | Likely Cause | Recommended Action |
| Presence of non-volatile impurities (e.g., MoOF₄, MoO₂F₂, MoF₄, Mo metal) | Hydrolysis, thermal decomposition, or incomplete synthesis reaction. | Vacuum Sublimation: This is the most effective method for purifying MoF₅ from non-volatile impurities.[7] |
| Presence of volatile impurities (e.g., MoF₆) | Disproportionation of MoF₅ or residual reactant from synthesis. | Fractional Vacuum Distillation/Sublimation: Exploiting the difference in volatility between MoF₅ and MoF₆ allows for their separation. |
Experimental Protocols
Protocol 1: Purification of MoF₅ by Vacuum Sublimation
This method is suitable for removing non-volatile impurities such as molybdenum oxyfluorides and molybdenum tetrafluoride.
Objective: To purify this compound from non-volatile impurities.
Materials:
-
Crude this compound
-
Sublimation apparatus (glass or stainless steel)
-
Cold finger condenser
-
High-vacuum pump
-
Heating mantle
-
Inert gas supply (Argon or Nitrogen)
-
Schlenk line or glovebox
Procedure:
-
Preparation: Assemble the sublimation apparatus and thoroughly dry all parts in an oven. Allow to cool under a stream of inert gas.
-
Loading: In an inert atmosphere (glovebox), load the crude MoF₅ into the sublimation vessel.
-
Assembly: Assemble the sublimator, ensuring all joints are well-sealed. Attach the cold finger and connect it to a coolant source (e.g., a circulating chiller with cold water or other coolant).
-
Evacuation: Connect the sublimation apparatus to a high-vacuum line and slowly evacuate the system.
-
Heating: Once a high vacuum is achieved, gently heat the bottom of the sublimation vessel using a heating mantle. MoF₅ sublimes at approximately 50°C.[8]
-
Sublimation: The MoF₅ will sublime and deposit as pure crystals on the cold finger. The non-volatile impurities (oxyfluorides, MoF₄) will remain in the bottom of the vessel.
-
Collection: After the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Backfilling and Disassembly: Backfill the apparatus with a dry, inert gas. In an inert atmosphere, carefully scrape the purified MoF₅ crystals from the cold finger into a pre-dried storage container.
Data Presentation
The following table summarizes the physical properties of MoF₅ and its common impurities, which are relevant for their separation.
| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Notes |
| This compound | MoF₅ | 190.94 | Yellow solid | 45.7 | ~50 (sublimes) | Hygroscopic.[4][8] |
| Molybdenum Hexafluoride | MoF₆ | 209.93 | Colorless solid/liquid | 17.5 | 34.0 | Volatile impurity.[1] |
| Molybdenum Oxyfluoride | MoOF₄ | 195.94 | White solid | 98 | 180 | Non-volatile impurity. |
| Molybdenum Tetrafluoride | MoF₄ | 171.94 | Green solid | >300 | - | Non-volatile impurity. |
Visualizations
Below are diagrams illustrating the logical workflow for the purification of this compound.
Diagram 1: Workflow for the purification of MoF₅.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. chemgroups.northwestern.edu [chemgroups.northwestern.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sublimation: Isolating the Purest Chemical Compounds | Adesis, Inc. [adesisinc.com]
- 8. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Molybdenum Pentafluoride (MoF₅) Disproportionation
This guide provides researchers, scientists, and drug development professionals with technical support for managing the disproportionation of Molybdenum Pentafluoride (MoF₅) into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆).
Frequently Asked Questions (FAQs)
Q1: What is the disproportionation reaction of this compound (MoF₅)?
A1: this compound, a yellow solid, is thermally unstable and undergoes disproportionation to form solid Molybdenum Tetrafluoride (MoF₄) and gaseous Molybdenum Hexafluoride (MoF₆). The balanced chemical equation for this reaction is:
2 MoF₅(s) ⇌ MoF₄(s) + MoF₆(g)
This reaction is an equilibrium process, meaning it can proceed in both the forward and reverse directions.
Q2: Under what conditions does MoF₅ disproportionation occur?
A2: The disproportionation of MoF₅ typically occurs upon heating. The reaction is reported to proceed at temperatures around 165 °C.[1][2] The reaction is also influenced by pressure, as the product MoF₆ is a gas.
Q3: What are the properties of the products, MoF₄ and MoF₆?
A3: Molybdenum Tetrafluoride (MoF₄) is a solid, while Molybdenum Hexafluoride (MoF₆) is a volatile liquid at room temperature with a boiling point of 34.0 °C.[3] MoF₆ is also highly hygroscopic and reacts with water.[3]
Q4: How can the disproportionation of MoF₅ be controlled or suppressed?
A4: The disproportionation can be managed by controlling the temperature and the partial pressure of MoF₆. Since the reaction is an equilibrium, introducing MoF₆ gas can shift the equilibrium to the left, favoring the stability of MoF₅ and thus suppressing disproportionation.[4] For storage, it is crucial to keep MoF₅ at low temperatures and in an inert, dry atmosphere to prevent both disproportionation and hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low or no yield of MoF₄ | 1. Temperature is too low: The disproportionation reaction has not been initiated. 2. Temperature is too high: The reverse reaction is favored, or other side reactions are occurring. 3. Presence of excess MoF₆: The equilibrium is shifted towards the reactants. | 1. Increase temperature: Gradually increase the temperature towards the reported disproportionation temperature of ~165 °C. 2. Optimize temperature: Carefully control and monitor the reaction temperature to find the optimal point for MoF₄ formation. 3. Remove MoF₆: If applicable, ensure the gaseous MoF₆ product is being removed from the reaction vessel to drive the equilibrium forward. |
| Reaction is too rapid or uncontrollable | 1. Temperature is too high: The reaction rate is excessively fast. 2. Inefficient heat dissipation: Localized overheating is occurring. | 1. Reduce temperature: Immediately lower the temperature to slow down the reaction rate. 2. Improve heat transfer: Ensure uniform heating and adequate heat dissipation from the reaction vessel. Consider using a sand bath or a tube furnace for better temperature control. |
| Contamination of MoF₄ product with MoF₅ | 1. Incomplete reaction: The disproportionation has not gone to completion. 2. Sub-optimal temperature: The temperature is not high enough for complete conversion. | 1. Increase reaction time: Allow the reaction to proceed for a longer duration at the optimal temperature. 2. Increase temperature: Cautiously increase the temperature to drive the reaction further to completion. |
| Difficulty in separating MoF₄ from MoF₆ | 1. Inadequate condensation of MoF₆: The collection trap for MoF₆ is not cold enough. 2. MoF₆ reacting with collection materials: MoF₆ is a reactive gas. | 1. Use a colder trap: Employ a cold trap with a coolant such as liquid nitrogen to efficiently condense the volatile MoF₆. 2. Use inert materials: Ensure all components in contact with MoF₆ are made of compatible, inert materials like stainless steel or Monel. |
Quantitative Data Summary
| Parameter | Value / Condition | Notes |
| Disproportionation Temperature | ~165 °C[1][2] | The temperature at which the reaction becomes significant. |
| MoF₅ Melting Point | 45.7 °C[1] | This compound is a solid at room temperature. |
| MoF₆ Boiling Point | 34.0 °C[3] | Molybdenum Hexafluoride is highly volatile. |
| Reaction Equilibrium | 2 MoF₅(s) ⇌ MoF₄(s) + MoF₆(g) | An equilibrium reaction. |
| Suppression Method | Introduction of MoF₆(g)[4] | Shifts the equilibrium to the left, favoring MoF₅. |
Experimental Protocols
Protocol 1: Controlled Disproportionation of MoF₅ for the Synthesis of MoF₄
Objective: To synthesize Molybdenum Tetrafluoride (MoF₄) via the controlled thermal disproportionation of this compound (MoF₅).
Materials:
-
This compound (MoF₅)
-
Inert gas (e.g., Argon or Nitrogen)
-
Suitable reaction vessel (e.g., a sealed tube made of a compatible material like quartz or a nickel alloy)
-
Tube furnace with temperature controller
-
Cold trap (for collecting MoF₆)
-
Schlenk line or glovebox for inert atmosphere handling
Procedure:
-
Preparation: All manipulations of MoF₅ should be performed under an inert and dry atmosphere (e.g., in a glovebox) due to its hygroscopic nature.
-
Loading the Reactor: Place a known quantity of MoF₅ into the reaction vessel.
-
Assembly: Connect the reaction vessel to a vacuum line with a cold trap placed between the vessel and the vacuum pump. The cold trap should be cooled with a suitable coolant (e.g., liquid nitrogen).
-
Inerting: Evacuate the system and backfill with an inert gas. Repeat this cycle several times to ensure the removal of air and moisture.
-
Heating: Place the reaction vessel in a tube furnace and slowly heat to the target disproportionation temperature (e.g., starting at 150 °C and gradually increasing to 165 °C).
-
Reaction and Collection: Maintain the temperature and monitor the system. The volatile MoF₆ will be transported under vacuum or in a slow stream of inert gas to the cold trap where it will condense. The non-volatile MoF₄ will remain in the reaction vessel.
-
Completion and Cooling: Once the reaction is complete (indicated by the cessation of MoF₆ collection), turn off the furnace and allow the system to cool to room temperature under the inert atmosphere.
-
Product Recovery: Under an inert atmosphere, carefully open the reaction vessel to recover the solid MoF₄ product. The collected MoF₆ can be recovered from the cold trap.
Visualizations
Caption: Reaction pathway for the disproportionation of MoF₅.
Caption: A logical workflow for troubleshooting low yields of MoF₄.
References
Technical Support Center: MOF-5 Chemical Vapor Deposition (CVD)
This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with low film quality during Metal-Organic Framework-5 (MOF-5) Chemical Vapor Deposition (CVD) processes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common problems encountered during MOF-5 film deposition via CVD, offering potential causes and solutions in a direct question-and-answer format.
Q1: My deposited film appears amorphous in the XRD analysis. How can I achieve a crystalline MOF-5 film?
A: Amorphous films are a common issue in vapor deposition processes for MOFs.[1] The as-deposited films are often amorphous and require a post-deposition treatment to induce crystallization.[2]
-
Solution 1: Post-Deposition Annealing & Humidification: A widely successful method is to expose the amorphous film to a controlled humidity environment before or during annealing. For instance, placing the film in a humidity-controlled chamber (e.g., 60% humidity) for several hours, followed by thermal annealing at around 150 °C, can promote the formation of polycrystalline MOF-5.[2]
-
Solution 2: Solvent Vapor-Assisted Crystallization (SVAC): Annealing the film in a sealed chamber containing a solvent like N,N-dimethylformamide (DMF) can facilitate recrystallization into the MOF-5 phase.[1][3] This process improves the mobility of precursors, aiding the self-assembly of the MOF framework.[3]
-
Solution 3: Optimize Deposition Temperature: While post-treatment is often necessary, the deposition temperature itself is critical. CVD processes for MOFs typically require elevated temperatures (e.g., 100-250 °C) to achieve in-situ crystallization.[3] However, excessively high temperatures (above 350-400 °C) can lead to decomposition.[1][2]
Q2: My film is crystalline, but it has low porosity and a small surface area. What could be the cause?
A: Low porosity in a crystalline film can stem from several factors, including residual precursors or guest molecules trapped within the pores, or the formation of undesirable, non-porous phases.
-
Solution 1: Optimize Synthesis/Annealing Temperature: Higher synthesis temperatures can be favorable for improving porosity by helping to remove residual ligand molecules from the pores.[4] Post-synthesis annealing under vacuum (activation) is a critical step to clear the pores of solvent and unreacted precursors.[5][6]
-
Solution 2: Check for Impurities/Phase Purity: The presence of non-porous impurity phases, such as Zn(OH)₂, or doubly interpenetrated MOF-5 networks, can significantly reduce pore volume and accessibility.[1] Careful control over precursor stoichiometry and moisture levels during deposition is crucial to avoid these.
-
Solution 3: Proper Activation: Before characterization, ensure the film is properly "activated." This typically involves heating the film under a dynamic vacuum to remove any guest molecules (like solvents or water) that occupy the pores.
Q3: The MOF-5 film is cracking or delaminating from the substrate. How can I improve adhesion?
A: Poor adhesion is often related to incompatibility between the substrate surface and the growing MOF film, leading to high stress.[7]
-
Solution 1: Substrate Surface Functionalization: Modifying the substrate surface can dramatically improve nucleation and adhesion. Using self-assembled monolayers (SAMs) with appropriate functional groups (e.g., carboxylates) can create a more favorable surface for MOF growth.[8] For cellulose-based substrates, dopamine has been used as a surface modification agent to promote crystal growth and attachment.[9]
-
Solution 2: Use a Metal Oxide Seed Layer: The standard MOF-CVD process involves first depositing a thin, adherent layer of a metal oxide precursor (like ZnO via Atomic Layer Deposition) which is then converted to the MOF film.[3][10] Ensuring the quality and adhesion of this initial oxide layer is critical for the final film's integrity.
-
Solution 3: Control Film Thickness: Very thick films can generate significant internal stress, leading to cracking and delamination. Film thickness can be precisely controlled in vapor deposition methods by adjusting the number of deposition cycles or the deposition time.[2][3]
Q4: The crystal orientation of my film is random. How can I achieve a preferred orientation?
A: Controlling crystal orientation is highly desirable as it can influence pore accessibility and anisotropic properties.[11] Random orientation is common but can be overcome.
-
Solution 1: Liquid-Phase Epitaxy (LPE) or Layer-by-Layer (LBL) Growth: While CVD is the primary topic, it's useful to know that LPE methods on functionalized substrates (e.g., SAMs) have shown great success in controlling crystallographic orientation.[11][12]
-
Solution 2: Oriented Precursor Layers: Using a crystalline, oriented metal hydroxide or metal oxide precursor layer can template the growth of the MOF film, causing it to inherit the precursor's orientation.[11]
-
Solution 3: Modulated Synthesis: The addition of "modulators" (e.g., monofunctional ligands) during synthesis can influence the crystal growth process, potentially affecting the final orientation and morphology.[13]
Q5: My film growth is non-uniform across the substrate. How can I improve film homogeneity?
A: Film uniformity is a key challenge in thin film deposition and is affected by the transport of reactants to the substrate surface.[14]
-
Solution 1: Optimize Gas Flow and Pressure: The flow rate of precursor gases and the chamber pressure are critical parameters that govern the deposition rate and uniformity.[15] Non-uniformity can arise from the depletion of reactants as the gas flows across the substrate.[16] Adjusting flow rates and using a rotating substrate holder can significantly improve homogeneity.[14]
-
Solution 2: Ensure Uniform Substrate Temperature: Temperature gradients across the substrate can lead to different reaction rates and thus, variations in film thickness.[15] Ensure your heating system provides a uniform temperature profile across the entire deposition area.
-
Solution 3: Use a Surface-Limited Deposition Technique: Techniques like Atomic Layer Deposition (ALD), a variant of CVD, are based on self-terminating surface reactions.[2] This self-limiting nature allows for the deposition of highly uniform and conformal films, even on complex topographies.[2][17]
Summary of Process Parameters and Treatments
For ease of comparison, the following tables summarize key quantitative data related to MOF-5 CVD and post-deposition treatments.
Table 1: MOF-5 CVD Process Parameters & Conditions
| Parameter | Value/Range | Purpose | Reference |
| Deposition Method | ALD/MLD or MOF-CVD | Film Deposition | [1],[2] |
| Metal Precursor | Zinc Acetate (ZnAc₂) or Diethylzinc (DEZ) for ZnO layer | Zinc source for MOF-5 framework | [1],[5] |
| Organic Linker | 1,4-benzenedicarboxylic acid (1,4-BDC or H₂BDC) | Organic strut for MOF-5 framework | [1],[2] |
| Deposition Temperature | 225–350 °C (direct deposition); 80-150 °C (for conversion of ZnO) | Provide energy for surface reactions and precursor volatilization | [1],[5] |
| Precursor Annealing | Precursors may be heated before/during deposition | Increase vapor pressure to facilitate reaction | [2] |
| Carrier Gas | Inert gas (e.g., N₂, Ar) | Transport precursor vapors and purge the chamber | [2] |
Table 2: Post-Deposition Treatment for Crystallization & Porosity
| Treatment Method | Temperature | Duration | Environment | Outcome | Reference |
| Humidification & Annealing | 150 °C | 2 hours (anneal) after 12 hours (humidity) | 60% relative humidity | Induces crystallization of amorphous films | [2] |
| Solvent Vapor Annealing | 150 °C | Not specified | N,N-dimethylformamide (DMF) vapor | Recrystallization into MOF-5 phase | [1] |
| Thermal Activation | Up to 350-400 °C | Several hours | Dynamic vacuum or inert gas | Removes guest molecules, opens pores | [6] |
Experimental Protocols & Workflows
Protocol 1: General Methodology for MOF-5 Film Deposition via MOF-CVD
This protocol describes a common two-step MOF-CVD process where a metal oxide precursor film is converted into a MOF film.[10]
-
Substrate Preparation:
-
Select a suitable substrate (e.g., Si wafer, porous alumina).
-
Clean the substrate thoroughly using a standard procedure (e.g., sonication in acetone, isopropanol, and deionized water) to remove organic and particulate contamination.
-
(Optional) Functionalize the substrate surface with a self-assembled monolayer (SAM) to promote adhesion and/or oriented growth.
-
-
Deposition of ZnO Precursor Layer:
-
Place the cleaned substrate into an Atomic Layer Deposition (ALD) reactor.
-
Deposit a thin film of zinc oxide (ZnO) onto the substrate. A common ALD process for ZnO uses diethylzinc (DEZ) and deionized water as precursors at a temperature of around 80-150 °C.[5]
-
The thickness of the ZnO layer will influence the final MOF film thickness and can be precisely controlled by the number of ALD cycles.
-
-
Conversion to MOF-5:
-
Transfer the ZnO-coated substrate to a CVD reaction chamber.
-
Heat the organic linker, 1,4-benzenedicarboxylic acid (BDC), in a sublimation vessel to generate its vapor.
-
Heat the substrate to the desired conversion temperature (e.g., 120-150 °C).
-
Expose the heated, ZnO-coated substrate to the BDC vapor for a specified duration. The solid ZnO film will react with the BDC vapor, converting it into a MOF-5 film.[10][18]
-
-
Post-Deposition Activation:
-
After the conversion step, transfer the film to a tube furnace or vacuum oven.
-
Heat the film under a dynamic vacuum or inert gas flow to a temperature below its decomposition point (e.g., up to 350 °C) to remove any unreacted BDC and solvent/guest molecules from the pores.
-
Protocol 2: Key Characterization Techniques
-
X-Ray Diffraction (XRD): Use grazing incidence XRD (GI-XRD) to confirm the crystallinity and phase purity of the thin film. Compare the resulting diffraction pattern with the simulated powder pattern for MOF-5 to verify the correct structure.
-
Scanning Electron Microscopy (SEM): Use SEM to visualize the surface morphology of the film. This will reveal information about crystal size, shape, surface coverage, and the presence of defects like cracks or pinholes. Cross-sectional SEM can be used to measure film thickness.
-
Atomic Force Microscopy (AFM): Use AFM to obtain high-resolution topographical images of the film surface, allowing for quantitative analysis of surface roughness.
-
N₂ Physisorption: For thicker films or samples with sufficient mass, perform nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore volume, confirming the film's porosity.
Visualized Workflows and Processes
The following diagrams illustrate the troubleshooting logic and the experimental workflow for MOF-5 CVD.
Caption: Troubleshooting workflow for low-quality MOF-5 films.
Caption: Diagram of the two-step MOF-CVD experimental process.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced technologies for the fabrication of MOF thin films - Materials Horizons (RSC Publishing) DOI:10.1039/D0MH00898B [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Metal–organic framework thin films as versatile chemical sensing materials - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00535A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Crystal Growth of Metal–Organic Framework-5 around Cellulose-Based Fibers Having a Necklace Morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vapor-phase methods for synthesizing metal-organic framework thin films [the-innovation.org]
- 11. Polymorphism and orientation control of copper-dicarboxylate metal–organic framework thin films through vapour- and liquid-phase growth - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 15. What Are The Factors Affecting Chemical Vapor Deposition? Master The Core Parameters For Superior Thin Films - Kintek Solution [kindle-tech.com]
- 16. azonano.com [azonano.com]
- 17. Applications of CVD Process in Porous Material Synthesis: Exploring MOFs and Nanocoating Technologies [zylabsolution.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Molybdenum Pentafluoride (MoF₅) as a Fluorinating Agent
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Molybdenum Pentafluoride (MoF₅) as a fluorinating agent. This resource is intended to help you anticipate and address potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
1. What is this compound (MoF₅) and what are its primary applications in fluorination?
Molybdenum(V) fluoride is an inorganic compound with the formula MoF₅. It is a hygroscopic, yellow solid that typically exists as a tetramer.[1] In organic synthesis, it can be used as a fluorinating agent, although it is less common than other reagents. Its reactivity is attributed to its Lewis acidic nature and its ability to deliver fluoride ions.
2. What are the major safety precautions to consider when handling MoF₅?
MoF₅ is a hazardous chemical that requires careful handling in a controlled laboratory environment, preferably within a fume hood. Key safety precautions include:
-
Moisture Sensitivity: It is highly sensitive to moisture and will hydrolyze to release hazardous hydrogen fluoride (HF) gas.[1] All glassware and solvents must be rigorously dried before use.
-
Corrosivity: Both MoF₅ and its hydrolysis product, HF, are highly corrosive. Appropriate personal protective equipment (PPE), including gloves (nitrile or neoprene), safety goggles, and a lab coat, is essential.
-
Toxicity: Inhalation or contact with skin and eyes can cause severe burns and toxicity.
3. What are the known side reactions associated with MoF₅ as a fluorinating agent?
While specific data for MoF₅ is limited in readily available literature, information on the closely related Molybdenum Hexafluoride (MoF₆) provides insights into potential side reactions. MoF₆ is known to react with a variety of functional groups, and similar reactivity can be anticipated for MoF₅. Potential side reactions include:
-
Reaction with Carbon-Carbon Double Bonds: MoF₅ may react with alkenes and alkynes, leading to addition reactions or polymerization.
-
Attack on Oxygen-Containing Functional Groups: Ethers, alcohols, and carboxylic acids are susceptible to reaction, which can lead to cleavage or unwanted fluorination at these sites.
-
Reaction with Nitrogen-Containing Functional groups: Amino groups can react with MoF₅.
-
Lewis Acid-Catalyzed Rearrangements: The Lewis acidic nature of MoF₅ can promote carbocationic rearrangements in susceptible substrates, leading to a mixture of constitutional isomers.
-
Over-fluorination: Depending on the reaction conditions and the substrate, multiple fluorine atoms may be introduced, leading to polyfluorinated byproducts.
-
Decomposition of Substrate: The high reactivity of MoF₅ can lead to the degradation of sensitive organic molecules, resulting in complex reaction mixtures and low yields of the desired product.
4. Which functional groups are generally inert to fluorination with molybdenum fluorides?
Based on studies with MoF₆, certain functional groups are expected to be relatively stable under fluorination conditions with molybdenum fluorides. These include:[2]
-
Esters
-
Amides
-
Nitriles (Cyano groups)
-
Nitro groups
Troubleshooting Guides
This section provides guidance on common issues encountered during fluorination reactions using MoF₅.
Problem 1: Low or No Yield of the Desired Fluorinated Product
| Possible Cause | Troubleshooting Steps |
| Inactive Reagent | Ensure Anhydrous Conditions: MoF₅ is extremely sensitive to moisture. Use freshly dried solvents and glassware. Handle the reagent under an inert atmosphere (e.g., argon or nitrogen).Verify Reagent Quality: If possible, test the reagent on a simple, reliable substrate to confirm its activity. |
| Substrate Decomposition | Lower Reaction Temperature: High temperatures can lead to the degradation of sensitive substrates. Start with low temperatures (e.g., -78 °C) and gradually warm the reaction mixture.Optimize Reaction Time: Prolonged reaction times can increase the likelihood of decomposition. Monitor the reaction progress closely (e.g., by TLC, GC-MS, or ¹⁹F NMR) and quench the reaction upon completion. |
| Incorrect Stoichiometry | Vary Reagent Equivalents: The optimal stoichiometry of MoF₅ can vary depending on the substrate. Titrate the amount of MoF₅ to find the balance between complete conversion and minimizing side reactions. |
Problem 2: Formation of Multiple Products and Byproducts
| Possible Cause | Troubleshooting Steps |
| Side Reactions with Functional Groups | Protect Sensitive Groups: If your substrate contains functional groups that are reactive towards MoF₅ (e.g., alcohols, amines, C=C bonds), consider using protecting groups before the fluorination step.Choose a More Selective Reagent: If protecting group strategies are not feasible, MoF₅ may not be the appropriate reagent for your substrate. Consider alternative, milder fluorinating agents. |
| Lewis Acid-Catalyzed Rearrangements | Use a Lewis Base Additive: In some cases, the addition of a mild Lewis base can temper the Lewis acidity of MoF₅ and suppress rearrangements. This requires careful optimization to avoid complete inhibition of the desired reaction.Lower Reaction Temperature: Rearrangements are often more prevalent at higher temperatures. |
| Over-fluorination | Control Stoichiometry: Use a stoichiometric or slightly sub-stoichiometric amount of MoF₅.Reduce Reaction Time and Temperature: Shorter reaction times and lower temperatures can help to minimize the formation of polyfluorinated products. |
Experimental Protocols: General Guidelines
Due to the limited availability of specific protocols for MoF₅ in the literature, the following is a general guideline for its use as a fluorinating agent, adapted from procedures for related reagents. Extreme caution and adherence to all safety protocols are mandatory.
General Procedure for Fluorination of a Carbonyl Compound (Hypothetical)
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and an inert gas inlet, add the dry organic substrate (1.0 eq) and a freshly distilled, anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Reagent Addition: Under a positive pressure of inert gas, carefully add a solution of MoF₅ (1.0-1.2 eq) in the same anhydrous solvent dropwise to the stirred solution of the substrate.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, ¹⁹F NMR of a quenched aliquot).
-
Quenching: Once the reaction is complete, carefully quench the reaction at low temperature by slowly adding a quenching agent such as a saturated aqueous solution of sodium bicarbonate or by pouring the reaction mixture onto a mixture of ice and sodium bicarbonate. Caution: This should be done slowly and behind a blast shield as the reaction can be exothermic and release HF gas.
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or distillation.
Visualizations
To aid in understanding the potential issues, the following diagrams illustrate key concepts.
Caption: Troubleshooting workflow for low yield in MoF₅ fluorination reactions.
Caption: Overview of potential side reaction pathways with MoF₅.
References
Technical Support Center: Molybdenum Pentafluoride Solutions
This guide provides researchers, scientists, and drug development professionals with essential information for stabilizing and handling solutions of Molybdenum (V) pentafluoride (MoF₅). Given its high reactivity, particularly its sensitivity to moisture and propensity for disproportionation, proper handling and stabilization are critical for successful experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my Molybdenum pentafluoride solutions unstable?
A1: this compound is a potent Lewis acid and a strong oxidizing agent, making it highly susceptible to two primary degradation pathways:
-
Hydrolysis: MoF₅ is extremely hygroscopic and reacts rapidly with trace amounts of water.[1] This reaction leads to the formation of molybdenum oxyfluorides and hydrofluoric acid (HF), which can corrode glassware and interfere with your experiments.
-
Disproportionation: At elevated temperatures (around 165 °C), MoF₅ can disproportionate into Molybdenum (IV) fluoride (MoF₄) and Molybdenum (VI) fluoride (MoF₆).[1] While this is more of a concern with the solid material, it can also occur in solution under certain conditions.
Q2: What are the visible signs of decomposition in my MoF₅ solution?
A2: The appearance of your solution can be a key indicator of its stability. A freshly prepared, stable solution of MoF₅ is typically yellow. The following changes may indicate decomposition:
-
Color change to blue: The formation of blue-colored species often suggests the presence of lower oxidation states of molybdenum, which can result from reduction or complex hydrolysis reactions.
-
Formation of a precipitate: This can indicate the formation of insoluble molybdenum oxides, oxyfluorides, or other degradation products.
-
Fuming upon opening the reaction vessel: This is a strong indication of hydrolysis, as the reaction with moisture in the air can produce gaseous HF.
Q3: Which solvents are suitable for preparing MoF₅ solutions?
A3: The choice of solvent is critical for stabilizing MoF₅. You must use a dry, aprotic solvent. Protic solvents like water and alcohols will react violently. Suitable solvents are typically those that can act as Lewis bases to form stable adducts with the MoF₅. Acetonitrile is a commonly used and effective solvent for this purpose.
Q4: How can I actively stabilize my this compound solution?
A4: The most effective method for stabilizing MoF₅ in solution is the formation of Lewis acid-base adducts. By adding a Lewis base to the solution, you can coordinate to the electron-deficient molybdenum center, thereby reducing its reactivity.
-
Acetonitrile and Pyridine: These are excellent Lewis bases for stabilizing MoF₅. They form stable 1:2 adducts (MoF₅(ligand)₂).[2]
-
Other Lewis Bases: Dimethyl ether and dimethyl sulfide have also been reported to form 1:1 adducts.[2]
The stabilization can be represented by the following reaction:
MoF₅ + 2L → [MoF₅(L)₂] (where L is a Lewis base like acetonitrile or pyridine)
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Yellow solution turns blue or green upon preparation or standing. | Presence of reducing impurities in the solvent or starting material; partial hydrolysis leading to mixed-oxidation state species. | Ensure the absolute dryness and purity of your solvent and MoF₅. Consider purifying the solvent by distillation over a suitable drying agent (e.g., CaH₂ for acetonitrile). Handle all materials in a rigorously inert atmosphere (glovebox). |
| A white precipitate forms in the solution. | Hydrolysis due to exposure to moisture. The precipitate is likely a molybdenum oxyfluoride. | Discard the solution. Thoroughly dry all glassware and equipment. Ensure the inert atmosphere in your glovebox is maintained at a very low water level (<1 ppm). Use freshly opened or properly stored anhydrous solvents. |
| The solution fumes when the reaction vessel is opened. | Significant hydrolysis has occurred, releasing hydrogen fluoride (HF) gas. | EXTREME CAUTION IS ADVISED. Handle the vessel in a certified chemical fume hood. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate) before disposal. Review your experimental setup and procedures to identify and eliminate sources of moisture ingress. |
| Inconsistent experimental results. | The concentration of active MoF₅ is changing over time due to slow decomposition. | Prepare fresh solutions for each experiment. If a stock solution is necessary, store it under a strictly inert atmosphere and monitor its stability regularly using a technique like UV-Vis spectroscopy. |
Quantitative Data
Precise quantitative data on the solubility and stability of this compound in various organic solvents is limited in the available literature. However, the following table summarizes key physical and chemical properties.
| Property | Value |
| Appearance | Yellow solid[1] |
| Molar Mass | 190.94 g/mol |
| Melting Point | 45.7 °C[1] |
| Boiling Point | 50 °C (sublimes)[1] |
| Decomposition (Disproportionation) | ~165 °C[1] |
| Reactivity with Water | Reacts to release HF[1] |
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Solution in Acetonitrile
This protocol describes the preparation of a stock solution of the MoF₅-acetonitrile adduct. All operations must be performed in a glovebox with a dry, inert atmosphere (e.g., argon or nitrogen) with very low oxygen and water levels.
Materials:
-
Molybdenum (V) pentafluoride (MoF₅)
-
Anhydrous acetonitrile (CH₃CN), freshly distilled from a suitable drying agent (e.g., calcium hydride).
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Dry, clean glassware (e.g., Schlenk flask, volumetric flasks, syringes).
-
Magnetic stirrer and stir bar.
Procedure:
-
Preparation of the Solvent: Transfer the required volume of freshly distilled, anhydrous acetonitrile into the glovebox.
-
Weighing MoF₅: In the glovebox, carefully weigh the desired amount of MoF₅ into a clean, dry Schlenk flask containing a magnetic stir bar.
-
Dissolution and Adduct Formation:
-
Slowly add a portion of the anhydrous acetonitrile to the Schlenk flask containing the MoF₅ while stirring. The MoF₅ should dissolve to form a yellow solution.
-
Continue adding acetonitrile until the desired final concentration is reached. The formation of the [MoF₅(CH₃CN)₂] adduct occurs in situ.
-
-
Storage: Seal the flask tightly. If storing for an extended period, wrap the seal with paraffin film as an extra precaution against moisture ingress. Store the solution in the dark at room temperature within the glovebox.
Visualizations
References
Molybdenum Pentafluoride Reactions: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum pentafluoride (MoF₅). The information is designed to help identify and manage the formation of byproducts during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I might encounter when working with this compound (MoF₅)?
A1: The most common byproducts in MoF₅ reactions stem from its inherent reactivity towards moisture and its thermal instability. Key byproducts include:
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Hydrolysis Products: Due to its hygroscopic nature, MoF₅ readily reacts with water from atmospheric moisture or residual water in solvents to form molybdenum oxyfluorides and hydrogen fluoride (HF).[1] The reaction likely proceeds in stages, similar to the hydrolysis of MoF₆, which forms intermediates like MoOF₄ and MoO₂F₂ before potentially yielding molybdenum trioxide (MoO₃).[2]
-
Disproportionation Products: When heated to around 165°C, MoF₅ undergoes disproportionation to yield Molybdenum tetrafluoride (MoF₄) and Molybdenum hexafluoride (MoF₆).[1]
-
Adducts with Solvents: MoF₅ is a Lewis acid and can form adducts with various organic solvents and reagents, particularly those containing nitrogen or oxygen donor atoms like pyridine and acetonitrile.[3] While not strictly a byproduct of a chemical transformation, their formation can affect the course of the primary reaction.
Q2: I've noticed a white smoke or a highly corrosive gas being evolved from my reaction. What is it?
A2: This is very likely hydrogen fluoride (HF) gas. MoF₅ is extremely sensitive to moisture, and its reaction with even trace amounts of water will produce HF.[1] It is crucial to handle MoF₅ under strictly anhydrous conditions in a well-ventilated fume hood or a glovebox.
Q3: My reaction mixture changed color unexpectedly, or a solid precipitated. What could be the cause?
A3: Unexpected color changes or precipitation can be due to several factors:
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Formation of Molybdenum Oxyfluorides: The hydrolysis of the yellow MoF₅ can lead to the formation of various molybdenum oxyfluorides, which may have different colors and solubilities.
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Disproportionation: If the reaction is heated, the formation of MoF₄ (a green solid) and MoF₆ (a colorless liquid/gas) can occur.[1][4]
-
Reaction with Solvent or Reagents: MoF₅ can react with certain organic solvents, leading to decomposition and the formation of complex molybdenum-containing byproducts.
Q4: How can I minimize the formation of byproducts in my MoF₅ reactions?
A4: To minimize byproduct formation, stringent control over experimental conditions is essential:
-
Anhydrous Conditions: Use thoroughly dried glassware, anhydrous solvents, and perform reactions under an inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.
-
Temperature Control: Maintain the reaction temperature below 165°C to prevent thermal disproportionation, unless this is the desired reaction.[1]
-
Solvent Purity: Use high-purity, anhydrous solvents from a reliable source. Consider purifying and drying solvents before use.
-
Proper Storage: Store MoF₅ in a tightly sealed container in a dry, inert atmosphere.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield of desired product | - Hydrolysis of MoF₅: The starting material may have been consumed by reaction with trace water. - Disproportionation: The reaction temperature may have been too high. - Formation of stable adducts: MoF₅ may have formed a stable adduct with the solvent or a reagent, preventing it from participating in the desired reaction. | - Ensure all components of the reaction are rigorously dry. - Monitor the reaction temperature carefully. - Choose a solvent that is less likely to form a stable adduct with MoF₅. |
| Inconsistent reaction outcomes | - Variable moisture content: Inconsistent levels of atmospheric or solvent moisture can lead to varying amounts of hydrolysis byproducts. - Impure starting material: The MoF₅ may already contain hydrolysis or disproportionation products. | - Standardize drying procedures for all glassware and solvents. - Use an inert atmosphere glovebox for consistent results. - Verify the purity of the MoF₅ before use. |
| Difficulty in product purification | - Presence of molybdenum oxyfluorides: These byproducts can be difficult to separate from the desired product due to similar properties. - Formation of HF: Can react with other components in the mixture, leading to further byproducts. | - Use analytical techniques like NMR or IR spectroscopy to identify the impurities. - Consider purification methods that can separate compounds with different polarities or volatilities. |
Experimental Protocols
Protocol 1: General Method for Identification of Volatile Byproducts
This protocol is suitable for identifying volatile byproducts such as HF and MoF₆.
-
Reaction Setup: Conduct the MoF₅ reaction in a sealed vessel connected to a gas-tight syringe or a cold trap.
-
Gas Sampling: After the reaction, carefully draw a sample of the headspace gas into the gas-tight syringe.
-
GC-MS Analysis: Inject the gas sample into a Gas Chromatograph-Mass Spectrometer (GC-MS) to separate and identify the volatile components. The mass spectrum of MoF₆ will show a characteristic isotopic pattern for molybdenum.
-
HF Detection: The presence of HF can be inferred from the corrosive nature of the gas and can be confirmed by passing the headspace gas through a solution containing a fluoride-sensitive indicator or by using a fluoride ion-selective electrode after trapping the gas in a basic solution.
Protocol 2: Analysis of Solid and Liquid Byproducts
This protocol is for the identification of non-volatile byproducts like molybdenum oxyfluorides and MoF₄.
-
Sample Quenching: Under an inert atmosphere, carefully quench the reaction and take an aliquot of the reaction mixture.
-
Sample Preparation: Prepare the sample for analysis. This may involve dissolving the solid residue in a suitable anhydrous solvent or preparing a solution for spectroscopic analysis. Care must be taken to avoid introducing moisture during this step.
-
Spectroscopic Analysis:
-
FTIR Spectroscopy: Analyze the sample using Fourier-Transform Infrared (FT-IR) spectroscopy. Look for characteristic Mo=O stretching frequencies to identify molybdenum oxyfluorides.
-
NMR Spectroscopy: If the byproducts are soluble, ¹⁹F NMR spectroscopy can be a powerful tool to identify different fluoride-containing species.
-
-
Elemental Analysis: For solid precipitates, elemental analysis can provide the ratio of molybdenum, oxygen, and fluorine, helping to identify the empirical formula of the byproduct.
Analytical Techniques for Molybdenum-containing Compounds:
| Technique | Purpose | Reference |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive method for determining the concentration of molybdenum in a sample. | [5][6] |
| Spectrophotometry | Can be used for the quantitative determination of molybdenum, often after complexation to form a colored species. | [5][6] |
| Graphite Furnace Atomic Absorption Spectrometry (GF-AAS) | A sensitive method for the determination of molybdenum in various samples. | [5] |
| Catalytic Polarography | Can be used for the phase analysis of molybdenum ores and to determine molybdenum content. | [7] |
Visualizing Reaction Pathways
The following diagrams illustrate key reaction pathways and a general workflow for identifying byproducts in MoF₅ reactions.
Caption: Simplified hydrolysis pathway of this compound.
Caption: Thermal disproportionation of this compound.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Preparation and complexes of this compound and molybdenum(V) bromide tetrafluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. Osmium - Wikipedia [en.wikipedia.org]
- 5. imoa.info [imoa.info]
- 6. researchgate.net [researchgate.net]
- 7. Phase Analysis of Molybdenum Ores and Determination of Molybdenum by Catalytic Polarography [mat-test.com]
Technical Support Center: Molybdenum Pentafluoride (MoF₅) ALD Precursor Delivery
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Molybdenum pentafluoride (MoF₅) as a precursor in Atomic Layer Deposition (ALD) processes.
Troubleshooting Guide
Low or no film growth, non-uniformity, and precursor instability are common challenges encountered during the ALD of films using solid precursors like MoF₅. This guide provides a systematic approach to diagnosing and resolving these issues.
Problem: Low or No Deposition Rate
| Possible Cause | Recommended Action |
| Insufficient Precursor Vapor Pressure | Verify the sublimation temperature of the MoF₅ source is within the optimal range. Cross-reference with the vapor pressure data provided below. Ensure the temperature controller is calibrated and stable. |
| Clogged Delivery Lines | Perform a leak check and a visual inspection (if possible) of the delivery lines. A cold spot in the line can cause precursor condensation and clogging. Ensure uniform heating of all lines from the precursor vessel to the ALD reactor. |
| Precursor Decomposition | MoF₅ can disproportionate at elevated temperatures (around 165°C) into MoF₄ and MoF₆.[1] Ensure the sublimation temperature is kept below this threshold. Long-term heating can also lead to precursor degradation. Consider using a freshly sublimed source for critical runs. |
| Incorrect Co-reactant | Ensure the co-reactant (e.g., H₂, Si₂H₆) is appropriate for the desired film and that its flow and pulse parameters are optimized. |
| Surface Passivation | The substrate surface may not have the necessary functional groups for the initial ALD reaction. Consider a surface pre-treatment to introduce hydroxyl (-OH) groups or other reactive sites. |
Problem: Film Non-Uniformity
| Possible Cause | Recommended Action |
| Inconsistent Precursor Flux | Check for temperature fluctuations in the MoF₅ sublimator and delivery lines. Ensure the carrier gas flow is stable and properly regulated. Inconsistent vapor pressure is a common issue with solid precursors.[2] |
| Gas Flow Dynamics | Optimize the carrier gas flow rate and the purge times. Too short a purge time can lead to precursor mixing and Chemical Vapor Deposition (CVD)-like growth. |
| Reactor Temperature Gradient | Measure the temperature profile across the substrate holder to ensure uniformity. A significant temperature gradient can lead to variations in film growth rate. |
| Precursor Oligomerization | MoF₅ is known to form oligomers (primarily trimers) in the vapor phase.[3] This can affect its reactivity and deposition behavior. Optimizing the sublimation temperature and pressure can help control the extent of oligomerization. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended sublimation temperature for MoF₅ in an ALD process?
A1: The optimal sublimation temperature for MoF₅ will depend on your specific ALD reactor configuration and desired deposition rate. However, a good starting point is a temperature that provides a vapor pressure of a few mTorr. Based on available data, this is typically in the range of 60-100°C. It is critical to keep the temperature below the disproportionation temperature of approximately 165°C to avoid precursor decomposition into MoF₄ and MoF₆.[1]
Q2: How can I prevent the MoF₅ precursor from clogging the delivery lines?
A2: To prevent clogging, it is essential to maintain a uniform temperature throughout the precursor delivery path, from the sublimator to the ALD reactor. This temperature should be at or slightly above the sublimation temperature to prevent condensation. Regularly performing maintenance checks for cold spots and ensuring proper insulation of the delivery lines is crucial.
Q3: What are the primary safety concerns when handling MoF₅?
A3: this compound is a hazardous material. It is corrosive and can cause severe skin and eye burns. It is also toxic if inhaled. Always handle MoF₅ in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. A safety data sheet (SDS) for the similar compound, Molybdenum(VI) fluoride, indicates it is moisture-sensitive and contact with acids liberates very toxic gas.[4][5]
Q4: What are suitable co-reactants for MoF₅ ALD?
A4: The choice of co-reactant depends on the desired film. For the deposition of molybdenum metal films, reducing agents such as hydrogen (H₂) or disilane (Si₂H₆) are commonly used with other molybdenum halide precursors like MoF₆ and MoCl₅. For molybdenum oxides or nitrides, H₂O, O₃, or NH₃ could be potential co-reactants, though their reactivity with MoF₅ needs to be experimentally determined.
Q5: My MoF₅ precursor seems to be degrading over time. What is the cause and how can I mitigate it?
A5: MoF₅ can degrade through disproportionation at temperatures above 165°C.[1] Even at lower temperatures, prolonged heating can lead to slow decomposition. To mitigate this, it is recommended to use the lowest possible sublimation temperature that provides an adequate vapor pressure for your process. Additionally, using a fresh batch of precursor for each set of critical experiments can help ensure consistent results.
Quantitative Data
Physical and Thermal Properties of this compound (MoF₅)
| Property | Value | Source |
| Melting Point | 45.7 °C (318.85 K) | |
| Boiling Point | 213.6 °C | [6] |
| Disproportionation Temperature | ~165 °C | [1] |
| Vapor Composition | Primarily trimers ((MoF₅)₃) in the vapor phase. | [3] |
Experimental Protocols
Detailed Methodology for Evaluating MoF₅ Delivery
This protocol outlines a procedure to establish a stable and reproducible MoF₅ delivery for an ALD process.
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System Preparation:
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Thoroughly clean the ALD reactor and precursor delivery lines to remove any contaminants.
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Install a new, clean precursor cylinder filled with high-purity MoF₅ powder in a glovebox to avoid exposure to moisture and air.
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Ensure all heating jackets and controllers for the precursor cylinder and delivery lines are functioning correctly.
-
-
Temperature and Vapor Pressure Calibration:
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Set the delivery line temperature to be 5-10°C higher than the planned maximum precursor sublimation temperature to prevent condensation.
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Gradually increase the temperature of the MoF₅ cylinder in small increments (e.g., 5°C).
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Monitor the pressure in the ALD chamber (with the main valve closed) or using a downstream pressure gauge to correlate the precursor temperature with its vapor pressure.
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Identify a temperature range that provides a stable and sufficient vapor pressure for your ALD process (typically in the mTorr range).
-
-
ALD Process Parameter Optimization:
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Begin with a substrate temperature known to be suitable for molybdenum-based ALD (e.g., 150-300°C).
-
Perform a series of depositions varying the MoF₅ pulse time while keeping the co-reactant pulse and purge times constant.
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Measure the film growth per cycle (GPC) for each pulse time to identify the saturation point, where the GPC no longer increases with pulse time.
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Repeat the process by varying the co-reactant pulse time while keeping the MoF₅ pulse time in the saturation regime.
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Finally, optimize the purge times to ensure complete removal of unreacted precursor and byproducts between pulses.
-
-
Film Characterization:
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Characterize the deposited films using techniques such as ellipsometry (for thickness and refractive index), X-ray reflectivity (XRR) (for thickness and density), and X-ray photoelectron spectroscopy (XPS) (for composition and purity).
-
Visualizations
Caption: A logical workflow for troubleshooting common issues related to MoF₅ precursor delivery in ALD.
Caption: A sequential workflow for developing and optimizing an MoF₅ ALD process.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Method Using MoO2Cl2 as a Precursor [mdpi.com]
- 3. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 4. fishersci.dk [fishersci.dk]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. osti.gov [osti.gov]
Technical Support Center: Optimizing Molybdenum Pentafluoride (MoF5) Catalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing Molybdenum pentafluoride (MoF5) in catalytic applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic applications of this compound (MoF5)?
A1: this compound is a strong Lewis acid and is primarily used as a catalyst in reactions that proceed through carbocationic intermediates. Its main applications include:
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Friedel-Crafts Alkylation and Acylation: Catalyzing the substitution of alkyl or acyl groups onto aromatic rings.
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Polymerization: Initiating the polymerization of olefins and other unsaturated monomers.
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Isomerization: Facilitating the rearrangement of hydrocarbon skeletons.
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Fluorination Reactions: Acting as a fluorine source or promoting fluorination in specific contexts.
Q2: What are the critical handling and storage precautions for MoF5?
A2: this compound is a hygroscopic solid that reacts with water.[1] Proper handling and storage are crucial to maintain its catalytic activity and ensure safety.
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Storage: Store MoF5 in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place.
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Handling: All manipulations should be performed in a glovebox or under a dry, inert atmosphere to prevent exposure to moisture and air. Use dry solvents and reagents to avoid catalyst deactivation.[2][3][4]
Q3: How does the Lewis acidity of MoF5 influence its catalytic activity?
A3: The molybdenum atom in MoF5 is electron-deficient, making it a potent Lewis acid. It can accept an electron pair from a substrate, thereby activating it for subsequent reactions. For instance, in Friedel-Crafts alkylation, MoF5 can abstract a halide from an alkyl halide to generate a highly reactive carbocation.
Q4: Can MoF5 be used in aqueous or protic solvents?
A4: No, MoF5 readily hydrolyzes in the presence of water to form molybdenum oxyfluorides and hydrofluoric acid, which deactivates the catalyst.[1] Therefore, anhydrous and aprotic solvents are essential for successful catalysis.
Troubleshooting Guides
Issue 1: Low or No Reaction Yield
Q: My MoF5-catalyzed reaction is showing low or no conversion of the starting materials. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in MoF5-catalyzed reactions can often be attributed to catalyst deactivation or suboptimal reaction conditions.
| Potential Cause | Troubleshooting Steps |
| Catalyst Inactivation by Moisture | Ensure all glassware is rigorously dried before use. Use anhydrous solvents, preferably freshly distilled or obtained from a solvent purification system. Handle MoF5 and prepare the reaction mixture under a strict inert atmosphere (glovebox or Schlenk line). |
| Insufficient Catalyst Loading | Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). Be aware that excessive catalyst loading can sometimes lead to side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature. Monitor the reaction progress at different temperatures to find the optimal range. Note that MoF5 can disproportionate at temperatures above 165 °C.[1] |
| Poor Substrate Reactivity | For Friedel-Crafts reactions, electron-rich aromatic compounds and more reactive alkylating/acylating agents will generally give higher yields. Consider using a more activated substrate if possible. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction. Non-polar, aprotic solvents like hexane or dichloromethane are often suitable. Highly coordinating solvents may form stable adducts with MoF5, reducing its catalytic activity. |
Issue 2: Poor Product Selectivity and Formation of Side Products
Q: My reaction is producing a mixture of products or significant amounts of undesired side products. How can I improve the selectivity?
A: Poor selectivity is a common challenge in Lewis acid-catalyzed reactions, often due to the high reactivity of the intermediates.
| Potential Cause | Troubleshooting Steps |
| Over-alkylation/Polyalkylation (Friedel-Crafts) | Use a large excess of the aromatic substrate relative to the alkylating agent. This statistical approach favors mono-alkylation. Lowering the reaction temperature can also reduce the rate of subsequent alkylation reactions. |
| Isomerization of Products | The strong Lewis acidity of MoF5 can catalyze the isomerization of the desired product. Try running the reaction at a lower temperature and for a shorter duration to minimize post-reaction isomerization. |
| Carbocation Rearrangements | In Friedel-Crafts alkylation, primary alkyl halides can rearrange to more stable secondary or tertiary carbocations. To avoid this, consider using an acylating agent followed by reduction, or use a pre-formed secondary or tertiary alkyl halide if the corresponding product is desired. |
| Side Reactions with Solvent | Ensure the solvent is inert under the reaction conditions. Aromatic solvents, for example, can compete with the substrate in Friedel-Crafts reactions. |
Issue 3: Catalyst Deactivation and Regeneration
Q: I suspect my MoF5 catalyst is deactivating during the reaction. What are the signs, and can it be regenerated?
A: Catalyst deactivation can manifest as a decrease in reaction rate over time or a complete cessation of the reaction.
| Deactivation Mechanism | Signs and Symptoms | Prevention and Regeneration |
| Hydrolysis | Formation of solid byproducts (molybdenum oxyfluorides), release of HF gas. | Strict exclusion of water is paramount. Regeneration after hydrolysis is generally not feasible as the chemical structure of the catalyst is altered. |
| Formation of Stable Adducts | The catalyst may form a stable, unreactive complex with the product or impurities in the reaction mixture. | Purify all reactants and solvents thoroughly. If product inhibition is suspected, try to remove the product as it forms (e.g., by distillation if volatile). |
| Thermal Decomposition | At temperatures above 165 °C, MoF5 can disproportionate into MoF4 and MoF6.[1] | Maintain the reaction temperature below the decomposition threshold. |
Regeneration of Lewis acid catalysts can sometimes be achieved by washing with a non-coordinating solvent to remove adsorbed species.[5][6] However, for MoF5, prevention of deactivation is more critical than regeneration, especially in the case of hydrolysis.
Experimental Protocols
General Protocol for MoF5-Catalyzed Friedel-Crafts Alkylation of Benzene with an Olefin
This protocol is a general guideline and may require optimization for specific substrates.
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Preparation:
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Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
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Use anhydrous benzene and ensure the olefin is free of water and peroxides.
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All manipulations should be carried out under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
-
-
Reaction Setup:
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To a dried Schlenk flask equipped with a magnetic stir bar, add the desired amount of MoF5 (e.g., 1-5 mol%).
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Add anhydrous benzene via syringe.
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Cool the mixture to the desired temperature (e.g., 0-25 °C) using an ice bath or cryostat.
-
-
Reaction:
-
Slowly add the olefin to the stirred solution of MoF5 in benzene via syringe over a period of 15-30 minutes.
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Allow the reaction to stir at the set temperature for the desired time (e.g., 1-24 hours), monitoring the progress by TLC or GC analysis of quenched aliquots.
-
-
Workup:
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Quench the reaction by carefully and slowly adding a saturated aqueous solution of sodium bicarbonate or water while cooling the flask in an ice bath. Caution: The quenching of strong Lewis acids can be highly exothermic.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by distillation or column chromatography.
-
Data Presentation
The following tables provide hypothetical data to illustrate the effect of reaction parameters on a typical MoF5-catalyzed Friedel-Crafts alkylation. Actual results will vary depending on the specific substrates and conditions.
Table 1: Effect of Catalyst Loading on Product Yield
| Catalyst Loading (mol%) | Reaction Time (h) | Product Yield (%) |
| 0.5 | 24 | 15 |
| 1.0 | 24 | 45 |
| 2.5 | 24 | 85 |
| 5.0 | 24 | 92 |
| 10.0 | 24 | 93 (with increased side products) |
Table 2: Effect of Temperature on Product Yield and Selectivity
| Temperature (°C) | Reaction Time (h) | Product Yield (%) | Mono-alkylated:Di-alkylated Ratio |
| 0 | 24 | 30 | 98:2 |
| 25 | 12 | 88 | 90:10 |
| 50 | 6 | 95 | 75:25 |
| 80 | 4 | 92 | 60:40 |
Visualizations
Caption: Experimental workflow for MoF5-catalyzed Friedel-Crafts alkylation.
Caption: Troubleshooting logic for low reaction yield in MoF5 catalysis.
References
Technical Support Center: Passivation of Reactor Surfaces for Molybdenum Pentafluoride (MoF₅) Synthesis
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the passivation of reactor surfaces for the synthesis of Molybdenum Pentafluoride (MoF₅). Proper passivation is critical to ensure reactor integrity, maximize product yield, and maintain purity.
Frequently Asked Questions (FAQs)
Q1: Why is passivation of the reactor surface necessary for MoF₅ synthesis?
A1: Passivation is crucial when working with highly corrosive fluorine compounds like those involved in MoF₅ synthesis. The process creates a protective, inert layer on the reactor's inner surfaces. This layer, typically a metal fluoride, prevents the corrosive reactants and products from attacking the underlying reactor material. A well-passivated reactor minimizes corrosion, reduces the introduction of metallic impurities into the product, and prevents catalytic side reactions that can lower the yield of MoF₅.
Q2: What are the most suitable reactor materials for MoF₅ synthesis?
A2: Nickel and high-nickel alloys, such as Monel, are highly recommended for their excellent resistance to corrosion in fluorine environments. Stainless steel (e.g., 316L) can also be used but requires a meticulous passivation process to form a stable protective fluoride layer.
Q3: What are the key steps in a successful passivation protocol?
A3: A robust passivation protocol for fluorine service typically involves three main stages:
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Cleaning and Degreasing: Thoroughly removing any organic residues, moisture, and oxides from the reactor surface.
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Direct Fluorination: Carefully introducing fluorine gas to form an initial metal fluoride layer.
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Thermal Modification: Heating the reactor under an inert atmosphere to create a more stable, dense, and stoichiometric passivation layer.
Q4: How can I be sure my reactor is properly passivated?
A4: While direct analysis of the passivation layer is often not feasible in a standard laboratory setting, a successful passivation process is indicated by:
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Stable reaction conditions: Consistent temperature and pressure profiles during synthesis runs.
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High product yield and purity: Minimal side products and metallic impurities in the final MoF₅.
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Visual inspection (if possible): A uniform, often dull or slightly colored, appearance on the internal surfaces of the reactor components.
Troubleshooting Guide
This guide addresses common issues encountered during MoF₅ synthesis, with a focus on problems related to reactor passivation.
| Problem | Potential Cause | Troubleshooting Steps |
| Low Yield of MoF₅ | Incomplete Passivation: An improperly formed passivation layer can lead to side reactions between the reactants and the reactor material, consuming the desired product. | 1. Review and repeat the passivation protocol, ensuring all steps are followed precisely. 2. Verify the purity of the fluorine gas used for passivation; moisture or HF can compromise the layer. 3. Increase the duration or temperature of the thermal modification step to enhance layer stability. |
| Leaks in the System: Air and moisture leaking into the reactor can react with MoF₅ and its precursors, reducing the yield. | 1. Perform a thorough leak check of the entire reactor system under vacuum and pressure before starting the synthesis. 2. Pay close attention to all fittings, seals, and valve connections. | |
| Product Contamination (e.g., with other metal fluorides) | Corrosion of Reactor Surface: A compromised or non-existent passivation layer will lead to the formation of other metal fluorides (e.g., NiF₂, FeF₂, CrF₃) that can contaminate the MoF₅. | 1. Confirm that the reactor material is appropriate for high-temperature fluorine environments. 2. Ensure the passivation protocol is suitable for the specific reactor material being used. 3. Consider re-passivating the reactor if it has been idle for an extended period or exposed to air. |
| Impure Reactants: Impurities in the molybdenum source or fluorinating agent can be carried through to the final product. | 1. Analyze the purity of all starting materials before use. 2. Purify reactants if necessary. | |
| Discoloration of Product | Presence of Molybdenum Oxyfluorides: Trace amounts of oxygen or moisture in the reactor can lead to the formation of colored molybdenum oxyfluoride byproducts. | 1. Ensure a high-purity inert gas purge is performed before introducing reactants. 2. Thoroughly dry all reactants and the reactor system before synthesis. 3. Check for and repair any air or moisture leaks. |
| Unstable Reactor Pressure or Temperature | Exothermic Side Reactions: Poor passivation can lead to uncontrolled reactions between the reactants and the reactor walls, causing pressure and temperature fluctuations. | 1. Immediately and safely stop the reaction. 2. Re-evaluate and perform the passivation procedure. 3. Ensure proper temperature control of the reactor. |
Quantitative Data on Passivation
The effectiveness of the passivation layer is critical for minimizing corrosion. The following tables provide a summary of relevant quantitative data for common reactor materials.
Table 1: Corrosion Rates of Materials in Gaseous Fluorine
| Material | Temperature (°F) | Exposure Time (hours) | Corrosion Rate (inch/hour) |
| Nickel | 400 | 5 | < 0.0005 |
| Monel | 400 | 5 | < 0.0005 |
| Stainless Steel (316) | 400 | 5 | < 0.0005 |
| Aluminum (1100) | 400 | 5 | < 0.0005 |
Source: Adapted from corrosion studies in gaseous fluorine. Note that while initial corrosion rates can be high, they tend to decrease over time as the passive film forms.
Table 2: Passivation Film Thickness on Stainless Steel
| Fluoridation Temperature (°C) | Fluoridation Time (minutes) | Thermal Modification | Film Thickness (Å) | Corrosion Resistance to Cl₂ |
| 220 | 80 | No | ~400 | Poor |
| 220 | 80 | Yes | > 660 | Excellent |
Source: Data from studies on fluorine passivation of stainless steel surfaces, demonstrating the importance of thermal modification for achieving a protective layer of sufficient thickness.
Experimental Protocols
Detailed Passivation Protocol for a Nickel or Monel Reactor
This protocol provides a detailed methodology for passivating a nickel or Monel reactor for MoF₅ synthesis.
1. Pre-treatment: Cleaning and Degreasing a. Disassemble all removable parts of the reactor. b. Thoroughly clean all internal surfaces with a suitable solvent (e.g., acetone, followed by isopropanol) to remove any organic residues. c. Rinse with deionized water and dry completely in an oven at 120°C for at least 4 hours. d. Reassemble the reactor and perform a leak check.
2. System Purge and Bake-out a. Connect the reactor to a high-purity inert gas (e.g., nitrogen or argon) supply and a vacuum pump. b. Purge the system by repeatedly evacuating to a low pressure (<1 Torr) and backfilling with the inert gas at least three times. c. While purging with the inert gas, heat the reactor to 300-400°C for several hours to drive off any adsorbed moisture and oxygen. d. Cool the reactor to the desired passivation temperature under the inert gas flow.
3. Direct Fluorination a. Set the reactor temperature to the target for direct fluorination (typically 250-350°C for nickel/Monel). b. Introduce a dilute mixture of fluorine in an inert gas (e.g., 10% F₂ in N₂) into the reactor at a low, controlled flow rate. c. Maintain this flow for 1-2 hours to allow for the initial formation of the metal fluoride layer. d. Gradually and carefully increase the fluorine concentration to 100% over 1-2 hours. e. Continue the flow of pure fluorine for an additional 2-4 hours.
4. Thermal Modification a. Stop the fluorine flow and purge the reactor with high-purity inert gas to remove all residual fluorine. b. While maintaining a positive pressure of the inert gas, increase the reactor temperature to 400-500°C. c. Hold at this temperature for 2-4 hours. This step promotes the formation of a dense, stable, and stoichiometric fluoride film. d. Cool the reactor to room temperature under the inert gas atmosphere.
5. Post-Passivation a. The reactor is now passivated and ready for the MoF₅ synthesis. b. It is recommended to keep the reactor under a positive pressure of inert gas to protect the passivation layer from atmospheric moisture and oxygen.
Visualizations
Caption: Workflow for Reactor Passivation.
Technical Support Center: Molybdenum Pentafluoride Production
Welcome to the technical support center for the production of Molybdenum Pentafluoride (MoF₅). This resource is designed for researchers, scientists, and drug development professionals to address the challenges encountered when scaling up MoF₅ synthesis. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the production of this compound?
A1: Scaling up MoF₅ production presents several key challenges:
-
Corrosion: this compound and its precursors, particularly fluorine gas and Molybdenum Hexafluoride (MoF₆), are highly corrosive to many materials. This necessitates the use of specialized, corrosion-resistant reactor and handling equipment.[1]
-
Exothermic Reactions: The direct fluorination of molybdenum is a highly exothermic process. Managing the reaction temperature is critical to prevent runaway reactions and the formation of impurities.[2]
-
Product Purity: Achieving high-purity MoF₅ is challenging due to potential side reactions and the thermal instability of the product.
-
Moisture Sensitivity: MoF₅ is extremely sensitive to moisture and will readily hydrolyze to form molybdenum oxyfluorides and corrosive hydrogen fluoride (HF) gas.[3][4] All handling must be performed under a dry, inert atmosphere.
-
Thermal Instability: this compound disproportionates into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆) at elevated temperatures (approximately 165°C), which complicates purification and storage.[3]
-
Handling and Safety: MoF₅ is a hazardous material that is toxic, corrosive, and reacts violently with water.[4][5] Scaling up production requires stringent safety protocols and specialized handling equipment.
Q2: What materials are recommended for constructing a reactor for MoF₅ synthesis?
A2: The choice of reactor material is critical due to the corrosive nature of the reactants and products. Recommended materials include:
-
Monel® and Nickel-based alloys (e.g., Alloy N): These alloys exhibit excellent resistance to fluorine and fluoride compounds at elevated temperatures.[1][6]
-
Stainless Steel: Certain grades of stainless steel can be used, particularly for less critical components or at lower temperatures, but are generally less resistant than nickel-based alloys.[7][8]
-
Copper: Copper can be suitable for certain applications in handling hydrofluoric acid, a potential byproduct of hydrolysis, but it is susceptible to corrosion at high velocities.[1]
For laboratory-scale continuous flow systems, PFA (perfluoroalkoxy alkane) or PTFE (polytetrafluoroethylene) tubing can be utilized.[9]
Q3: How can I minimize the disproportionation of MoF₅ during production?
A3: The disproportionation of MoF₅ (2 MoF₅ → MoF₄ + MoF₆) is a key challenge. To minimize this:
-
Precise Temperature Control: Maintain the reaction and purification temperatures below the disproportionation temperature of approximately 165°C.[3]
-
Presence of MoF₆: Conducting the reaction in the presence of an excess of MoF₆ can help to suppress the disproportionation equilibrium.[10]
-
Rapid Cooling: After synthesis, the product should be cooled rapidly to a temperature where the rate of disproportionation is negligible.
Q4: What are the common impurities in MoF₅ production and how can they be removed?
A4: Common impurities include:
-
Molybdenum Hexafluoride (MoF₆): Unreacted starting material or a product of disproportionation.
-
Molybdenum Tetrafluoride (MoF₄): A solid product of disproportionation.
-
Molybdenum Oxyfluorides (e.g., MoOF₄, MoO₂F₂): Formed due to the reaction with moisture or oxygen.[11]
-
Hydrogen Fluoride (HF): A byproduct of hydrolysis.
Purification can be achieved through:
-
Fractional Distillation/Sublimation: MoF₅ can be separated from the less volatile MoF₄ and more volatile MoF₆ through careful fractional distillation or sublimation under vacuum.
-
Solvent Extraction: In some specialized applications, selective solubility in solvents like sulfur dioxide can be used for purification, although this adds complexity.
-
Gas Purification: Unreacted fluorine gas and volatile impurities can be removed by passing them through scrubbers or cold traps.
Troubleshooting Guides
| Problem | Possible Causes | Recommended Solutions |
| Low Yield of MoF₅ | 1. Incomplete reaction of starting materials. 2. Significant disproportionation of the product. 3. Loss of product during transfer or purification. | 1. Optimize reaction time, temperature, and stoichiometry. Ensure adequate mixing of reactants. 2. Lower the reaction and purification temperatures to below 165°C. Consider using an excess of MoF₆.[3][10] 3. Ensure all transfer lines are heated to prevent condensation and that collection vessels are adequately cooled. |
| Product Contamination with MoF₄ and MoF₆ | 1. Reaction or purification temperature is too high, leading to disproportionation. | 1. Carefully monitor and control the temperature throughout the process. Implement a rapid cooling step after the reaction is complete. |
| Presence of Oxyfluorides in the Product | 1. Leaks in the reactor system allowing ingress of air or moisture. 2. Insufficiently dried starting materials or inert gas. | 1. Perform a thorough leak check of the entire system before starting the reaction. 2. Ensure all reactants and the inert gas stream are rigorously dried before use. |
| Corrosion of Reactor Components | 1. Use of inappropriate materials of construction. 2. Operating at temperatures exceeding the material's tolerance. | 1. Select materials known for their resistance to fluorine and fluoride compounds, such as Monel or other nickel-based alloys.[1] 2. Operate within the recommended temperature limits for the chosen materials. |
| Clogging in Transfer Lines or Valves | 1. Solidification of MoF₅ or MoF₄ in cooler sections of the apparatus. | 1. Heat all transfer lines to a temperature above the melting/sublimation point of MoF₅ but below its disproportionation temperature. |
Quantitative Data
Table 1: Physical and Thermodynamic Properties of Molybdenum Fluorides
| Property | This compound (MoF₅) | Molybdenum Hexafluoride (MoF₆) | Molybdenum Tetrafluoride (MoF₄) |
| Formula | MoF₅ | MoF₆ | MoF₄ |
| Molar Mass ( g/mol ) | 190.94 | 209.94 | 171.94 |
| Appearance | Yellow solid | Colorless solid/liquid | Green solid |
| Melting Point (°C) | 45.7 | 17.5 | - |
| Boiling Point (°C) | 50 (sublimes) | 34.0 | - |
| Density (g/cm³) | 3.44 | 3.50 | - |
| Hazards | Oxidizer, hydrolyzes to release HF | Corrosive, toxic | - |
Data sourced from multiple references.[3][11]
Experimental Protocols
Protocol 1: Synthesis of this compound from Mo and MoF₆
This protocol is based on the common laboratory-scale synthesis and outlines the key steps that would need to be adapted for a larger scale.
Objective: To synthesize MoF₅ by the reaction of molybdenum metal powder with gaseous MoF₆.
Reaction: Mo(s) + 5MoF₆(g) → 6MoF₅(s)
Materials:
-
Molybdenum powder (high purity, dried)
-
Molybdenum Hexafluoride (high purity)
-
High-purity inert gas (e.g., Argon or Nitrogen)
Equipment:
-
Corrosion-resistant reactor (e.g., Monel or Nickel alloy) equipped with heating and cooling capabilities.
-
Mass flow controllers for precise gas delivery.
-
Heated transfer lines.
-
Cooled collection vessel.
-
Vacuum pump and pressure gauges.
-
Scrubber system for unreacted fluorine-containing gases.
Procedure:
-
System Preparation: Assemble the reactor system and perform a thorough leak check. Purge the entire system with a high-purity inert gas to remove all traces of air and moisture.
-
Reactant Loading: Under an inert atmosphere, load the dried molybdenum powder into the reactor.
-
Reaction Conditions: Heat the reactor to the desired reaction temperature (typically in the range of 60-150°C).
-
MoF₆ Introduction: Slowly introduce a controlled flow of MoF₆ gas into the reactor. The flow rate should be carefully managed to control the reaction rate and temperature.
-
Reaction Monitoring: Monitor the reaction progress by observing changes in pressure and temperature. The reaction is complete when the pressure stabilizes.
-
Product Collection: The MoF₅ product will deposit on the cooler surfaces of the reactor or in a designated cooled collection vessel.
-
Purification (In-situ): After the reaction is complete, any unreacted MoF₆ can be removed by evacuation at a controlled temperature.
-
System Shutdown: Cool the reactor to room temperature under an inert atmosphere before safely removing the product.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Thermal disproportionation pathway of this compound.
Caption: Logical flow for safe handling of this compound.
References
- 1. content.ampp.org [content.ampp.org]
- 2. US20070154368A1 - Fluorination reactor - Google Patents [patents.google.com]
- 3. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.dk [fishersci.dk]
- 6. researchgate.net [researchgate.net]
- 7. CN103449525A - Preparation method of molybdenum hexafluoride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. The Melting Temperature, Vapor Density, and Vapor Pressure of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
- 11. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
Molybdenum Pentafluoride (MoF₅) Thin Film Deposition: A Technical Support Center
Disclaimer: The deposition and stoichiometry control of Molybdenum Pentafluoride (MoF₅) thin films is a specialized area with limited published literature. This guide is compiled from general principles of thin film deposition, data on related molybdenum compounds (e.g., MoF₆, MoCl₅), and characterization techniques for fluoride-containing films. The experimental protocols provided are hypothetical starting points and will require significant process development.
Frequently Asked Questions (FAQs)
Q1: What are the potential applications of this compound (MoF₅) thin films?
While specific applications for MoF₅ thin films are not well-documented, potential areas of interest, based on the properties of fluorinated materials and molybdenum compounds, could include:
-
Electrochemical Devices: As electrode or electrolyte materials in batteries, leveraging the high electronegativity of fluorine.
-
Catalysis: The Lewis acidic nature of MoF₅ could be utilized in various catalytic reactions.
-
Optical Coatings: Metal fluorides are often used for their optical properties, though the specific characteristics of MoF₅ films are not widely reported.
-
Drug Development: Although there is no direct evidence of MoF₅ thin films in drug delivery, research into the biocompatibility of molybdenum and the use of fluoride-releasing nanoparticles in dental applications suggests hypothetical future explorations in controlled-release coatings for medical devices.[1][2][3][4] Molybdenum itself is a trace element in the human body, and some of its compounds have been investigated for biomedical applications.[1][2][5][6]
Q2: Which deposition techniques are suitable for MoF₅ thin films?
Based on related molybdenum halide chemistries, Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) are the most promising techniques.
-
Atomic Layer Deposition (ALD): Offers precise, sub-nanometer thickness control and excellent conformality, which is ideal for complex device architectures. A potential challenge is finding a suitable co-reactant that can effectively remove fluoride ligands without introducing impurities.
-
Chemical Vapor Deposition (CVD): Allows for higher deposition rates compared to ALD. Control of stoichiometry can be more challenging and is highly dependent on precursor flux, substrate temperature, and reactor pressure.
Q3: What are the primary safety concerns when working with MoF₅ precursors?
Molybdenum fluorides, like MoF₆, are highly reactive and moisture-sensitive.[7][8][9][10][11] The primary hazard is the reaction with water (including atmospheric humidity) to produce highly toxic and corrosive Hydrogen Fluoride (HF).
-
Handling: All handling of MoF₅ or its precursors must be done in an inert atmosphere (e.g., a glovebox).
-
System Integrity: The deposition system must be leak-tight to prevent exposure to moisture.
-
Personal Protective Equipment (PPE): Appropriate PPE, including acid-resistant gloves, lab coat, and full-face protection, is mandatory. An HF-specific safety protocol should be in place.
Q4: How can I determine the stoichiometry of my MoF₅ thin films?
Several surface-sensitive techniques are suitable for analyzing the elemental composition and chemical states of fluoride thin films:
-
X-ray Photoelectron Spectroscopy (XPS): Can quantify the atomic concentrations of Molybdenum and Fluorine and identify their oxidation states, which is crucial for confirming the Mo(V) state.[12][13][14][15][16]
-
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): Provides high-sensitivity elemental depth profiling to assess compositional uniformity.[17][18][19][20][21]
-
Rutherford Backscattering Spectrometry (RBS): A non-destructive technique that can provide accurate quantitative compositional analysis and film thickness.[22][23][24][25][26]
-
Proton-Induced Gamma-ray Emission (PIGE): Particularly useful for the quantification of light elements like fluorine.[27]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| No film growth or very low deposition rate | 1. Precursor decomposition before reaching the substrate. 2. Substrate temperature too low for reaction. 3. Inactive substrate surface. 4. Insufficient co-reactant exposure (in ALD). | 1. Check the temperature of the precursor delivery lines. For MoF₅, which disproportionates at ~165°C, maintaining a stable, lower delivery temperature is critical.[28] 2. Incrementally increase the substrate temperature. 3. Perform an in-situ plasma clean or use a reactive seed layer. 4. Increase co-reactant pulse time or partial pressure. |
| Film peels or has poor adhesion | 1. High internal stress in the film. 2. Substrate contamination. 3. Mismatch in thermal expansion coefficients between film and substrate. | 1. Adjust deposition temperature and pressure. Lowering the deposition rate can sometimes reduce stress. 2. Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, followed by plasma clean). 3. Consider using a buffer layer. |
| Film is non-stoichiometric (e.g., MoFₓ where x ≠ 5) | 1. Incorrect precursor-to-co-reactant ratio. 2. Substrate temperature is too high, causing precursor disproportionation or desorption. 3. Incomplete reactions during ALD cycles. | 1. Systematically vary the precursor and co-reactant flow rates (CVD) or pulse times (ALD). 2. Reduce the substrate temperature. The stability of different molybdenum fluoride phases is temperature-dependent.[28][29] 3. Increase pulse and purge times in the ALD cycle to ensure full reaction and removal of byproducts.[30] |
| Film contains impurities (e.g., oxygen, carbon) | 1. Leak in the deposition chamber or gas lines. 2. Contaminated precursors or carrier gas. 3. Precursor containing oxygen or carbon, and incomplete ligand removal. | 1. Perform a leak check of the system. 2. Use high-purity precursors and a point-of-use purifier for the carrier gas. 3. Optimize the co-reactant and purge steps to ensure complete removal of precursor ligands. Consider a different co-reactant. |
Experimental Protocols
Note: The following are hypothetical protocols based on related processes and require optimization.
Protocol 1: Atomic Layer Deposition (ALD) of MoF₅ Thin Films (Hypothetical)
-
Precursor: Molybdenum hexafluoride (MoF₆) as the molybdenum source and a reducing agent (e.g., a silicon precursor like Si₂H₆ or a metal-organic compound) as the co-reactant. The reaction aims to reduce Mo(VI) to Mo(V).
-
Substrate Preparation: Clean silicon wafers with a native oxide layer by sonication in acetone, isopropanol, and deionized water, followed by drying with N₂ gas.
-
Deposition Parameters:
-
Substrate Temperature: 80 - 150 °C (to avoid MoF₅ disproportionation).
-
MoF₆ Pulse: 0.5 s.
-
N₂ Purge: 20 s.
-
Reducing Agent Pulse: 1.0 s.
-
N₂ Purge: 20 s.
-
-
Characterization:
-
In-situ: Quartz Crystal Microbalance (QCM) to monitor mass gain per cycle.
-
Ex-situ: XPS to determine Mo:F stoichiometry and oxidation state. Spectroscopic ellipsometry to measure thickness.
-
Protocol 2: Chemical Vapor Deposition (CVD) of MoF₅ Thin Films (Hypothetical)
-
Precursor: Solid MoF₅ sublimed at a controlled temperature (e.g., 40-50 °C).[28]
-
Substrate Preparation: As described in Protocol 1.
-
Deposition Parameters:
-
Substrate Temperature: 100 - 160 °C.
-
Reactor Pressure: 1 - 10 Torr.
-
Carrier Gas (Ar or N₂): 50 - 100 sccm through the MoF₅ sublimator.
-
A co-reactant gas might be necessary to stabilize the Mo(V) oxidation state, potentially a mild fluorinating agent or H₂ at very low partial pressures.
-
-
Characterization:
-
Ex-situ: SEM for morphology, XRD for crystallinity, and RBS for quantitative composition and thickness.
-
Quantitative Data Summary
Due to the lack of specific literature on MoF₅ thin films, this table presents data for relevant precursors and analogous metal fluoride ALD processes for comparative purposes.
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Rate (Å/cycle) | Film Composition | Reference |
| MoF₆ | Si₂H₆ | 90 - 150 | 6.0 - 7.0 | Elemental Mo (with Si impurities) | [31] |
| Tetrakis(ethylmethylamido) zirconium | HF-pyridine | 150 | 0.9 | ZrF₄ | [32] |
| Bis(ethylcyclopentadienyl) manganese | HF-pyridine | 150 | 0.4 | MnF₂ | [32] |
| Mg(thd)₂ | TaF₅ | 300 | ~0.35 | MgF₂ | [33] |
Visualizations
Experimental Workflow: ALD of MoF₅
References
- 1. Insights into the biocompatibility of biodegradable metallic molybdenum for cardiovascular applications-a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biodegradable Molybdenum (Mo) and Tungsten (W) Devices: One Step Closer towards Fully-Transient Biomedical Implants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug Delivery (Nano)Platforms for Oral and Dental Applications: Tissue Regeneration, Infection Control, and Cancer Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluoride loaded polymeric nanoparticles for dental delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molybdenum as a Potential Biocompatible and Resorbable Material for Osteosynthesis in Craniomaxillofacial Surgery—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Molybdenum Fluoride (MoF6) (OC-6-11) Properties, Uses, Safety Data & Supplier China – Expert Guide [boulingchem.com]
- 8. fishersci.dk [fishersci.dk]
- 9. pfaltzandbauer.com [pfaltzandbauer.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and characterization of MgF 2 –CoF 2 binary fluorides. Influence of the treatment atmosphere and temperature on the structure and surface pr ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09365B [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. [PDF] Mechanisms of Fluorine-Induced Separation of Mass Interference during TOF-SIMS Analysis. | Semantic Scholar [semanticscholar.org]
- 21. The matrix effect in TOF-SIMS analysis of two-element inorganic thin films - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 22. images.philips.com [images.philips.com]
- 23. azom.com [azom.com]
- 24. Rutherford backscattering spectrometry - Wikipedia [en.wikipedia.org]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. sympnp.org [sympnp.org]
- 27. researchgate.net [researchgate.net]
- 28. Molybdenum - Wikipedia [en.wikipedia.org]
- 29. osti.gov [osti.gov]
- 30. books.rsc.org [books.rsc.org]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. pubs.acs.org [pubs.acs.org]
Technical Support Center: Molybdenum Pentafluoride (MoF₅) in Solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Molybdenum pentafluoride (MoF₅) in solution. Given the limited direct literature on the solution-phase degradation of MoF₅, this guide combines documented properties with inferred pathways based on the known chemistry of analogous compounds like Molybdenum pentachloride (MoCl₅) and other transition metal pentafluorides.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: this compound is a highly reactive compound in solution. Its degradation is primarily driven by three main pathways:
-
Hydrolysis: MoF₅ is extremely sensitive to moisture. Trace amounts of water in solvents will lead to rapid hydrolysis, producing highly corrosive hydrogen fluoride (HF) and molybdenum oxyfluorides, eventually leading to molybdenum oxides.[1]
-
Disproportionation: In solution, Molybdenum(V) can be unstable and undergo disproportionation to Molybdenum(IV) and Molybdenum(VI) species. This is a known behavior for other molybdenum(V) compounds in acidic solutions.[1][2]
-
Reaction with Solvent: As a strong Lewis acid and oxidizing agent, MoF₅ can react with many organic solvents. This can range from the formation of simple coordination complexes (adducts) to redox reactions where the solvent is oxidized and the molybdenum is reduced.
Q2: What are the signs of MoF₅ degradation in my experiment?
A2: Degradation of MoF₅ in solution can be observed through several indicators:
-
Color Change: Solutions of molybdenum halides are often colored. An unexpected color change can indicate a reaction with the solvent or decomposition. For instance, solutions of the analogous MoCl₅ can be green or red-brown depending on the solvent and the molybdenum species present.[3]
-
Precipitate Formation: The formation of insoluble molybdenum oxides, oxyfluorides, or lower oxidation state halides will result in the appearance of a precipitate. Molybdenum(V) hydroxide is known to precipitate in aqueous solutions at pH values between 5 and 5.8.[4]
-
Gas Evolution: Hydrolysis of MoF₅ will produce hydrogen fluoride (HF), which is a corrosive gas. In a sealed container, this can lead to pressure buildup.
-
Inconsistent Experimental Results: If you are using a MoF₅ solution as a reagent or catalyst, a loss of reactivity or unexpected side products are strong indicators of degradation.
Q3: Which solvents are compatible with MoF₅?
A3: Due to its high reactivity, choosing a suitable solvent is critical.
-
Recommended Solvents: Rigorously dried, aprotic, and non-reducing solvents are the best choice. These include:
-
Solvents to Avoid:
-
Protic Solvents: Water, alcohols, and primary or secondary amines will react rapidly.
-
Ethers: Diethyl ether and tetrahydrofuran (THF) are prone to being cleaved or polymerized by strong Lewis acids like MoCl₅ and likely MoF₅.[1]
-
Donor Solvents: While some donor solvents like acetonitrile form stable adducts, others like pyridine can promote further reactions.[5] Ketones and aldehydes are likely to be reactive.
-
Q4: How should I prepare and handle solutions of MoF₅?
A4: All manipulations should be performed under an inert and strictly dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Atmosphere: A dry nitrogen or argon atmosphere is essential to prevent hydrolysis.
-
Solvent Preparation: Solvents must be rigorously dried using appropriate methods (e.g., distillation from a suitable drying agent, passage through activated alumina columns) and deoxygenated.
-
Materials: Use glassware and equipment that are free of adsorbed water (oven-dried or flame-dried under vacuum). Polytetrafluoroethylene (PTFE) or other fluoropolymer labware is recommended, especially if HF generation is possible.
-
Storage: Solutions should be stored under an inert atmosphere and protected from light. Due to the potential for slow degradation, it is advisable to prepare solutions fresh before use.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps & Recommendations |
| A precipitate forms immediately upon dissolving solid MoF₅. | 1. Wet Solvent: The most likely cause is the presence of residual water in the solvent, leading to the formation of insoluble molybdenum oxides or oxyfluorides. 2. Insoluble Adduct: The adduct formed between MoF₅ and the solvent may have low solubility. | 1. Ensure your solvent is rigorously dry. Consider using a freshly opened bottle of anhydrous solvent or re-drying your solvent. 2. Check the literature for the solubility of the specific MoF₅-solvent adduct. You may need to use a different solvent or work with more dilute solutions. |
| The color of the solution changes over time. | 1. Decomposition: The color change likely indicates a chemical reaction, such as disproportionation or a slow reaction with the solvent. 2. Air Leak: A small leak in your apparatus could be introducing moisture, leading to slow hydrolysis. | 1. Monitor the reaction using an appropriate analytical technique (e.g., UV-Vis or NMR spectroscopy) to identify the new species being formed. 2. Check all seals and joints on your apparatus to ensure it is airtight. Prepare the solution fresh for each experiment if stability is an issue. |
| My reaction is not proceeding as expected (low yield, side products). | 1. Degraded MoF₅: The MoF₅ in your solution may have degraded due to hydrolysis or reaction with the solvent, reducing the concentration of the active species. 2. Solvent Interference: The solvent may not be inert and could be participating in the reaction. | 1. Use a freshly prepared solution of MoF₅. If possible, titrate the solution to determine the concentration of the active Mo(V) species. 2. Re-evaluate your choice of solvent. An alternative, more inert solvent may be required. |
| Etching or clouding of glassware is observed. | HF Formation: This is a clear sign of hydrolysis. The MoF₅ is reacting with water to produce hydrogen fluoride (HF), which attacks the silica in the glass. | 1. IMMEDIATELY move the experiment to a fume hood and handle with extreme caution. HF is highly toxic and corrosive. 2. Discontinue the use of glass reaction vessels. Switch to fluoropolymer (e.g., PTFE, PFA) or passivated metal containers. 3. Re-evaluate your drying procedures for all solvents and reagents, and ensure your inert atmosphere is of high purity. |
Quantitative Data Summary
| Solvent | Compatibility/Reactivity | Expected Products/Interactions |
| Water | Highly Incompatible | Rapid hydrolysis to form molybdenum oxyfluorides and HF. |
| Alcohols (e.g., Methanol, Ethanol) | Highly Incompatible | Solvolysis to form molybdenum alkoxide fluorides and HF. |
| Acetonitrile | Compatible (with caution) | Forms a stable adduct, MoF₅(NCCH₃)₂.[5] However, reduction of Mo(V) is possible, as seen with MoCl₅.[1] |
| Pyridine | Reactive | Forms a stable adduct, MoF₅(NC₅H₅)₂.[5] Can promote further reactions. |
| Diethyl Ether, THF | Incompatible | Prone to ether cleavage or polymerization catalyzed by the Lewis acidic MoF₅.[1] |
| Dichloromethane, Chloroform | Generally Compatible | Considered relatively inert, but must be rigorously dried. |
| Hydrocarbons (e.g., Hexane, Toluene) | Generally Compatible | Low solubility is expected. Must be rigorously dried. |
Experimental Protocols
Protocol 1: Preparation of a Standard MoF₅ Solution in Acetonitrile
-
Objective: To prepare a stock solution of MoF₅ in acetonitrile for use in subsequent reactions.
-
Materials:
-
This compound (solid)
-
Anhydrous acetonitrile (distilled from CaH₂)
-
Schlenk flask or glovebox
-
Magnetic stirrer and stir bar
-
Gas-tight syringe
-
-
Procedure (Schlenk Line):
-
Dry all glassware in an oven at >120 °C overnight and allow to cool under vacuum.
-
In a fume hood, quickly weigh the desired amount of MoF₅ and transfer it to the Schlenk flask.
-
Immediately evacuate the flask and backfill with dry argon or nitrogen. Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the required volume of anhydrous acetonitrile via a gas-tight syringe.
-
Stir the solution until the solid has completely dissolved.
-
Store the solution under a positive pressure of inert gas and protect it from light.
-
Protocol 2: Monitoring Degradation by UV-Vis Spectroscopy
-
Objective: To qualitatively assess the stability of a MoF₅ solution over time.
-
Materials:
-
Prepared MoF₅ solution
-
UV-Vis spectrophotometer
-
Airtight cuvette (e.g., a quartz cuvette with a PTFE stopper or a screw cap)
-
-
Procedure:
-
Inside a glovebox or under a flow of inert gas, transfer an aliquot of the MoF₅ solution to the airtight cuvette.
-
Seal the cuvette to prevent exposure to the atmosphere.
-
Quickly transfer the cuvette to the spectrophotometer and record an initial spectrum (e.g., from 300-800 nm).
-
Store the cuvette under the desired experimental conditions (e.g., at room temperature, protected from light).
-
Periodically record new spectra (e.g., every hour or every 24 hours) and compare them to the initial spectrum. Changes in the position or intensity of absorption bands indicate degradation.
-
Degradation Pathways and Experimental Workflows
Caption: Proposed hydrolysis pathway of MoF₅ in the presence of water.
Caption: Disproportionation of MoF₅ into Mo(IV) and Mo(VI) species.
Caption: General experimental workflow for handling MoF₅ solutions.
References
- 1. Molybdenum(V) chloride - Wikipedia [en.wikipedia.org]
- 2. imoa.info [imoa.info]
- 3. CCLXIX.—The behaviour of molybdenum pentachloride in organic solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. Precipitation of molybdenum(V) as the hydroxide and its separation from rhenium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neutral Adducts of Molybdenum Hexafluoride: Structure and Bonding in MoF6(NC5H5) and MoF6(NC5H5)2 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Purity Analysis of Synthesized Molybdenum Pentafluoride
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount. This guide provides a detailed comparison of analytical techniques for the purity assessment of synthesized Molybdenum pentafluoride (MoF₅), a reactive inorganic compound. We will explore various experimental protocols and compare the performance of these methods against the analysis of a common precursor and potential impurity, Molybdenum hexafluoride (MoF₆).
This compound is typically synthesized through the reaction of Molybdenum hexafluoride with molybdenum metal.[1][2] Due to the nature of this synthesis and the compound's reactivity, potential impurities include the starting material (MoF₆), other molybdenum fluorides (e.g., MoF₄), and molybdenum oxyfluorides, which can form in the presence of moisture.[2][3][4]
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key analytical techniques for determining the purity of this compound and offers a comparison with the analysis of Molybdenum hexafluoride.
| Analytical Technique | Parameter Measured | Application for MoF₅ Purity | Comparison with MoF₆ Analysis | Sample Phase | Destructive? |
| Infrared (IR) & Raman Spectroscopy | Vibrational modes of molecules | Identification of Mo-F stretching and bending modes, detection of MoF₆ and oxyfluoride impurities.[5][6][7] | Both MoF₅ and MoF₆ have distinct vibrational spectra allowing for differentiation. | Solid, Liquid, Gas | No |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹⁹F chemical shifts | Quantification of fluorine-containing species, including isomers and impurities.[8] | ¹⁹F NMR provides sharp signals for both compounds, but chemical shifts will differ, enabling clear identification and quantification. | Liquid | No |
| X-Ray Diffraction (XRD) | Crystalline structure | Identification of crystalline phases of MoF₅ and solid impurities like MoF₄.[5][7] | MoF₅ and solid MoF₆ have different crystal structures, allowing for phase identification. Not suitable for amorphous impurities. | Solid | No |
| Mass Spectrometry (MS) | Mass-to-charge ratio of ions | Identification of molecular ions and fragments of MoF₅ and volatile impurities in the gas phase.[5] | Both compounds are volatile and can be analyzed by MS, allowing for the detection of cross-contamination. | Gas | Yes |
| Elemental Analysis (ICP-MS/AES) | Elemental composition | Determination of molybdenum content and detection of metallic impurities.[7][9] | Provides the elemental ratio of Mo to other elements, useful for confirming stoichiometry and detecting non-molybdenum impurities in both compounds. | Solid, Liquid | Yes |
| Melting Point Analysis | Melting temperature and range | A sharp melting point indicates high purity; impurities cause depression and broadening of the melting range.[10] | The distinct melting points of MoF₅ (60 °C) and MoF₆ (17.5 °C) allow for a basic assessment of purity and gross contamination. | Solid | No |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below.
Infrared and Raman Spectroscopy
Objective: To identify the vibrational modes characteristic of MoF₅ and detect impurities such as MoF₆ and molybdenum oxyfluorides.
Methodology:
-
Sample Preparation: Due to the reactivity of MoF₅, samples must be handled in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.
-
For IR spectroscopy, a small amount of the solid sample can be pressed into a KBr pellet or analyzed as a mull with an inert mulling agent (e.g., Nujol) between salt plates (e.g., KBr or CsI).
-
For Raman spectroscopy, the solid sample is loaded into a sealed capillary tube.
-
-
Data Acquisition:
-
IR: An FTIR spectrometer is used to acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Raman: A Raman spectrometer with a suitable laser excitation source is used. The scattered light is collected and analyzed.
-
-
Data Analysis: The resulting spectra are compared to reference spectra of pure MoF₅, MoF₆, and potential oxyfluoride impurities. The presence of characteristic peaks corresponding to impurities is indicative of a contaminated sample.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify and quantify fluorine-containing species in the synthesized MoF₅.
Methodology:
-
Sample Preparation: In an inert atmosphere, a small amount of the MoF₅ sample is dissolved in a suitable anhydrous, aprotic solvent (e.g., acetonitrile) that does not react with the fluoride. An internal standard may be added for quantitative analysis. The solution is then transferred to an NMR tube.
-
Data Acquisition: The ¹⁹F NMR spectrum is acquired on a high-resolution NMR spectrometer.
-
Data Analysis: The chemical shifts, signal integrations, and coupling patterns are analyzed. The presence of signals other than those corresponding to MoF₅ indicates the presence of impurities. The relative integration of the signals can be used for quantification.
X-Ray Diffraction (XRD)
Objective: To identify the crystalline phases present in the solid MoF₅ sample.
Methodology:
-
Sample Preparation: A representative powdered sample of the synthesized MoF₅ is prepared. To prevent reaction with air and moisture, the sample is loaded onto the sample holder in an inert atmosphere and sealed with an X-ray transparent dome (e.g., made of Kapton).
-
Data Acquisition: The XRD pattern is collected using a powder diffractometer with a monochromatic X-ray source (typically Cu Kα). The sample is scanned over a range of 2θ angles.
-
Data Analysis: The resulting diffractogram is compared to standard diffraction patterns from databases (e.g., the ICDD Powder Diffraction File) for MoF₅ and potential crystalline impurities.
Mandatory Visualization
The following diagram illustrates a logical workflow for the comprehensive purity analysis of synthesized this compound.
Caption: Workflow for the purity analysis of this compound.
References
- 1. Preparation and complexes of this compound and molybdenum(V) bromide tetrafluoride - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 2. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. osti.gov [osti.gov]
- 4. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
- 5. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Advancing 19F NMR Prediction of Metal-Fluoride Complexes in Solution: Insights from Ab Initio Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. imoa.info [imoa.info]
- 10. The Melting Temperature, Vapor Density, and Vapor Pressure of this compound. | National Technical Reports Library - NTIS [ntrl.ntis.gov]
Molybdenum Pentafluoride vs. Molybdenum Hexafluoride: A Comparative Guide for CVD Precursors
For researchers, scientists, and professionals in drug development, the choice of precursor in Chemical Vapor Deposition (CVD) is critical to achieving desired film properties. This guide provides an objective comparison of Molybdenum Pentafluoride (MoF₅) and Molybdenum Hexafluoride (MoF₆) as precursors for the deposition of molybdenum-containing thin films, supported by available experimental data and detailed methodologies.
Molybdenum (Mo) and its compounds, such as molybdenum silicide (MoSi₂) and molybdenum disulfide (MoS₂), are pivotal in various high-technology applications, from microelectronics to catalysis. The quality of thin films produced via CVD is intrinsically linked to the chemical and physical properties of the chosen precursor. Both MoF₅ and MoF₆ have been explored for this purpose, each presenting a unique set of characteristics that influence the deposition process and the final film quality.
Chemical and Physical Properties at a Glance
A fundamental understanding of the precursors' properties is essential for optimizing CVD process parameters. The following table summarizes the key physical and chemical data for MoF₅ and MoF₆.
| Property | This compound (MoF₅) | Molybdenum Hexafluoride (MoF₆) |
| Molecular Weight | 190.94 g/mol | 209.95 g/mol [1] |
| Melting Point | 45.7 °C[2] | 17.5 °C[3] |
| Boiling Point | 50 °C (sublimes)[2] | 34.0 °C[3] |
| Appearance | Yellow solid[2] | Colorless solid or volatile liquid[3] |
| Vapor Phase | Exists as a tetramer[2] | Monomeric |
| Thermal Stability | Disproportionates at ~165 °C to MoF₄ and MoF₆[2] | Thermally stable at typical CVD temperatures |
| Hydrolysis | Hygroscopic, hydrolyzes to release HF[2] | Highly hygroscopic, readily hydrolyzes upon contact with water[3] |
Performance in Chemical Vapor Deposition
While MoF₆ is a more commonly used and well-documented precursor in industrial applications, particularly in the semiconductor sector for depositing molybdenum and molybdenum silicide films, the available data on MoF₅ for CVD is more limited.[3] The comparison of their performance relies on understanding their distinct chemical behaviors under CVD conditions.
Molybdenum Hexafluoride (MoF₆)
MoF₆ is favored for its high volatility and relatively low deposition temperatures.[3] It is a key precursor in the microelectronics industry for creating low-resistance, high-melting-point interconnects.[3] The primary deposition reaction involves the reduction of MoF₆ by a reducing agent, typically hydrogen (H₂) or silane (SiH₄).
Typical Reaction with Hydrogen: MoF₆(g) + 3H₂(g) → Mo(s) + 6HF(g)
The process is generally carried out in a low-pressure CVD (LPCVD) reactor. The resulting molybdenum films are often used in integrated circuits.[3]
This compound (MoF₅)
The use of MoF₅ as a CVD precursor is less common, and detailed experimental data is scarce in publicly available literature. However, its chemical properties suggest both potential advantages and challenges.
One of the most significant differences from MoF₆ is the complexity of the MoF₅ vapor phase. MoF₅ exists as a tetramer in the solid state and this association can persist in the vapor phase.[2] This oligomerization can affect its transport and reactivity in a CVD reactor.
Furthermore, MoF₅ is known to disproportionate at elevated temperatures (around 165 °C) into molybdenum tetrafluoride (MoF₄) and molybdenum hexafluoride (MoF₆).[2] This thermal instability can lead to a more complex deposition chemistry with multiple reactive species present in the gas phase, potentially impacting film purity and uniformity.
Experimental Protocols
Detailed experimental protocols for CVD using MoF₆ are well-established. A typical process for depositing molybdenum films using MoF₆ would involve the following steps:
Experimental Workflow for MoF₆ CVD:
Caption: A generalized workflow for a typical MoF₆ CVD process.
Key Parameters for MoF₆ CVD:
-
Substrate: Silicon wafers are commonly used.
-
Deposition Temperature: Typically ranges from 200°C to 600°C.
-
Pressure: Low pressure conditions (LPCVD) are generally employed to enhance film uniformity and conformality.
-
Precursor Flow Rate: The flow rate of MoF₆ is a critical parameter that influences the deposition rate.
-
Reducing Agent: Hydrogen or silane is used to reduce the MoF₆ on the substrate surface.
Comparative Analysis and Discussion
The choice between MoF₅ and MoF₆ as a CVD precursor will depend on the specific application and desired film characteristics.
| Feature | This compound (MoF₅) | Molybdenum Hexafluoride (MoF₆) |
| Volatility | Lower, sublimes | Higher, volatile liquid |
| Vapor Phase Complexity | High (oligomeric species) | Low (monomeric) |
| Thermal Stability | Lower, disproportionates | Higher |
| Deposition Control | Potentially more complex due to disproportionation | More straightforward and well-understood |
| Potential for Lower Temperature Deposition | Unclear from available data | Established for low-temperature processes |
| Film Purity | Potential for MoF₄ and MoF₆ co-deposition | Generally high purity with optimized process |
Logical Relationship of Precursor Properties to CVD Outcome:
References
Molybdenum Pentafluoride: A Comparative Guide for Fluorination in Research and Development
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorinating agent is paramount to the successful synthesis of novel chemical entities. Molybdenum pentafluoride (MoF₅) presents itself as a potent, yet less commonly cited, alternative to mainstream reagents. This guide provides an objective comparison of this compound with other widely used fluorinating agents, supported by available experimental data and detailed protocols to aid in its practical application.
This compound is a hygroscopic, yellow solid that typically exists as a tetramer, (MoF₅)₄. Its reactivity as a fluorinating agent is rooted in its strong Lewis acidic character, which facilitates the transfer of fluoride ions to organic substrates. While not as extensively documented in organic synthesis as some of its counterparts, its unique properties merit consideration for specific applications.
Comparative Performance of Fluorinating Agents
The efficacy of a fluorinating agent is determined by several factors, including its reactivity, selectivity, substrate scope, and ease of handling. Below is a comparative overview of this compound against other common fluorinating agents.
| Fluorinating Agent | Chemical Formula | Form | Type | Key Characteristics & Applications |
| This compound | MoF₅ | Solid | Lewis Acidic | Strong Lewis acid; potential for deoxofluorination and hydrofluorination. Limited data on broad synthetic applications. |
| Molybdenum Hexafluoride | MoF₆ | Gas/Liquid | Lewis Acidic | Highly reactive, strong oxidizer; used for fluorination of carbonyls to gem-difluorides. Requires specialized handling.[1] |
| Selectfluor® | C₇H₁₄B₂ClF₂N₂ | Solid | Electrophilic (N-F) | Air and moisture stable, user-friendly; broad scope for electrophilic fluorination of diverse substrates.[2] |
| Sulfur Tetrafluoride | SF₄ | Gas | Nucleophilic | Highly effective for converting carbonyls and alcohols to difluorides and alkyl fluorides, respectively. Toxic and requires special handling. |
| DAST (Diethylaminosulfur Trifluoride) | (C₂H₅)₂NSF₃ | Liquid | Nucleophilic | Versatile for deoxofluorination of alcohols and aldehydes. Thermally unstable. |
| Deoxo-Fluor® | (CH₃OCH₂CH₂)₂NSF₃ | Liquid | Nucleophilic | More thermally stable alternative to DAST with similar reactivity profile. |
| Xenon Difluoride | XeF₂ | Solid | Electrophilic | Powerful fluorinating agent; used for fluorination of alkenes and aromatic systems. |
Table 1. Comparison of this compound with Common Fluorinating Agents.
A quantitative reactivity scale for several electrophilic N-F fluorinating agents has been established, spanning eight orders of magnitude.[3][4] While this scale does not currently include this compound, it provides a valuable framework for understanding the relative power of reagents like Selectfluor®.
Experimental Protocols
Detailed experimental data for a wide range of organic transformations using this compound is not as readily available as for more common reagents. However, protocols for the closely related Molybdenum hexafluoride can provide valuable insights into the reaction conditions and handling procedures that may be adapted for MoF₅.
General Procedure for the Fluorination of Carbonyl Compounds using Molybdenum Hexafluoride[1]
This protocol describes the conversion of a carbonyl group to a gem-difluoro group.
Reagents and Equipment:
-
Molybdenum hexafluoride (MoF₆)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron trifluoride (BF₃) (catalyst)
-
The carbonyl-containing substrate
-
Anhydrous sodium fluoride (NaF)
-
Silica gel
-
Inert atmosphere reaction setup (e.g., Schlenk line)
-
Low-temperature cooling bath
Procedure:
-
A solution of Molybdenum hexafluoride in anhydrous dichloromethane is prepared in a reaction vessel under an inert atmosphere and cooled to -20 to -30 °C.
-
A gentle stream of boron trifluoride gas is passed through the solution.
-
The carbonyl compound is added portion-wise to the cooled solution.
-
The reaction mixture is stirred while being allowed to warm to room temperature.
-
Upon completion of the reaction (monitored by TLC or GC-MS), anhydrous sodium fluoride and silica gel are added to the mixture.
-
The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by distillation or column chromatography.
Note: This procedure is for MoF₆ and should be adapted with caution for MoF₅, taking into account differences in reactivity and physical properties. Reactions with MoF₅ may also proceed via Lewis acid activation of the substrate.
Reaction Mechanisms and Logical Workflows
The primary mechanism through which molybdenum fluorides are proposed to act in fluorination reactions is via Lewis acid catalysis. The molybdenum center, being electron-deficient, coordinates to the substrate, thereby activating it towards fluoride attack.
Proposed Mechanism for Deoxofluorination of a Carbonyl Compound
The following diagram illustrates a plausible mechanistic pathway for the deoxofluorination of a ketone using a generic molybdenum fluoride (MoFₓ) as the fluorinating agent.
Caption: Proposed mechanism for the deoxofluorination of a ketone by a Molybdenum fluoride.
Experimental Workflow for Fluorinating Agent Screening
For researchers considering this compound, a logical first step is to perform a screening experiment to compare its efficacy against established agents for a specific transformation.
Caption: A logical workflow for screening and comparing fluorinating agents.
Safety Considerations
This compound is a hygroscopic and reactive substance. It should be handled in a dry, inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Upon contact with moisture, it can release hydrofluoric acid (HF), which is highly corrosive and toxic. Appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles, is essential. Molybdenum hexafluoride is a gas at room temperature and is also highly toxic and corrosive.[1] All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound represents a potentially powerful fluorinating agent, particularly for reactions where strong Lewis acidity is required. While comprehensive comparative data is still emerging, its relationship to the more reactive Molybdenum hexafluoride suggests its utility in transformations such as the deoxofluorination of carbonyls. For researchers in drug development and synthetic chemistry, MoF₅ is a reagent that warrants further investigation, especially in cases where common fluorinating agents prove ineffective. Careful consideration of its reactive nature and adherence to strict safety protocols are imperative for its successful and safe implementation in the laboratory.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope [mdpi.com]
- 3. A quantitative reactivity scale for electrophilic fluorinating reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scale ranks reactivity of fluorinating reagents | Research | Chemistry World [chemistryworld.com]
Performance of Molybdenum pentafluoride in catalysis vs. other molybdenum precursors
For Researchers, Scientists, and Drug Development Professionals
Molybdenum, a versatile transition metal, is a cornerstone in the world of catalysis, with its compounds serving as precursors to a wide array of efficient catalysts. Among these, molybdenum pentafluoride (MoF₅) presents a unique profile due to its strong Lewis acidity, a property that suggests significant catalytic potential. However, its application in catalysis is less documented compared to other common molybdenum precursors such as molybdenum hexacarbonyl (Mo(CO)₆), molybdenum(VI) oxide (MoO₃), and ammonium molybdate ((NH₄)₆Mo₇O₂₄·4H₂O). This guide provides a comparative overview of the catalytic performance of this compound against these precursors, supported by available data and experimental insights.
Executive Summary
While direct, quantitative comparisons of this compound's catalytic performance against other molybdenum precursors are not extensively available in peer-reviewed literature, its inherent properties as a strong Lewis acid suggest its potential utility in specific catalytic applications. Molybdenum halides, in general, are known to be effective in reactions requiring strong acid catalysis. In contrast, precursors like molybdenum hexacarbonyl, molybdenum(VI) oxide, and ammonium molybdate are well-established in a broader range of catalytic processes, including olefin metathesis, oxidation, and hydrogenation reactions, often after transformation into their active catalytic forms.
Comparative Performance Analysis
The catalytic performance of molybdenum precursors is highly dependent on the specific reaction, the reaction conditions, and the nature of the active catalytic species formed in situ.
This compound (MoF₅)
As a strong Lewis acid, this compound is anticipated to be a potent catalyst for reactions that proceed via carbocationic intermediates.[1] Such reactions include Friedel-Crafts alkylations and acylations, aldol condensations, and certain polymerization reactions. However, there is a notable scarcity of published studies detailing its catalytic performance with quantitative metrics like Turnover Frequency (TOF), selectivity, and yield in direct comparison with other molybdenum precursors. Its high reactivity and sensitivity to moisture may also present practical challenges in its application.[2]
Molybdenum Pentachloride (MoCl₅)
Often used as a point of comparison for other molybdenum halides, MoCl₅ is a known Lewis acid catalyst. It has demonstrated utility in various organic transformations, including oxidative coupling reactions.[3][4] Its catalytic activity is attributed to its ability to act as a strong Lewis acid and a single-electron transfer reagent.[4]
Molybdenum Hexacarbonyl (Mo(CO)₆)
Molybdenum hexacarbonyl is a versatile precursor for various catalytic reactions. It is a common source of molybdenum in different oxidation states and can be used to generate catalytically active species for reactions such as:
-
Olefin Metathesis: Mo(CO)₆ is a precursor for the formation of molybdenum alkylidene catalysts.
-
Carbonylation Reactions: It serves as a solid source of carbon monoxide in palladium-catalyzed carbonylative coupling reactions.[5][6][7][8]
-
Cycloadditions and Isomerizations: Mo(CO)₆ has been shown to catalyze Pauson-Khand reactions, cycloisomerizations of alkynols, and other organic transformations.[9]
-
Synthesis of Benzofurans: It has been used as a carbonyl group substitute and reductant in the synthesis of benzofuran derivatives.[10][11][12]
Molybdenum(VI) Oxide (MoO₃)
Molybdenum trioxide is a widely used precursor for oxidation catalysts.[13][14] Its catalytic activity is often enhanced when supported on various metal oxides.[15] Key applications include:
-
Selective Oxidation: MoO₃-based catalysts are employed in the selective oxidation of alcohols (e.g., methanol to formaldehyde) and hydrocarbons.[15][16] The catalytic performance is influenced by the oxidation state of molybdenum, with Mo⁶⁺ being crucial for selective oxidation.[16]
-
Hydrogenation: In combination with other metals like platinum or palladium, MoO₃ exhibits catalytic activity in hydrogenation reactions.[17]
Ammonium Molybdate
Ammonium molybdate is a common, water-soluble precursor used to prepare various supported molybdenum catalysts.[18][19][20] It is particularly important in the preparation of hydrotreating catalysts used in the petroleum industry.[21]
-
Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN): Ammonium molybdate is a key ingredient in the synthesis of Co-Mo or Ni-Mo sulfide catalysts, which are essential for removing sulfur and nitrogen from petroleum feedstocks.[13]
Data Summary
Due to the limited availability of direct comparative studies for this compound, a comprehensive quantitative data table is challenging to construct. The following table provides a qualitative comparison and highlights the primary applications of each precursor.
| Molybdenum Precursor | Primary Catalytic Role | Common Applications | Key Characteristics |
| This compound (MoF₅) | Strong Lewis Acid | Potentially Friedel-Crafts reactions, Aldol condensations, Polymerization | High reactivity, moisture-sensitive.[2] Lack of extensive catalytic data. |
| Molybdenum Pentachloride (MoCl₅) | Strong Lewis Acid, Oxidant | Oxidative coupling, Chlorination, Isomerization | Well-documented Lewis acid catalyst.[3][4] |
| Molybdenum Hexacarbonyl (Mo(CO)₆) | Precursor for various Mo species, CO source | Olefin metathesis, Carbonylation, Cycloadditions | Versatile precursor for homogeneous and heterogeneous catalysis.[5][6][7][8][9] |
| Molybdenum(VI) Oxide (MoO₃) | Oxidation catalyst precursor | Selective oxidation, Hydrogenation | Widely used in industrial oxidation processes.[13][14][15] |
| Ammonium Molybdate | Precursor for supported catalysts | Hydrodesulfurization, Hydrodenitrogenation | Key precursor for industrial hydrotreating catalysts.[13][18][20][21] |
Experimental Protocols
Detailed experimental protocols for catalytic reactions are highly specific to the reaction being studied. Researchers should refer to the primary literature for precise methodologies. A general workflow for evaluating and comparing the performance of different molybdenum precursors in a catalytic reaction is outlined below.
References
- 1. Molybdenum - Wikipedia [en.wikipedia.org]
- 2. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Palladium-Catalyzed Molybdenum Hexacarbonyl-Mediated Gas-Free Carbonylative Reactions | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. imoa.info [imoa.info]
- 14. researchgate.net [researchgate.net]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ammonium molybdate catalyst: Topics by Science.gov [science.gov]
- 19. meghachem.org [meghachem.org]
- 20. Ammonium Molybdate Manufacturer & Suppliers |ELAROMA-AMB - Elchemy [elchemy.com]
- 21. US2123623A - Hydrogenation catalyst and method of preparation and use - Google Patents [patents.google.com]
Validating MOF-5: A Comparative Guide to Structural Characterization
For researchers, scientists, and drug development professionals, the precise structural validation of Metal-Organic Frameworks (MOFs) is paramount for their application. This guide provides a comparative analysis of the characterization of MOF-5 against other prominent MOFs—UiO-66, ZIF-8, and MIL-101—with a focus on X-ray diffraction as the primary validation tool. Supporting experimental data and detailed protocols are provided to ensure a comprehensive understanding of their properties.
Comparative Analysis of MOF Structures
The validation of a MOF's structure is crucial for understanding its properties and potential applications. X-ray diffraction (XRD) is the cornerstone technique for confirming the crystalline structure and phase purity of these materials. The following tables summarize key quantitative data derived from the structural and thermal analysis of MOF-5 and its alternatives.
Table 1: Structural and Porosity Data
| Metal-Organic Framework (MOF) | Crystal System | Lattice Parameter (a) (Å) | Pore Size (Å) | BET Surface Area (m²/g) |
| MOF-5 | Cubic | a ≈ 25.8 | ~12 | 260 - 4400[1] |
| UiO-66 | Cubic | a ≈ 20.8 | ~6 and ~8 (tetrahedral and octahedral pores)[2] | 1000 - 1800[3] |
| ZIF-8 | Cubic | a ≈ 17.0 | ~11.6 (cavity), ~3.4 (aperture)[4] | 975 - 1810[5][6] |
| MIL-101(Cr) | Cubic | a ≈ 88.7 | ~29 and ~34 (cage diameters)[7] | 2600 - 4100[7] |
Table 2: Thermal Stability Data
| Metal-Organic Framework (MOF) | Decomposition Temperature (°C) | Key Observations |
| MOF-5 | ~400 - 500 | Stable up to approximately 400°C, after which the organic linker begins to decompose[1]. |
| UiO-66 | > 500 | Exhibits high thermal stability, maintaining its structure at temperatures above 500°C[8]. |
| ZIF-8 | > 400 | Demonstrates good thermal stability, with some studies showing stability up to 600°C in an inert atmosphere[5][9]. |
| MIL-101(Cr) | ~300 - 350 | Stable up to around 300°C[10][11]. |
Experimental Protocols
Detailed and consistent experimental methodologies are critical for the accurate and reproducible characterization of MOFs.
Powder X-ray Diffraction (PXRD)
Powder X-ray Diffraction is the primary technique for confirming the crystalline structure and phase purity of a synthesized MOF.
-
Sample Preparation: A small amount of the dried MOF powder is gently ground to ensure a random orientation of the crystallites. The powder is then mounted on a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder diffractometer equipped with a Cu-Kα radiation source (λ = 1.5418 Å) is typically used.
-
Data Collection: The diffraction pattern is recorded over a 2θ range, commonly from 5° to 50°, with a step size and scan speed optimized to obtain high-resolution data.
-
Data Analysis: The experimental diffraction pattern is compared with the simulated pattern from the known crystal structure of the target MOF. The positions and relative intensities of the diffraction peaks are used to confirm the structure and identify any crystalline impurities. For MOF-5, characteristic peaks are expected at 2θ values of approximately 6.8°, 9.7°, and 13.7°.
Nitrogen Adsorption/BET Analysis
Nitrogen physisorption isotherms are measured to determine the specific surface area and pore size distribution of the MOF.
-
Sample Activation: Prior to analysis, the MOF sample is activated to remove any guest molecules (e.g., solvent) from the pores. This is typically achieved by heating the sample under a high vacuum at a temperature that is high enough to remove guests but below the decomposition temperature of the MOF (e.g., 150-250°C for several hours).
-
Instrumentation: A volumetric gas adsorption analyzer is used.
-
Measurement: The nitrogen adsorption and desorption isotherms are measured at 77 K (liquid nitrogen temperature).
-
Data Analysis: The Brunauer–Emmett–Teller (BET) method is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area. The pore size distribution is determined from the desorption branch of the isotherm using methods such as the Barrett-Joyner-Halenda (BJH) analysis.
Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis is used to evaluate the thermal stability of the MOF and to determine the temperature at which the framework begins to decompose.
-
Sample Preparation: A small, accurately weighed amount of the activated MOF sample is placed in a TGA pan (typically alumina or platinum).
-
Instrumentation: A thermogravimetric analyzer is used.
-
Measurement: The sample is heated at a constant rate (e.g., 5-10 °C/min) under a controlled atmosphere (typically an inert gas like nitrogen or argon, or an oxidative atmosphere like air). The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition of the organic linker and the collapse of the MOF structure.
Visualizing the Validation Workflow and Comparative Properties
The following diagrams illustrate the logical flow of validating a MOF structure and a comparison of the key properties of the discussed MOFs.
References
- 1. The pioneering role of metal–organic framework-5 in ever-growing contemporary applications – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01505F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks [jove.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. Exceptional chemical and thermal stability of zeolitic imidazolate frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. UiO-66 Metal-Organic Framework Membranes: Structural Engineering for Separation Applications | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. MIL-101 (Cr) - CD Bioparticles [cd-bioparticles.net]
- 11. mdpi.com [mdpi.com]
A Researcher's Guide to Molybdenum Pentafluoride: Validating Experimental Findings with DFT Modeling
For researchers, scientists, and professionals in drug development, the accurate characterization of molecular structures is paramount. This guide provides a comparative analysis of experimental data for Molybdenum Pentafluoride (MoF₅) with theoretical predictions from Density Functional Theory (DFT) modeling, offering a valuable resource for validating experimental outcomes.
This compound is a notable inorganic compound that exhibits interesting structural and electronic properties. A key feature of monomeric MoF₅ is its susceptibility to the Jahn-Teller effect, which leads to a distortion of its molecular geometry from a trigonal bipyramidal (D₃h) to a C₂ᵥ symmetry. This guide delves into the experimental evidence for this distortion and compares it with computational models, providing a framework for understanding the synergy between experimental and theoretical chemistry.
Unveiling the Structure: Experimental vs. DFT Geometry
The geometry of this compound in the gas phase has been elucidated primarily through gas-phase electron diffraction (GED). This technique provides crucial information on bond lengths and angles, revealing the Jahn-Teller distorted C₂ᵥ structure. In this distorted geometry, the fluorine atoms are not all equivalent, leading to different Mo-F bond lengths for the axial and equatorial positions.
Density Functional Theory (DFT) offers a powerful computational tool to model and predict the geometry of molecules like MoF₅. By employing various functionals and basis sets, researchers can calculate the optimized molecular structure and compare it with experimental findings. The level of theory, particularly the choice of the exchange-correlation functional, can significantly impact the accuracy of the predicted geometry. Below is a comparison of experimental geometric parameters with those calculated using different DFT functionals.
| Parameter | Experimental (GED) | DFT/B3LYP | DFT/PBE0 | DFT/M06-2X |
| Mo-F (axial) Bond Length (Å) | Data not readily available in a consolidated table | Calculation required | Calculation required | Calculation required |
| Mo-F (equatorial) Bond Length (Å) | Data not readily available in a consolidated table | Calculation required | Calculation required | Calculation required |
| F(axial)-Mo-F(axial) Angle (°) | Data not readily available in a consolidated table | Calculation required | Calculation required | Calculation required |
| F(equatorial)-Mo-F(equatorial) Angle (°) | Data not readily available in a consolidated table | Calculation required | Calculation required | Calculation required |
Vibrational Fingerprints: A Spectroscopic and Computational Comparison
Matrix isolation infrared (IR) spectroscopy is a key experimental technique for probing the vibrational modes of molecules like MoF₅. By trapping the molecules in an inert gas matrix at low temperatures, well-resolved vibrational spectra can be obtained. These experimental frequencies provide a direct point of comparison for the vibrational frequencies calculated using DFT. The accuracy of the calculated frequencies is a strong indicator of how well the computational model describes the potential energy surface of the molecule.
Here, we compare the experimentally observed vibrational frequencies of MoF₅ with those calculated using the B3LYP functional, a commonly employed method for such systems.
| Vibrational Mode | Experimental (Matrix Isolation IR, cm⁻¹) | DFT/B3LYP (Calculated, cm⁻¹) |
| Mo-F stretch | Specific assignments from literature needed | Calculation required |
| Mo-F bend | Specific assignments from literature needed | Calculation required |
| ... | ... | ... |
Note: A comprehensive and assigned list of experimental vibrational frequencies from matrix isolation IR spectroscopy and a corresponding full set of calculated frequencies from various DFT functionals would need to be compiled from detailed spectroscopic and computational studies.
Experimental and Computational Protocols
Synthesis of this compound
This compound can be synthesized through the reduction of molybdenum hexafluoride (MoF₆). A common method involves the reaction of MoF₆ with elemental silicon.[1]
Materials:
-
Molybdenum hexafluoride (MoF₆)
-
Elemental silicon (Si) powder
-
Anhydrous hydrogen fluoride (HF) as a solvent (use with extreme caution in a suitable fume hood with appropriate personal protective equipment)
-
A suitable reaction vessel (e.g., a Kel-F or Teflon reactor)
Procedure:
-
In a dry, inert atmosphere (e.g., a glovebox), charge the reaction vessel with elemental silicon powder.
-
Condense a known amount of anhydrous hydrogen fluoride into the reactor at low temperature (e.g., using a liquid nitrogen bath).
-
Slowly introduce gaseous molybdenum hexafluoride into the stirred HF/Si slurry.
-
The reaction is typically carried out at or below room temperature. The progress of the reaction can be monitored by the change in pressure.
-
Upon completion of the reaction, the volatile solvent (HF) and any unreacted MoF₆ can be removed by vacuum distillation, leaving behind the solid MoF₅ product.
-
The product should be handled in an inert atmosphere due to its hygroscopic nature.
Matrix Isolation Infrared Spectroscopy
This technique involves isolating individual MoF₅ molecules in a solid, inert matrix (e.g., argon or neon) at cryogenic temperatures to obtain high-resolution vibrational spectra.[2]
Equipment:
-
A cryostat capable of reaching temperatures of 4-20 K.
-
A substrate window transparent to infrared radiation (e.g., CsI or KBr) mounted on the cold finger of the cryostat.
-
A gas deposition system for introducing the sample and the matrix gas.
-
An infrared spectrometer.
-
A vacuum system to maintain high vacuum within the cryostat.
Procedure:
-
The MoF₅ sample is vaporized in a Knudsen cell or a similar effusion source.
-
A large excess of the matrix gas (e.g., argon) is mixed with the MoF₅ vapor.
-
The gas mixture is slowly deposited onto the cold substrate window inside the cryostat.
-
As the gas mixture condenses on the cold surface, the MoF₅ molecules become trapped and isolated within the solid matrix.
-
The infrared spectrum of the matrix-isolated MoF₅ is then recorded.
DFT Computational Methodology
The following outlines a general procedure for performing DFT calculations on MoF₅.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or VASP.
Procedure:
-
Geometry Optimization:
-
Construct an initial guess for the geometry of MoF₅, considering both the D₃h and C₂ᵥ symmetries.
-
Choose a DFT functional (e.g., B3LYP, PBE0, M06-2X) and a suitable basis set (e.g., a triple-zeta basis set with polarization and diffuse functions, such as def2-TZVP).
-
Perform a geometry optimization calculation to find the minimum energy structure. For the Jahn-Teller active MoF₅, the C₂ᵥ structure is expected to be the ground state.
-
-
Frequency Calculation:
-
Once the geometry is optimized, perform a vibrational frequency calculation at the same level of theory.
-
The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
The calculated frequencies can then be compared with the experimental data from matrix isolation IR spectroscopy. Scaling factors are often applied to the calculated harmonic frequencies to better match the experimental anharmonic frequencies.
-
Workflow for DFT Validation of Experimental Results
The following diagram illustrates the logical workflow for validating experimental results of this compound with DFT modeling.
Caption: Workflow for validating experimental data with DFT modeling.
By following this integrated experimental and computational approach, researchers can gain a deeper and more confident understanding of the structural and vibrational properties of this compound. This guide serves as a foundational resource for such comparative studies, highlighting the key techniques and methodologies involved.
References
Comparative Study of Molybdenum Precursors for Atomic Layer Deposition
This guide provides a detailed comparison of common Molybdenum (Mo) precursors used in Atomic Layer Deposition (ALD) for researchers, scientists, and professionals in drug development and other advanced materials fields. The selection of an appropriate precursor is critical for achieving desired film properties such as purity, conformality, and specific electrical or catalytic characteristics. This document outlines the performance of key Mo precursors, supported by experimental data, to aid in the selection process for specific applications.
Overview of Molybdenum Precursors
The choice of a molybdenum precursor for ALD significantly influences the deposition process window, growth rate, and the resulting film's quality. The most common classes of precursors include halides, carbonyls, and metalorganics. Each class presents distinct advantages and disadvantages related to thermal stability, reactivity, and impurity incorporation. This guide focuses on a comparative analysis of four prominent precursors: Molybdenum pentachloride (MoCl₅), Molybdenum hexacarbonyl (Mo(CO)₆), Bis(tert-butylimido)bis(dimethylamido)molybdenum ((tBuN)₂(NMe₂)₂Mo), and Molybdenum dichloride dioxide (MoO₂Cl₂).
Performance Comparison of Molybdenum Precursors
The following table summarizes the key performance metrics for the selected molybdenum precursors based on published experimental data. These parameters are crucial for determining the suitability of a precursor for a specific ALD process and application.
| Precursor | Formula | Precursor Type | Typical Co-reactant(s) | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Purity | Key Film Properties & Applications |
| Molybdenum pentachloride | MoCl₅ | Halide | H₂, NH₃ | 350 - 500 | Not explicitly stated, but shows saturation behavior. | High purity Mo films with << 0.01 at % Cl (with H₂ reactant at 450°C).[1] | High selectivity on TiN and Ru substrates.[1] Suitable for conductive Mo films in semiconductor devices.[1][2] |
| Molybdenum hexacarbonyl | Mo(CO)₆ | Carbonyl | O₃, H₂ (for reduction) | 150 - 250 (for MoO₃ ALD) | ~0.75 (for MoO₃)[3] | Can form molybdenum oxycarbide (MoCₓOᵧ) without a co-reactant.[4][5][6] Carbon-free MoO₃ films with O₃.[4][5] | Versatile for MoO₃, MoNₓ, MoS₂, and MoSe₂ ALD.[5] Metallic Mo is achieved via a two-step process (MoO₃ deposition then reduction).[4][5][6] |
| Bis(tert-butylimido)bis(dimethylamido)molybdenum | (tBuN)₂(NMe₂)₂Mo | Metalorganic | NH₃, O₃, 1-propanethiol | 100 - 350 | 0.3 - 2.4 (for MoO₃ with O₃)[7][8], 0.5 (for MoN with NH₃)[9][10], ~1.0 (for MoS₂ with 1-propanethiol)[11] | Can have nitrogen and carbon impurities.[11] | Lower deposition temperatures than halides.[9] Suitable for MoN, MoO₃, and MoS₂ films.[7][9][11] |
| Molybdenum dichloride dioxide | MoO₂Cl₂ | Halide | H₂, NH₃ | 150 - 650 | ~0.22 (for Mo with atomic H)[12] | High purity Mo films (~95 at. % Mo) with some oxygen content.[12][13][14] | Can deposit low-resistivity Mo films (~13 μΩ·cm at 10 nm).[15][16][17] Requires a MoN seed layer for deposition on SiO₂.[15][18] |
Experimental Protocols
Detailed methodologies are essential for reproducing and building upon existing research. The following sections provide generalized experimental protocols for ALD of molybdenum-based films using the compared precursors.
General ALD Workflow
A typical thermal ALD process consists of four sequential steps:
-
Precursor Pulse: The molybdenum precursor vapor is introduced into the reactor, where it chemisorbs onto the substrate surface.
-
Purge 1: An inert gas (e.g., N₂ or Ar) is flowed through the reactor to remove any unreacted precursor and gaseous byproducts.
-
Co-reactant Pulse: A co-reactant vapor is introduced into the reactor to react with the chemisorbed precursor layer, forming the desired film material.
-
Purge 2: The inert gas is again used to purge the reactor of unreacted co-reactant and reaction byproducts.
This cycle is repeated to grow the film to the desired thickness.
Protocol for MoCl₅
-
Target Film: Metallic Molybdenum (Mo)
-
Substrate: TiN or Ru
-
Precursor: Molybdenum pentachloride (MoCl₅)
-
Co-reactant: Hydrogen (H₂) gas
-
Deposition Temperature: 450 °C
-
Precursor Temperature: 85-90 °C[19]
-
ALD Cycle:
-
MoCl₅ pulse
-
N₂/Ar purge
-
H₂ pulse
-
N₂/Ar purge
-
-
Notes: This process demonstrates high selectivity for deposition on metallic and nitride substrates over oxides.[1] The process is sensitive to the MoCl₅ dose; an excessive dose can lead to etching rather than deposition.[20]
Protocol for Mo(CO)₆
-
Target Film: Metallic Molybdenum (Mo) via a two-step process
-
Substrate: Si or SiO₂
-
Precursors: Molybdenum hexacarbonyl (Mo(CO)₆) and Ozone (O₃), followed by atomic Hydrogen (at-H)
-
Deposition Temperature (MoO₃): 160 °C[5]
-
ALD Cycle for MoO₃:
-
Mo(CO)₆ pulse (e.g., 1 s)
-
N₂ purge (e.g., 15 s)
-
O₃ pulse (e.g., 30 s)
-
N₂ purge (e.g., 15 s)[6]
-
-
Post-Deposition Reduction: The deposited MoO₃ film is subsequently exposed to atomic hydrogen to be reduced to metallic Mo.[4][5]
-
Notes: Direct deposition using Mo(CO)₆ without a co-reactant often leads to non-self-limiting growth and the formation of molybdenum oxycarbide films.[4][5][6]
Protocol for (tBuN)₂(NMe₂)₂Mo
-
Target Film: Molybdenum Nitride (MoN)
-
Substrate: Silicon, Nickel, Chromium, Quartz glass
-
Precursor: Bis(tert-butylimido)bis(dimethylamido)molybdenum ((tBuN)₂(NMe₂)₂Mo)
-
Co-reactant: Ammonia (NH₃)
-
ALD Cycle:
-
(tBuN)₂(NMe₂)₂Mo pulse
-
N₂/Ar purge
-
NH₃ pulse
-
N₂/Ar purge
-
-
Notes: This precursor allows for lower deposition temperatures compared to MoCl₅.[9][10] The resulting films can be amorphous with some crystalline phases.[10]
Protocol for MoO₂Cl₂
-
Target Film: Metallic Molybdenum (Mo)
-
Substrate: SiO₂ with a MoN seed layer
-
Precursor: Molybdenum dichloride dioxide (MoO₂Cl₂)
-
Co-reactant: Hydrogen (H₂) gas
-
Deposition Temperature: 600 - 650 °C[18]
-
ALD Cycle:
-
MoO₂Cl₂ pulse
-
Ar purge
-
H₂ pulse
-
Ar purge
-
-
Notes: A MoN seed layer is often deposited first to facilitate nucleation on oxide surfaces.[18] This process can yield high-purity Mo films with low resistivity.[15][17]
Visualizations
The following diagrams illustrate the generalized ALD processes and workflows.
References
- 1. avssymposium.org [avssymposium.org]
- 2. hjfriction.com [hjfriction.com]
- 3. researchgate.net [researchgate.net]
- 4. research.utwente.nl [research.utwente.nl]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Atomic layer deposition of molybdenum oxide using bis(tert-butylimido)bis(dimethylamido) molybdenum (Journal Article) | ETDEWEB [osti.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MoS2 thin films from a (NtBu)2(NMe2)2Mo and 1-propanethiol atomic layer deposition process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. ris.utwente.nl [ris.utwente.nl]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Study on the Deposition Characteristics of Molybdenum Thin Films Deposited by the Thermal Atomic Layer Deposition Method Using MoO2Cl2 as a Precursor [mdpi.com]
- 19. emdgroup.com [emdgroup.com]
- 20. merckgroup.com [merckgroup.com]
A Comparative Guide to Molybdenum Pentafluoride and Tungsten Hexafluoride for Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
The deposition of high-quality thin films of refractory metals like molybdenum (Mo) and tungsten (W) is critical for a wide range of applications, from microelectronics to catalysis and protective coatings. The choice of the chemical precursor is paramount to achieving desired film properties such as purity, conformity, and specific electrical or mechanical characteristics. This guide provides a detailed comparison of Molybdenum Pentafluoride (MoF₅) and Tungsten Hexafluoride (WF₆) as precursors for thin film deposition, supported by experimental data and protocols.
While Tungsten Hexafluoride is a well-established and widely used precursor for both Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) of tungsten films, this compound is not a common choice for molybdenum film deposition. This guide will delve into the reasons for this disparity, explore the properties of WF₆-derived films, and present common, more viable alternative precursors for molybdenum deposition, namely Molybdenum Pentachloride (MoCl₅) and Molybdenum Hexacarbonyl (Mo(CO)₆).
Precursor Properties: A Head-to-Head Comparison
A precursor's physical and chemical properties, such as its melting point, boiling point, vapor pressure, and thermal stability, are crucial for its suitability in CVD and ALD processes. The table below summarizes the key properties of the fluoride precursors and the common molybdenum alternatives.
| Property | This compound (MoF₅) | Tungsten Hexafluoride (WF₆) | Molybdenum Pentachloride (MoCl₅) | Molybdenum Hexacarbonyl (Mo(CO)₆) |
| Formula | MoF₅ | WF₆ | MoCl₅ | Mo(CO)₆ |
| Molar Mass | 190.94 g/mol | 297.83 g/mol | 273.21 g/mol | 264.00 g/mol |
| Melting Point | 45.7 °C[1] | 2.3 °C[2] | 194 °C | 150 °C (decomposes) |
| Boiling Point | 50 °C (sublimes)[1] | 17.1 °C[2] | 268 °C | 156.4 °C |
| Vapor Pressure | Relatively low; oligomeric in vapor phase | 1.18 bar @ 21.1 °C[2] | High | High |
| Thermal Stability | Disproportionates at ~165 °C to MoF₄ and MoF₆[1] | Stable up to ~482 °C[2] | Stable | Decomposes at relatively low temperatures |
Tungsten Hexafluoride (WF₆): The Industry Standard
Tungsten hexafluoride is the most common precursor for the deposition of tungsten thin films due to its high volatility and reactivity, which allow for high deposition rates and excellent film quality.
Thin Film Deposition Methods
Chemical Vapor Deposition (CVD): In a typical CVD process, WF₆ is reduced by hydrogen (H₂) at temperatures ranging from 300 to 800 °C. The overall reaction is:
WF₆(g) + 3H₂(g) → W(s) + 6HF(g)
Silane (SiH₄) can also be used as a reducing agent, allowing for lower deposition temperatures.
Atomic Layer Deposition (ALD): ALD of tungsten from WF₆ involves sequential, self-limiting surface reactions. A typical cycle consists of a WF₆ pulse, a purge with an inert gas (e.g., Ar or N₂), a co-reactant pulse (e.g., H₂, SiH₄, B₂H₆), and another purge step. This method provides excellent conformality and precise thickness control at the atomic level.
Properties of WF₆-Derived Tungsten Films
Tungsten films deposited from WF₆ are known for their:
-
High Purity: With minimal incorporation of impurities.
-
Low Resistivity: Approaching the bulk value of tungsten (5.6 µΩ·cm).
-
Excellent Conformality: Especially when deposited via ALD, making it ideal for coating complex, high-aspect-ratio structures.
This compound (MoF₅): An Unconventional and Challenging Precursor
In stark contrast to WF₆, there is a significant lack of scientific literature detailing the use of MoF₅ for the deposition of metallic molybdenum thin films. Its chemical properties present considerable challenges for controlled deposition processes.
Key Challenges
-
Thermal Instability: MoF₅ disproportionates at a relatively low temperature of approximately 165 °C into Molybdenum Tetrafluoride (MoF₄) and Molybdenum Hexafluoride (MoF₆)[1]. This instability makes it difficult to control the precursor delivery and the deposition chemistry.
-
Oligomerization: In the vapor phase, MoF₅ exists as oligomers, primarily tetramers ((MoF₅)₄). This complex vapor phase behavior can complicate the surface reactions required for uniform film growth in both CVD and ALD.
-
Low Vapor Pressure: Compared to WF₆, the vapor pressure of MoF₅ is lower, which can limit the achievable deposition rates.
Due to these inherent challenges, MoF₅ is generally not considered a viable precursor for the controlled deposition of high-quality molybdenum thin films.
Alternative Precursors for Molybdenum Thin Film Deposition
Researchers seeking to deposit molybdenum thin films have successfully utilized other precursors, most notably Molybdenum Pentachloride (MoCl₅) and Molybdenum Hexacarbonyl (Mo(CO)₆).
Molybdenum Pentachloride (MoCl₅)
MoCl₅ is a solid precursor that can be used for both CVD and ALD of molybdenum and molybdenum nitride films.
-
Deposition Processes:
-
CVD: Molybdenum films can be deposited from MoCl₅ using H₂ as a reducing agent at temperatures between 600 and 1350 °C.
-
ALD: ALD of molybdenum films has been demonstrated using MoCl₅ and a reducing agent like zinc (Zn) at temperatures between 400 and 500 °C. More recently, area-selective ALD of Mo films has been achieved using MoCl₅ and hydrogen gas at 350-500°C[3].
-
-
Film Properties:
-
Films with low chlorine contamination (< 0.01 at%) can be achieved[3].
-
The resistivity of the films is dependent on the deposition conditions and can be higher than that of films from other precursors.
-
Molybdenum Hexacarbonyl (Mo(CO)₆)
Mo(CO)₆ is another solid precursor that is attractive due to its high volatility and the absence of halogens, which can be detrimental in some applications.
-
Deposition Processes:
-
CVD: Mo(CO)₆ can be used to deposit molybdenum-containing films, but often results in the incorporation of carbon and oxygen impurities.
-
ALD: A two-step ALD process has been developed where MoO₃ is first deposited from Mo(CO)₆ and ozone (O₃), followed by a reduction step using atomic hydrogen to form metallic molybdenum[4][5]. This process can be carried out at temperatures between 150 and 450 °C[4][5].
-
-
Film Properties:
-
The two-step ALD process can produce films with low carbon and oxygen content.
-
The resistivity of the resulting molybdenum films is highly dependent on the effectiveness of the reduction step[5].
-
Comparative Data of Deposition Processes and Film Properties
The following table provides a comparative overview of the process parameters and resulting film properties for WF₆ and the viable molybdenum precursors.
| Precursor | Deposition Method | Temperature Range (°C) | Co-reactant(s) | Growth/Deposition Rate | Film Resistivity (µΩ·cm) | Film Purity |
| WF₆ | CVD | 300 - 800 | H₂, SiH₄ | High | ~5.6 - 10 | High |
| WF₆ | ALD | 150 - 400 | H₂, SiH₄, B₂H₆ | 0.1 - 0.5 nm/cycle | ~10 - 20 | Very High |
| MoCl₅ | CVD | 600 - 1350 | H₂ | Variable | Variable | Good |
| MoCl₅ | ALD | 350 - 500 | H₂ | ~0.1 nm/cycle | ~15 - 250[3] | High (<0.01 at% Cl)[3] |
| Mo(CO)₆ | ALD (two-step) | 150 - 450 (reduction) | O₃, atomic H | ~0.045 nm/cycle (for MoO₃) | >5000 (highly dependent on reduction)[5] | Moderate (risk of C, O impurities) |
Experimental Protocols
Typical ALD Protocol for Tungsten from WF₆
-
Substrate Preparation: The substrate is loaded into the ALD reactor chamber.
-
Process Temperature: The reactor is heated to the desired deposition temperature, typically between 200 and 350 °C.
-
ALD Cycle:
-
Step 1 (WF₆ Pulse): A pulse of WF₆ vapor is introduced into the chamber for a set duration (e.g., 0.1 - 1 second) to allow for self-limiting chemisorption on the substrate surface.
-
Step 2 (Purge): The chamber is purged with an inert gas (e.g., Argon) for a set duration (e.g., 5 - 10 seconds) to remove any unreacted WF₆ and gaseous byproducts.
-
Step 3 (Co-reactant Pulse): A pulse of the co-reactant (e.g., H₂ or SiH₄) is introduced into the chamber for a set duration (e.g., 0.5 - 5 seconds) to react with the adsorbed WF₆ species, forming a layer of tungsten.
-
Step 4 (Purge): The chamber is purged again with the inert gas to remove any unreacted co-reactant and gaseous byproducts.
-
-
Repeat Cycles: The ALD cycle is repeated until the desired film thickness is achieved.
Typical CVD Protocol for Molybdenum from MoCl₅
-
Substrate and Precursor Setup: The substrate is placed in a cold-wall CVD reactor. MoCl₅ powder is placed in a heated bubbler.
-
Process Conditions: The reactor is heated to the deposition temperature (e.g., 700 °C). A carrier gas (e.g., Argon) is flowed through the MoCl₅ bubbler (heated to e.g., 70 °C) to transport the precursor vapor to the reactor. Hydrogen gas is introduced as the reducing agent. The chamber pressure is maintained at a specific level (e.g., 60 torr)[3].
-
Deposition: The precursor and reducing agent react on the heated substrate surface to deposit a molybdenum film.
-
Termination: After the desired deposition time, the precursor and reactant gas flows are stopped, and the reactor is cooled down under an inert gas flow.
Visualizing the Deposition Pathways
The following diagrams illustrate the logical workflows for thin film deposition using WF₆ and the pathways for molybdenum precursors.
References
A Spectroscopic Showdown: Unveiling the Molecular Fingerprints of MoF₅ and its Molybdenum Fluoride Counterparts
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between molybdenum fluorides is critical for applications ranging from catalysis to chemical vapor deposition. This guide provides a comprehensive spectroscopic comparison of molybdenum pentafluoride (MoF₅) with other key molybdenum fluorides, supported by experimental data and detailed methodologies.
Molybdenum, in its various fluoride forms, presents a rich landscape for spectroscopic investigation. Each compound, from the volatile hexafluoride (MoF₆) to the less common lower fluorides like MoF₃ and MoF₄, exhibits a unique vibrational and electronic signature. These spectroscopic fingerprints are key to their identification, characterization, and the elucidation of their molecular structures and bonding.
Comparative Spectroscopic Data
To facilitate a clear comparison, the following tables summarize key spectroscopic data for MoF₅ and other relevant molybdenum fluorides.
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of molecules. The positions of absorption bands are characteristic of specific bond stretches and bends. For molybdenum fluorides, the Mo-F stretching region is of primary interest.
| Compound | Symmetry | Mo-F Stretching Frequencies (cm⁻¹) | Reference(s) |
| MoF₅ | C₂v (monomer) | New features assigned | [1][2] |
| MoF₆ | Oₕ | 741 | [2] |
| MoF₄ | Tₐ | 674, 675 | [2] |
| MoF₃ | D₃ₕ | 633 (reassigned) | [1][2] |
Note: The IR spectrum of MoF₅ is complex due to its tendency to form oligomers, primarily trimers and tetramers, in the gas and solid phases.[2] The listed data for the MoF₅ monomer is based on matrix isolation studies, which trap individual molecules in an inert gas matrix.
Raman Spectroscopy
Raman spectroscopy, which measures the inelastic scattering of light, provides complementary vibrational information to IR spectroscopy.
| Compound | Mo-F Stretching Frequencies (cm⁻¹) | Reference(s) |
| MoF₅ (liquid) | ~750 | [3] |
| MoF₆ | 741, 642 | [4][5] |
| MoF₄ | Not readily available | |
| MoF₃ | Not readily available |
Note: The Raman spectrum of liquid MoF₅ suggests a monomeric trigonal bipyramidal structure.[3] The spectra of solid MoF₅ are significantly different, indicating a change in structure.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the magnetic properties of atomic nuclei. For molybdenum fluorides, both ¹⁹F and ⁹⁵Mo NMR can provide valuable structural information.
| Compound | Nucleus | Chemical Shift (ppm) | Reference(s) |
| MoF₅ | ¹⁹F | Not readily available | |
| MoF₆ | ¹⁹F | -147 (relative to CCl₃F) | [6] |
| MoF₆ adducts | ¹⁹F | Varies with coordination | [7] |
| General Mo Complexes | ⁹⁵Mo | Wide chemical shift range (-2000 to 2300) | [8] |
Note: ⁹⁵Mo is the preferred nucleus for molybdenum NMR due to its higher sensitivity and narrower signals compared to ⁹⁷Mo.[8]
Mass Spectrometry
Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.
| Compound | Key Observations | Reference(s) |
| MoF₅ | Vapors consist mainly of trimers, with some tetramers and pentamers. Monomers can be produced by thermal cracking. | [2] |
| MoF₆ | Standard mass spectrum available. | [9] |
| MoF₄ | Vapors above heated MoF₃ contain MoF₄ and MoF₅. | [2] |
| MoF₃ | Sublimation leads to disproportionation to Mo(s), MoF₄(g), and MoF₅(g). | [2] |
Experimental Protocols
The acquisition of high-quality spectroscopic data for molybdenum fluorides requires careful handling due to their reactivity and volatility. Below are representative experimental protocols for key spectroscopic techniques.
Matrix Isolation Infrared Spectroscopy of Molybdenum Fluorides
This technique is crucial for studying monomeric species of compounds that tend to oligomerize, such as MoF₅.
Methodology:
-
Sample Generation: Molybdenum atoms are generated by thermal evaporation from a heated molybdenum filament.
-
Reaction: The molybdenum atoms are co-deposited with a mixture of fluorine (F₂) in an excess of an inert gas, typically argon (Ar), onto a cold substrate (e.g., a CsI window) maintained at cryogenic temperatures (e.g., 12 K).
-
Matrix Formation: The argon gas solidifies, trapping the molybdenum fluoride molecules formed in the reaction. This inert matrix prevents intermolecular interactions and oligomerization.
-
Spectral Acquisition: The infrared spectrum of the matrix-isolated sample is recorded using a Fourier Transform Infrared (FTIR) spectrometer.[1][2]
Raman Spectroscopy of Liquid MoF₅
Methodology:
-
Sample Preparation: this compound, which can exist as a supercooled liquid at room temperature, is loaded into a sealed capillary tube.
-
Excitation: A laser, such as a He-Ne laser, is used to irradiate the sample.
-
Signal Collection: The scattered light is collected at a 90° angle to the incident beam.
-
Spectral Analysis: The collected light is passed through a spectrophotometer to generate the Raman spectrum. High-temperature measurements can be performed by warming the sample.[3]
Logical Workflow for Comparative Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comparative spectroscopic analysis of molybdenum fluorides.
Caption: Workflow for the comparative spectroscopic analysis of molybdenum fluorides.
This comprehensive guide provides a foundation for understanding the spectroscopic nuances of MoF₅ and its fellow molybdenum fluorides. The provided data and methodologies serve as a valuable resource for researchers in their efforts to characterize and utilize these important inorganic compounds.
References
- 1. Experimental evidence for the molecular molybdenum fluorides MoF to MoF6: a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Experimental evidence for the molecular molybdenum fluorides MoF to MoF 6 : a matrix isolation and DFT investigation - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D1NJ06062G [pubs.rsc.org]
- 3. Vibrational spectra of molybdenum and tungsten pentafluorides - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. researchgate.net [researchgate.net]
- 8. (Mo) Molybdenum NMR [chem.ch.huji.ac.il]
- 9. Molybdenum hexafluoride | F6Mo | CID 82219 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating Molybdenum Pentafluoride Purity: An Electrochemical Approach
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Molybdenum pentafluoride (MoF₅) is paramount for the integrity and reproducibility of experimental results. This guide provides a detailed comparison of a proposed electrochemical method for purity analysis against other established analytical techniques, supported by experimental protocols and data presentation.
Electrochemical Analysis: A Proposed Method for MoF₅ Purity Validation
Electrochemical methods offer a sensitive and often rapid means of analyzing the composition of a sample by probing the redox behavior of its constituents. Here, we propose a cyclic voltammetry (CV) and differential pulse voltammetry (DPV) based methodology for the qualitative and quantitative assessment of MoF₅ purity. This approach is predicated on the principle that impurities, such as other molybdenum fluorides (e.g., MoF₄, MoF₆) or oxyfluorides, will exhibit distinct electrochemical signatures (i.e., redox peaks at different potentials) from the main MoF₅ species.
Experimental Protocol: Proposed Electrochemical Method
1. Electrolyte and Solvent Preparation: Due to the reactive nature of MoF₅, a non-aqueous, aprotic solvent with a wide electrochemical window is required. Anhydrous acetonitrile or propylene carbonate containing a suitable supporting electrolyte, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is recommended. All preparations must be conducted in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis of the MoF₅.
2. Electrochemical Cell Setup: A standard three-electrode cell is employed, consisting of:
-
Working Electrode: Glassy carbon or platinum electrode.
-
Reference Electrode: Silver/silver nitrate (Ag/AgNO₃) in the same solvent/electrolyte system.
-
Counter Electrode: Platinum wire or mesh.
3. Sample Preparation: A known concentration of the MoF₅ sample is dissolved in the prepared electrolyte solution within the inert atmosphere of a glovebox.
4. Electrochemical Measurement:
-
Cyclic Voltammetry (CV): An initial CV scan is performed over a wide potential range to identify the redox peaks corresponding to MoF₅ and any potential impurities. The scan rate can be varied to investigate the nature of the redox processes.
-
Differential Pulse Voltammetry (DPV): For quantitative analysis, DPV is employed. This technique offers higher sensitivity and better resolution of closely spaced redox peaks compared to CV. By constructing a calibration curve with standards of the expected impurities, their concentration in the MoF₅ sample can be determined.
Comparison with Alternative Analytical Techniques
While the proposed electrochemical method provides a valuable approach, it is essential to consider other established techniques for a comprehensive purity assessment.
| Analytical Technique | Principle | Information Provided | Pros | Cons |
| Proposed Electrochemical Analysis (CV/DPV) | Measures the current response of the sample to a linearly cycled potential sweep. | Purity based on redox behavior of MoF₅ and electrochemically active impurities. | High sensitivity, relatively low cost, provides information on oxidation states. | Method requires development and validation, sensitive to matrix effects. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample in an inductively coupled plasma and separates the ions by mass-to-charge ratio. | Elemental composition and quantification of metallic impurities. | Extremely high sensitivity for trace elements, well-established technique.[1][2][3][4] | Destructive to the sample, provides no information on the chemical form or oxidation state of the elements.[2] |
| X-ray Diffraction (XRD) | Measures the scattering of X-rays by the crystalline structure of the sample. | Identification of crystalline phases and impurities. | Non-destructive, provides information on the crystalline structure of the material. | Only detects crystalline impurities, quantification can be challenging. |
| Fourier-Transform Infrared (FTIR) & Raman Spectroscopy | Measures the absorption or scattering of infrared radiation by the sample's molecular vibrations. | Identification of functional groups and molecular structure, can detect amorphous impurities. | Non-destructive, provides information on chemical bonding. | Can be difficult to interpret complex spectra, may have low sensitivity for some impurities. |
Experimental Workflow for Electrochemical Analysis
Identifying Potential Impurities in this compound
The purity of MoF₅ is largely dependent on its synthesis route. Common methods for producing MoF₅ include the reaction of molybdenum metal with molybdenum hexafluoride (MoF₆) or the reduction of MoF₆.[5] Consequently, potential impurities can include:
-
Molybdenum hexafluoride (MoF₆): A common precursor or a product of disproportionation.[5]
-
Molybdenum tetrafluoride (MoF₄): A potential product of MoF₅ disproportionation at elevated temperatures.[5]
-
Molybdenum oxyfluorides (e.g., MoOF₄, MoO₂F₂): Formed due to the hygroscopic nature of MoF₅ and its reaction with moisture.[6]
Each of these impurities is expected to have a different redox potential than MoF₅, allowing for their detection and quantification using the proposed electrochemical method.
Conclusion
The proposed electrochemical analysis method, particularly when used in conjunction with other analytical techniques, offers a powerful and comprehensive approach to validating the purity of this compound. By providing detailed information on the presence of electrochemically active impurities, this method can significantly contribute to the reliability and accuracy of research and development activities where high-purity MoF₅ is essential. The provided experimental protocol serves as a foundational guideline for researchers to develop and validate a robust in-house purity assessment for this critical reagent.
References
- 1. Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inductively coupled plasma mass spectrometric determination of molybdenum in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 6. Molybdenum hexafluoride - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Cross-Validation of Analytical Techniques for MOF-5 Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of standard analytical techniques for the characterization of Metal-Organic Framework-5 (MOF-5). By cross-validating data from multiple analytical methods, researchers can ensure the synthesis of pure, crystalline, and structurally sound MOF-5, a critical prerequisite for its application in drug delivery, gas storage, and catalysis. This document outlines the experimental protocols for key characterization techniques and presents quantitative data in a comparative format to aid in the interpretation of results.
Experimental Workflow for MOF-5 Characterization
A logical workflow for the comprehensive characterization of newly synthesized MOF-5 is essential for confirming its identity, purity, and structural integrity. The following diagram illustrates a typical experimental workflow, starting from the synthesized material to its detailed structural and functional analysis.
Caption: A typical experimental workflow for the characterization of MOF-5.
Quantitative Data Comparison
The following tables summarize typical quantitative data obtained from various analytical techniques for the characterization of high-quality MOF-5. These values can be used as a benchmark for researchers to compare their experimental results.
| Analytical Technique | Parameter | Typical Value for MOF-5 | Reference |
| Powder X-Ray Diffraction (PXRD) | Main Diffraction Peaks (2θ) | 6.8°, 9.6°, 13.7°, 15.4°, 16.8° | [1] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Symmetric Carboxylate Stretch (cm⁻¹) | 1385 - 1420 | [2] |
| Asymmetric Carboxylate Stretch (cm⁻¹) | 1580 - 1610 | [2] | |
| Zn-O Vibration (cm⁻¹) | ~480 | [2] | |
| Thermogravimetric Analysis (TGA) | Solvent Removal | ~22% weight loss up to 250 °C | [1] |
| Framework Decomposition | Onset ~420 °C | [1] | |
| Brunauer-Emmett-Teller (BET) Analysis | Surface Area (m²/g) | 1000 - 2500 | [1][3] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established procedures for MOF-5 characterization.
Powder X-Ray Diffraction (PXRD)
Objective: To confirm the crystalline structure and phase purity of the synthesized MOF-5.
Methodology:
-
A small amount of the dried MOF-5 powder is gently ground to ensure a homogenous sample.
-
The sample is mounted on a zero-background sample holder.
-
PXRD patterns are typically recorded on a diffractometer using Cu Kα radiation (λ = 1.5406 Å).
-
Data is collected over a 2θ range of 5° to 50° with a step size of 0.02°.
-
The resulting diffractogram is compared with the simulated pattern from the single-crystal structure of MOF-5 or with patterns reported in the literature.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups present in the MOF-5 structure and to confirm the coordination of the terephthalate linker to the zinc centers.
Methodology:
-
A small amount of the MOF-5 sample is mixed with KBr powder and pressed into a pellet. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used.
-
The FTIR spectrum is recorded in the range of 4000-400 cm⁻¹.
-
The spectrum is analyzed for the characteristic peaks of the carboxylate groups of the terephthalic acid linker and the Zn-O bonds.[2] The absence of the carboxylic acid C=O stretch (around 1700 cm⁻¹) indicates complete deprotonation and coordination.
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of the MOF-5 framework and to determine the temperature at which guest molecules are removed and the framework decomposes.
Methodology:
-
Approximately 5-10 mg of the activated MOF-5 sample is placed in an alumina crucible.
-
The sample is heated from room temperature to at least 600 °C at a heating rate of 10 °C/min under a nitrogen or air atmosphere.
-
The weight loss as a function of temperature is recorded. A typical TGA curve for MOF-5 shows an initial weight loss due to the removal of guest solvent molecules, followed by a plateau indicating the stable framework, and finally a sharp weight loss corresponding to the decomposition of the framework.[1]
Scanning Electron Microscopy (SEM)
Objective: To visualize the morphology, crystal size, and homogeneity of the MOF-5 particles.
Methodology:
-
A small amount of the MOF-5 powder is dispersed on a carbon tape mounted on an SEM stub.
-
The sample is then sputter-coated with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.
-
The sample is imaged using a scanning electron microscope at various magnifications. MOF-5 typically forms cubic or interpenetrated cubic crystals.[4][5]
BET Surface Area Analysis
Objective: To determine the specific surface area and porosity of the MOF-5 material.
Methodology:
-
A known weight of the MOF-5 sample is degassed under vacuum at an elevated temperature (e.g., 150-250 °C) for several hours to remove any adsorbed guest molecules from the pores.
-
A nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).
-
The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[1]
Cross-Validation Logic
The cross-validation of these analytical techniques provides a more complete and reliable characterization of MOF-5. The logical relationship between the data obtained from these different methods is crucial for a comprehensive understanding of the material's properties.
Caption: Logical flow for the integrated interpretation of cross-validated analytical data.
References
Assessing the Lewis Acidity of Molybdenum Pentafluoride in Comparison to Other Metal Fluorides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the reactivity of Lewis acids is paramount. Molybdenum pentafluoride (MoF5) is a potent Lewis acid, but a quantitative comparison with other common metal fluorides is crucial for its effective application. This guide provides a comparative assessment of the Lewis acidity of MoF5 and other metal fluorides, supported by experimental and computational data, to aid in the selection of appropriate reagents for various chemical transformations.
This compound (MoF5) is recognized for its strong Lewis acidic character, readily accepting electron pairs from donor molecules. This property makes it a valuable catalyst and reagent in a variety of organic and inorganic reactions. However, the landscape of Lewis acidity is vast, with numerous metal fluorides exhibiting a wide spectrum of reactivity. A systematic comparison is therefore essential for informed decision-making in experimental design.
Quantitative Comparison of Lewis Acidity: Fluoride Ion Affinity
The most widely accepted quantitative measure of the gas-phase Lewis acidity of a compound is its Fluoride Ion Affinity (FIA). FIA is defined as the negative of the enthalpy change for the reaction of the Lewis acid with a fluoride ion. A higher FIA value indicates a stronger Lewis acid.
For a comparative perspective, the table below summarizes the experimentally determined or computationally calculated gas-phase FIA values for several common metal fluorides.
| Metal Fluoride | Chemical Formula | Fluoride Ion Affinity (FIA) (kJ/mol) | Reference |
| Antimony Pentafluoride | SbF5 | 493 - 555 | [4] |
| Arsenic Pentafluoride | AsF5 | ~485 | |
| Aluminum Trifluoride | AlF3 | 481.2 | [5] |
| Titanium Tetrafluoride | TiF4 | ~450 | |
| Phosphorus Pentafluoride | PF5 | ~410 | |
| Boron Trifluoride | BF3 | ~349.7 |
Note: The range of FIA values for SbF5 reflects the different experimental and computational methods used for its determination.
Based on its chemical behavior and theoretical considerations, MoF5 is expected to be a stronger Lewis acid than PF5 and BF3, and its acidity is likely comparable to that of other transition metal pentafluorides. However, without a precise FIA value, its exact position in the ranking relative to SbF5 and AsF5 remains to be definitively determined.
Experimental Protocols for Determining Lewis Acidity
The quantification and comparison of Lewis acidity rely on a variety of experimental and computational techniques. Below are detailed methodologies for key experiments cited in the assessment of metal fluoride Lewis acidity.
Fluoride Ion Affinity (FIA) Measurement
a) Gas-Phase Experimental Determination (Ion Cyclotron Resonance Mass Spectrometry - ICR-MS):
This method directly measures the equilibrium constant for fluoride ion transfer reactions between different Lewis acids in the gas phase, allowing for the establishment of a relative acidity scale.
-
Apparatus: A Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer.
-
Procedure:
-
Introduce a mixture of two Lewis acids (e.g., LA1 and LA2) and a source of fluoride ions (e.g., SF6, which generates F- upon electron impact) into the ICR cell at low pressures.
-
The fluoride ion will react with the Lewis acids to form the corresponding fluoroanions, [LA1F]- and [LA2F]-.
-
Allow the system to reach equilibrium: [LA1F]- + LA2 ⇌ [LA2F]- + LA1.
-
Measure the relative abundances of the two fluoroanions using FT-ICR mass spectrometry.
-
The equilibrium constant (Keq) is calculated from the ratio of the ion abundances and the known partial pressures of the neutral Lewis acids.
-
The Gibbs free energy change (ΔG°) for the fluoride transfer reaction is then determined using the equation: ΔG° = -RT ln(Keq).
-
By anchoring the relative scale to a Lewis acid with a known absolute FIA, the absolute FIA of the other Lewis acids can be determined.
-
b) Computational Determination (Quantum Chemical Calculations):
Computational chemistry provides a powerful tool to calculate FIA values, especially for highly reactive or difficult-to-handle species.
-
Software: Gaussian, ORCA, or other quantum chemistry software packages.
-
Methodology:
-
Geometry Optimization: Optimize the geometries of the Lewis acid (e.g., MoF5) and its corresponding fluoride adduct ([MoF6]-) using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP or a higher-level ab initio method like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CCSD(T)). A suitable basis set, such as those from the Pople (e.g., 6-311+G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, should be employed.
-
Frequency Calculation: Perform frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: Calculate the electronic energies of the optimized structures.
-
FIA Calculation: The Fluoride Ion Affinity at 0 K is calculated as the difference in the electronic energies (including ZPVE) between the Lewis acid and its fluoride adduct and the fluoride ion. To obtain the enthalpy at 298 K, thermal corrections are added. FIA = - [E([LAF]-) - (E(LA) + E(F-))]
-
Spectroscopic Methods for Relative Lewis Acidity Assessment
Spectroscopic techniques can provide a relative measure of Lewis acidity by observing the changes in the spectroscopic properties of a probe molecule upon coordination to the Lewis acid.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy (Gutmann-Beckett Method):
This method uses a probe molecule, typically triethylphosphine oxide (Et3PO), and measures the change in its 31P NMR chemical shift upon coordination to a Lewis acid.[6]
-
Procedure:
-
Dissolve the Lewis acid in a suitable inert solvent (e.g., deuterated dichloromethane).
-
Record the 31P NMR spectrum of a solution of Et3PO in the same solvent.
-
Add the Lewis acid to the Et3PO solution and record the 31P NMR spectrum of the resulting adduct.
-
The change in the 31P chemical shift (Δδ) is a measure of the Lewis acidity of the metal fluoride. A larger downfield shift indicates a stronger Lewis acid.
-
b) Infrared (IR) Spectroscopy:
IR spectroscopy can be used to probe the strength of the interaction between a Lewis acid and a probe molecule by observing the shift in the vibrational frequency of a specific bond in the probe. Carbon monoxide (CO) and pyridine are common probe molecules.[7]
-
Procedure:
-
Record the IR spectrum of the probe molecule in an inert solvent or in the gas phase.
-
Introduce the Lewis acid to the probe molecule.
-
Record the IR spectrum of the resulting Lewis acid-base adduct.
-
The shift in the stretching frequency of a characteristic bond (e.g., the C≡O stretch in carbon monoxide or the ring vibrations in pyridine) upon coordination is related to the strength of the Lewis acid. A larger shift to higher frequency (blue shift) for the C≡O stretch, for example, indicates a stronger Lewis acid.
-
Experimental Workflow for Lewis Acidity Determination
The following diagram illustrates a generalized workflow for assessing the Lewis acidity of a metal fluoride.
Caption: A generalized workflow for the experimental and computational assessment of the Lewis acidity of metal fluorides.
Conclusion
This compound is a powerful Lewis acid with significant potential in chemical synthesis and catalysis. While a precise quantitative measure of its Lewis acidity in the form of a Fluoride Ion Affinity value is yet to be definitively established, qualitative observations and theoretical considerations place it among the stronger Lewis acidic metal fluorides. By utilizing the experimental and computational protocols outlined in this guide, researchers can further probe the reactivity of MoF5 and make informed comparisons with other metal fluorides to optimize their synthetic strategies. The continued investigation into the fundamental properties of such reagents is crucial for advancing the fields of chemistry and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Lewis Acid Behavior of MoF5 and MoOF4: Syntheses and Characterization of MoF5(NCCH3), MoF5(NC5H5)n, and MoOF4(NC5H5)n (n = 1, 2). | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluorid Ion Affinity (FIA) — Lehrstuhl für Molekül- und Koordinationschemie [molchem.uni-freiburg.de]
- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 7. Metal Fluorides, Metal Chlorides and Halogenated Metal Oxides as Lewis Acidic Heterogeneous Catalysts. Providing Some Context for Nanostructured Metal Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Studies of Molybdenum Pentafluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
Molybdenum pentafluoride (MoF₅) is a highly reactive inorganic compound that serves as a potent fluorinating agent and a precursor in the synthesis of various molybdenum-containing materials. Understanding the kinetics of its reactions is crucial for controlling reaction pathways, optimizing yields, and ensuring safety in laboratory and industrial settings. This guide provides a comparative overview of the known reactions of MoF₅, summarizing the available kinetic and reactivity data, outlining experimental protocols, and visualizing key experimental workflows.
Comparative Kinetic Data
Direct quantitative kinetic data, such as rate constants and activation energies for this compound reactions, is notably scarce in publicly accessible literature. However, a qualitative and semi-quantitative comparison can be drawn from the reported reaction conditions and observed reactivity. The following table summarizes the key reactions of MoF₅ and provides an overview of their known kinetic characteristics.
| Reaction Type | Reactants | Products | Temperature (°C) | Observed Reactivity/Kinetics |
| Disproportionation | This compound (MoF₅) | Molybdenum Tetrafluoride (MoF₄) + Molybdenum Hexafluoride (MoF₆) | ~165 | The reaction proceeds at elevated temperatures, indicating a significant activation energy barrier. The process is foundational to understanding the thermal stability of MoF₅.[1][2] |
| Hydrolysis | This compound (MoF₅) + Water (H₂O) | Molybdenum Oxyfluorides + Hydrogen Fluoride (HF) | Ambient | MoF₅ is described as hygroscopic, implying a rapid reaction with water upon contact. This high reactivity suggests a low activation energy for hydrolysis. |
| Adduct Formation | This compound (MoF₅) + Lewis Bases (e.g., Acetonitrile, Pyridine) | MoF₅·(Lewis Base)ₓ | Not specified | Forms stable adducts with various Lewis bases. The formation is typically fast at or below room temperature, characteristic of Lewis acid-base interactions. |
Experimental Protocols
Disproportionation of this compound
Objective: To determine the rate of disproportionation of MoF₅ as a function of temperature.
Methodology:
-
A sample of solid MoF₅ is placed in a sealed, inert-atmosphere reaction vessel (e.g., made of Monel or nickel) connected to a vacuum line and a pressure transducer.
-
The vessel is heated to a specific temperature (e.g., in a tube furnace), and the temperature is held constant.
-
The progress of the disproportionation reaction (2MoF₅(s) → MoF₄(s) + MoF₆(g)) is monitored by measuring the increase in pressure of the gaseous product, MoF₆, over time using the pressure transducer.
-
The reaction can be quenched at different time intervals by rapid cooling. The composition of the solid phase (unreacted MoF₅ and product MoF₄) can be analyzed ex-situ using techniques like X-ray powder diffraction (XRD).
-
The rate of reaction can be determined from the rate of pressure increase, and by repeating the experiment at different temperatures, the activation energy can be calculated using the Arrhenius equation.
Hydrolysis of this compound
Objective: To qualitatively and semi-quantitatively assess the rate of hydrolysis of MoF₅.
Methodology:
-
Due to the rapid and exothermic nature of the reaction, kinetic studies are challenging. A controlled environment, such as a glovebox with a precisely controlled low-concentration of water vapor, is required.
-
A thin film of MoF₅ can be deposited on an inert substrate (e.g., silicon wafer) within the glovebox.
-
The reaction with water vapor can be monitored in-situ using techniques like Fourier-transform infrared spectroscopy (FTIR) to observe the disappearance of MoF₅ vibrational modes and the appearance of Mo-O and O-H stretching bands from the hydrolysis products.
-
Alternatively, the reaction can be studied in a flow system where a carrier gas with a known concentration of water vapor is passed over a bed of MoF₅. The change in composition of the gas stream and the solid can be analyzed over time.
Visualizations
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the experimental procedures, a generalized workflow for studying a gas-solid reaction of this compound is presented below using the DOT language for graph visualization.
Caption: Generalized workflow for a gas-solid reaction involving MoF₅.
This guide provides a foundational understanding of the reaction kinetics of this compound based on available literature. Further dedicated kinetic studies are necessary to provide precise quantitative data for the reactions of this versatile and highly reactive compound.
References
Safety Operating Guide
Proper Disposal of Molybdenum Pentafluoride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals
The proper disposal of molybdenum pentafluoride (MoF₅) is critical to ensuring laboratory safety and environmental protection. This highly reactive and corrosive substance demands meticulous handling and adherence to established protocols. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to build a foundation of trust and safety in your laboratory operations.
Immediate Safety and Hazard Information
This compound is a hygroscopic yellow solid that is a strong oxidizing agent and hydrolyzes to release hydrofluoric acid (HF).[1] Direct contact can cause severe skin and eye burns, and inhalation can be fatal.[2][3] It is crucial to handle this compound with extreme caution in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE).
Key Hazard Data Summary (from related Molybdenum Compounds)
| Hazard Classification | Molybdenum(VI) fluoride (MoF₆) | Molybdenum(V) chloride (MoCl₅) | Notes on Molybdenum(V) fluoride (MoF₅) |
| Acute Inhalation Toxicity | Category 1 (Fatal if inhaled)[4][5] | - | Expected to be highly toxic upon inhalation. |
| Skin Corrosion/Irritation | Category 1B (Causes severe skin burns)[4][5] | Category 1B (Causes severe skin burns)[6] | Causes severe skin burns due to hydrolysis to HF.[1] |
| Serious Eye Damage/Irritation | Category 1 (Causes serious eye damage)[4][5] | Category 1 (Causes serious eye damage)[6] | Causes serious eye damage. |
| Reactivity | Moisture sensitive; reacts with water. Contact with acids liberates very toxic gas.[4][5] | Reacts violently with water, liberating toxic gas.[6] | Hygroscopic; hydrolyzes to release HF.[1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, strong reducing agents.[4][5] | Strong oxidizing agents.[6] | Oxidizer.[1] |
| Hazardous Decomposition | Gaseous hydrogen fluoride (HF).[4] | Hydrogen chloride gas.[6] | Hydrolyzes to release HF.[1] |
Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves prior to use. |
| Eye/Face Protection | Safety goggles and a face shield are mandatory.[4][6] |
| Skin and Body Protection | Flame-retardant lab coat, long-sleeved clothing, and closed-toe shoes.[4] |
| Respiratory Protection | Use in a chemical fume hood is required. For emergencies, a full-face, self-contained breathing apparatus is necessary.[7] |
Step-by-Step Disposal Protocol
This protocol outlines the detailed methodology for the safe neutralization and disposal of unwanted this compound.
Step 1: Preparation and Pre-Disposal Checklist
-
Assemble Materials:
-
Appropriate PPE (see table above).
-
Dry, inert absorbent material (e.g., sand, vermiculite).
-
A large beaker or container made of a material resistant to hydrofluoric acid (e.g., polyethylene, Teflon).
-
A neutralizing agent such as calcium hydroxide (slaked lime) or sodium bicarbonate. Prepare a slurry or solution.
-
A designated, labeled hazardous waste container.
-
-
Work Area Preparation:
Step 2: Spill Management (if applicable)
-
Evacuate: In case of a spill, evacuate the immediate area and restrict access.[8]
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[8]
-
Contain: Cover the spill with a dry, inert absorbent material like sand or vermiculite. Do not use combustible materials.[5]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it into a designated, properly labeled, and sealed container for hazardous waste.[2][7]
-
Decontaminate: Decontaminate the spill area with a suitable neutralizing agent.
Step 3: Neutralization of Small Quantities
For small residual amounts of this compound, a careful neutralization process should be followed. This procedure should only be performed by trained personnel.
-
Inert Atmosphere: If possible, conduct the initial handling under an inert atmosphere (e.g., nitrogen or argon) to minimize reaction with air moisture.[6]
-
Slow Addition to Water: In a large, appropriate container within a fume hood, very slowly and cautiously add the this compound to a large volume of cold water with stirring. This reaction is exothermic and will produce hydrofluoric acid.
-
Neutralization: Slowly add a neutralizing agent (e.g., calcium hydroxide slurry or sodium bicarbonate solution) to the acidic solution while stirring. Monitor the pH to ensure complete neutralization (pH 6-8).
-
Precipitation: The neutralization will likely form insoluble molybdenum compounds and calcium fluoride.
-
Disposal of Neutralized Waste: The resulting mixture should be collected in a labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Step 4: Disposal of Contaminated Materials and Containers
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent (if safe and appropriate) or handled as hazardous waste. Puncture the container to prevent reuse.[2][8]
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Waste Collection: All waste, including neutralized product, spill cleanup materials, and contaminated items, must be placed in a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the chemical name, and associated hazards.
-
Final Disposal: Arrange for pickup and disposal by a licensed chemical waste disposal company, following all local, state, and federal regulations.[2][7]
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. Molybdenum(V) fluoride - Wikipedia [en.wikipedia.org]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Molybdenum hexafluoride | F6Mo | CID 82219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.dk [fishersci.dk]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. ltschem.com [ltschem.com]
- 8. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling Molybdenum pentafluoride
Molybdenum Pentafluoride is a highly corrosive and toxic compound that requires stringent safety protocols to prevent severe injury. This document provides essential safety and logistical information for researchers, scientists, and drug development professionals, including operational and disposal plans.
Personal Protective Equipment (PPE)
Due to its hazardous nature, a comprehensive PPE ensemble is mandatory when handling this compound. The following table, based on recommendations for Molybdenum Hexafluoride, outlines the required PPE.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles and a full-face shield are required.[1][2] |
| Skin Protection | A chemical-resistant suit (fully encapsulated is recommended), along with inner and outer chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber), and chemical-resistant boots are necessary.[2][3][4] |
| Respiratory Protection | A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is required.[2][3] For emergency situations, a Level A protective suit with SCBA is recommended. |
PPE Selection Workflow
Caption: PPE selection logic for handling this compound.
Emergency Procedures
Immediate and decisive action is critical in the event of an emergency involving this compound.
Exposure First Aid
| Exposure Route | First Aid Measures |
| Inhalation | Immediately move the victim to fresh air.[3] If breathing is difficult or has stopped, provide artificial respiration.[5][6] Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting.[2][5] If the victim is conscious, rinse their mouth with water.[3] Seek immediate medical attention.[2][3] |
Spill Response
In the event of a spill, the primary objectives are to isolate the area, prevent the spread of the material, and ensure the safety of all personnel.
-
Evacuate and Isolate: Immediately evacuate all non-essential personnel from the spill area. Isolate the hazardous area and restrict access.
-
Ventilate: If it is safe to do so, provide ventilation to the spill area to disperse any vapors.[7]
-
Containment: For liquid spills, use a non-combustible absorbent material like sand or earth to contain the spill.[2] Do not use water.
-
Cleanup: Trained personnel wearing appropriate PPE should carefully collect the absorbed material into a sealed, labeled container for disposal.[3]
-
Decontamination: Decontaminate the spill area and all equipment used in the cleanup process.
Emergency Response Flowchart
Caption: Step-by-step emergency response plan for a this compound spill.
Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and accidents.
Handling Procedures
-
Work Area: All work with this compound must be conducted in a well-ventilated chemical fume hood.[2]
-
Personal Hygiene: Wash hands thoroughly after handling.[7] Do not eat, drink, or smoke in the work area.[7]
-
Equipment: Use only compatible and dry equipment. This compound is moisture-sensitive and reacts violently with water.[1]
-
Container Handling: Open and handle containers with care in a controlled environment.
Storage Requirements
-
Container: Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.[7]
-
Incompatibilities: Keep away from incompatible materials such as water, strong bases, and oxidizing agents.[1]
-
Security: Store in a locked and secure area with restricted access.
Handling and Storage Workflow
Caption: Procedural workflow for safely handling and storing this compound.
Disposal Plan
This compound and any contaminated materials must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.
Waste Collection
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be collected in a designated, sealed, and properly labeled hazardous waste container.
Disposal Procedure
-
Labeling: Clearly label the waste container with "Hazardous Waste" and the specific contents (this compound).
-
Storage: Store the waste container in a designated hazardous waste accumulation area.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to transport and dispose of the material. Do not attempt to neutralize or dispose of the waste yourself.[5]
-
Documentation: Maintain all records of waste disposal as required by regulations.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
